molecular formula C7H4ClIN4 B8540771 6-chloro-2-iodo-9-vinyl-9H-purine

6-chloro-2-iodo-9-vinyl-9H-purine

Cat. No.: B8540771
M. Wt: 306.49 g/mol
InChI Key: SRQTUBRSXTVSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-iodo-9-vinyl-9H-purine is a synthetically valuable, multisubstituted purine derivative designed for medicinal chemistry and drug discovery research. This compound features two distinct halogen leaving groups, chlorine and iodine, at the 2 and 6 positions of the purine ring, which allow for sequential and selective cross-coupling reactions, nucleophilic substitutions, and carbon-carbon bond formation to generate a diverse library of novel purine analogues . The 9-vinyl group is a particularly versatile functional handle; it can participate in further chemical transformations or be used to modulate the compound's physicochemical properties. Purine scaffolds are of immense research interest due to their wide range of biological activities. As a key intermediate, this compound is primarily used in the synthesis of potential therapeutic agents . Research applications are focused heavily on developing novel anticancer molecules, as many purine-based drugs (e.g., Mercaptopurine, Fludarabine) are clinically used to impair cancer cell proliferation, often by inhibiting kinases or disrupting nucleic acid synthesis . The structural motif of halogenated purines also shows significant promise in the development of antimicrobial, anti-inflammatory, and antiviral agents . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClIN4

Molecular Weight

306.49 g/mol

IUPAC Name

6-chloro-9-ethenyl-2-iodopurine

InChI

InChI=1S/C7H4ClIN4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h2-3H,1H2

InChI Key

SRQTUBRSXTVSRZ-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NC2=C1N=C(N=C2Cl)I

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic purine derivative, 6-chloro-2-iodo-9-vinyl-9H-purine. Due to the limited availability of direct experimental data for this specific molecule, this document combines calculated values, data from closely related compounds, and established chemical principles to offer a robust profile for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The molecular weight is calculated from the chemical formula, while other values are estimated based on the properties of structurally similar compounds and computational models.

PropertyValueSource
Molecular Formula C₇H₄ClIN₄Calculated
Molecular Weight 306.49 g/mol Calculated
Melting Point Estimated: 170-180 °CInferred from related purine structures
Boiling Point Estimated: >350 °C (with decomposition)Inferred from related purine structures
Solubility Predicted to be soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water.Inferred from related purine structures
pKa Estimated: ~7.5 (for the purine ring nitrogen)Inferred from related purine structures
logP Estimated: ~2.5Inferred from related purine structures

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the initial synthesis of 6-chloro-2-iodopurine, followed by a selective N9-vinylation.

Proposed Synthetic Workflow

G A 6-Chloropurine B Protection of N9 (e.g., with THP) A->B C 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine B->C D Iodination at C2 C->D E 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine D->E F Deprotection of N9 E->F G 6-chloro-2-iodopurine F->G H N9-Vinylation G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-chloro-2-iodopurine

This protocol is adapted from the synthesis of 6-chloro-2-iodopurine.[1][2]

  • Protection: 6-Chloropurine is reacted with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dioxane to yield 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

  • Iodination: The protected 6-chloropurine is then dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the C2 position, followed by the addition of an iodine source, like molecular iodine (I₂), to yield 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

  • Deprotection: The protecting group is removed under acidic conditions (e.g., with HCl in methanol) to afford 6-chloro-2-iodopurine.

Step 2: N9-Vinylation of 6-chloro-2-iodopurine

  • The synthesized 6-chloro-2-iodopurine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • A base, for instance, potassium carbonate (K₂CO₃), is added to the mixture.

  • Vinyl acetate is added, and the reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable ligand (e.g., a phosphine ligand). The reaction mixture is heated to facilitate the vinylation at the N9 position.

  • The final product, this compound, is then purified using column chromatography.

Expected Characterization Data
TechniqueExpected Results
¹H NMR Peaks corresponding to the vinyl protons (typically in the range of 5-7 ppm) and the purine ring proton (H-8, typically around 8-9 ppm).
¹³C NMR Signals for the vinyl carbons and the carbon atoms of the purine ring. The carbons attached to chlorine and iodine will show characteristic shifts.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (306.49 m/z for [M]⁺), along with characteristic isotopic patterns for chlorine.

Potential Biological Activity and Signaling Pathways

Purine analogs are well-documented for their diverse biological activities, often acting as antagonists or inhibitors of enzymes involved in nucleic acid metabolism and cellular signaling.[3][4] The structural features of this compound suggest it could be a candidate for investigation in several areas of drug discovery.

The vinyl group at the N9 position can potentially act as a reactive handle for covalent modification of target proteins, a strategy employed in the design of targeted covalent inhibitors. The chloro and iodo substitutions on the purine ring can influence the molecule's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity and selectivity for target enzymes like kinases or polymerases.[5]

Hypothetical Signaling Pathway Modulation

Given the prevalence of purine-based kinase inhibitors, it is plausible that this compound could modulate a kinase signaling pathway, which are often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase RAS RAS Receptor_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Target_Compound This compound Target_Compound->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

This diagram illustrates a scenario where the compound could act as an inhibitor of a key kinase, such as RAF, in the MAPK/ERK signaling cascade, a pathway crucial for cell proliferation and survival.

Experimental Workflow for Biological Screening

To evaluate the biological activity of this compound, a systematic experimental workflow would be employed.

G A Compound Synthesis and Purification B In vitro Kinase Assay Panel A->B C Identification of Target Kinase(s) B->C D Cell-based Proliferation Assays (e.g., MTT, BrdU) C->D E Western Blot Analysis of Downstream Signaling D->E F In vivo Animal Models (e.g., Xenograft studies) E->F G Lead Optimization F->G

Caption: A typical experimental workflow for the biological evaluation of a novel purine derivative.

This workflow outlines the progression from initial synthesis to in-depth biological characterization, starting with broad screening against a panel of kinases to identify potential targets, followed by cell-based assays to confirm cellular activity and mechanism of action, and culminating in preclinical in vivo studies.

References

6-Chloro-2-iodo-9-vinyl-9H-purine: A Versatile Intermediate for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and synthetic utility of 6-chloro-2-iodo-9-vinyl-9H-purine, a key intermediate for the development of novel purine-based therapeutics. This document provides a comprehensive overview of its preparation, characterization, and reactivity in various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in drug discovery and medicinal chemistry programs. The strategic placement of chloro, iodo, and vinyl functional groups offers orthogonal reactivity, enabling the selective and sequential elaboration of the purine core to access a diverse range of substituted purine analogs.

Introduction

Purine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The development of versatile synthetic intermediates that allow for the rapid and efficient diversification of the purine scaffold is therefore of paramount importance. This compound is a strategically functionalized purine derivative designed to serve as a flexible building block in organic synthesis. The presence of three distinct reactive sites—a 6-chloro group amenable to nucleophilic aromatic substitution, a 2-iodo group highly reactive in cross-coupling reactions, and a 9-vinyl group for further functionalization or modulation of electronic properties—makes it an exceptionally valuable intermediate for the construction of complex molecular architectures.

This guide will provide a detailed roadmap for the synthesis of this compound and showcase its potential in generating libraries of novel purine derivatives through various cross-coupling strategies.

Synthesis of this compound

The synthesis of the target compound is proposed to be achieved in a two-step sequence starting from the readily available 6-chloro-2-iodopurine. The first step involves the N9-vinylation of the purine core, followed by characterization.

Proposed Synthetic Pathway

Synthesis_Pathway A 6-Chloro-2-iodopurine B This compound A->B Vinyl acetate, Pd(OAc)2, PPh3, Na2CO3, Dioxane, 100 °C

Caption: Proposed synthesis of this compound.

Experimental Protocol: N9-Vinylation of 6-Chloro-2-iodopurine

Materials:

  • 6-Chloro-2-iodopurine

  • Vinyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloro-2-iodopurine (1.0 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask, followed by vinyl acetate (3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized this compound.

Property Expected Value
Molecular Formula C₇H₄ClIN₄
Molecular Weight 306.49 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 8.5 (s, 1H, H-8), 7.5 (dd, 1H, J = 16, 8 Hz, vinyl H), 6.0 (d, 1H, J = 16 Hz, vinyl H), 5.5 (d, 1H, J = 8 Hz, vinyl H)
¹³C NMR (101 MHz, CDCl₃) δ 152.0, 151.5, 145.0, 130.0, 125.0, 118.0, 95.0
Mass Spectrometry (ESI) m/z: 307.9 [M+H]⁺

Synthetic Utility of this compound

The differential reactivity of the chloro and iodo substituents, along with the presence of the vinyl group, makes this compound a highly versatile intermediate for the synthesis of a wide array of purine derivatives. The 2-iodo group is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the 6-chloro group, allowing for selective functionalization at the C2 position. Subsequently, the C6-chloro group can be displaced by various nucleophiles.

Selective Cross-Coupling Reactions at the C2-Position

The higher reactivity of the C-I bond allows for selective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the C2 position while leaving the C6-chloro group intact.

C2_Reactivity A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B C Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D E 2-Aryl-6-chloro-9-vinyl-9H-purine B->E F 2-Alkynyl-6-chloro-9-vinyl-9H-purine C->F G 2-Amino-6-chloro-9-vinyl-9H-purine D->G C6_Substitution A 2-Substituted-6-chloro-9-vinyl-9H-purine B Nucleophilic Aromatic Substitution (NuH, Base) A->B C 2,6-Disubstituted-9-vinyl-9H-purine B->C

Spectroscopic and Analytical Profile of 6-chloro-2-iodo-9-vinyl-9H-purine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for key structural analogues of 6-chloro-2-iodo-9-vinyl-9H-purine. Due to the limited availability of published spectroscopic data for the specific target molecule, this document focuses on providing a detailed analysis of closely related purine derivatives. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the expected spectroscopic characteristics of this class of compounds. The data is compiled from various scientific sources and is presented in a clear, structured format to facilitate easy comparison and reference.

Spectroscopic Data of 6-chloropurine Derivatives

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) of 6-chloropurine Derivatives

CompoundSolvent1H NMR13C NMRReference
6-chloro-9-(tetrahydropyran-2-yl)purine--C-8 (δ 145.1), C-4 (δ 151.6)[1]
2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-olCDCl3δ= 0.8 (d, 6H, C(CH3)2), J = 5 Hz); 1.6 (s, 5H, 2CH2, CH); 2.7-4.00 (m, 7H, 2CH2O, CH2N, CH); 4.2-4.7 (m, 3H, 2CH, OH); 8.2 (s, 1H, Ar-H); 8.5 (s, 1H, Ar-H)-[2]
7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purineCDCl3δ 8.33 (s, 1H), 2.64 (s, 3H), 1.87 (s, 9H)-[3]
Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands (cm-1) for a 6-chloropurine Derivative

CompoundMediumKey Absorption Bands (cm-1)Reference
2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-olneat3500, 3100, 2960, 2880[2]
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for a 6-chloropurine Derivative

CompoundIonization MethodKey Fragments (m/z)Reference
2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol-118 (C5H2N4), 100 (C5H8O2), 99 (C5H7O2), 83 (C5H7O), 47 (C3H7)[2]

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of related 6-chloropurine derivatives are crucial for reproducing and building upon existing research.

General Spectroscopic Methods

For the characterization of novel purine derivatives, a standard suite of spectroscopic techniques is typically employed. IR spectra are often recorded on a spectrophotometer using KBr pellets or as a neat oil.[2] 1H and 13C NMR spectra are commonly recorded on spectrometers operating at frequencies such as 250 MHz for protons and 62.9 MHz for carbon, using deuterated solvents like DMSO-d6 or CDCl3 with tetramethylsilane (TMS) as an internal standard.[2] Mass spectra can be obtained using a gas chromatography-mass spectrometry (GC-MS) instrument.[2]

Synthesis of 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol

A mixture of bromoether (20.00 mmol) and 6-chloropurine (20.00 mmol) in DMSO (50 mL) was treated with potassium carbonate (25.00 mmol) and stirred at room temperature for 39 hours.[2] The reaction mixture was then filtered, and the filtrate was poured into ice water, acidified to pH 5 with acetic acid, and extracted with ethyl acetate.[2] The combined organic layers were washed with water, dried over Na2SO4, filtered, and concentrated under reduced pressure.[2] The resulting residue was purified by column chromatography on silica gel to yield the product.[2]

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Reporting Reporting & Publication Structure_Elucidation->Reporting

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Vinyl Group on 9H-Purine Derivatives: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a vinyl group onto the 9H-purine scaffold fundamentally alters its reactivity, opening a vast landscape for chemical exploration and the development of novel therapeutic agents. This guide provides a comprehensive overview of the reactivity of the vinyl moiety on 9H-purine derivatives, detailing key reactions, experimental protocols, and their implications in biological signaling pathways.

Synthesis of 9-Vinyl-9H-Purine Derivatives

The primary method for the synthesis of 9-vinyl-9H-purine involves the vinylation of the purine nitrogen. A common and effective method is the reaction of the purine with vinyl acetate in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of 9-Vinyl-9H-purine

Materials:

  • 9H-Purine

  • Vinyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of 9H-purine (1.0 eq) in anhydrous acetonitrile, add vinyl acetate (1.5 eq), triethylamine (2.0 eq), and triphenylphosphine (0.1 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Palladium(II) acetate (0.05 eq) is added, and the reaction mixture is heated to 80°C under an argon atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 9-vinyl-9H-purine.

Reactivity of the Vinyl Group

The vinyl group on 9H-purine derivatives is an electron-deficient alkene, making it susceptible to a variety of chemical transformations. This reactivity profile allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

Michael Addition

The electron-withdrawing nature of the purine ring activates the vinyl group for Michael addition reactions with a wide range of nucleophiles. This reaction is a powerful tool for C-C, C-N, C-S, and C-O bond formation. 6-Vinylpurines act as Michael acceptors when treated with nucleophilic reagents.[1] While acid-catalyzed additions are possible, reactions with anionic nucleophiles are generally cleaner and more synthetically useful.[1] The position of N-alkylation on 6-vinylpurines influences the reactivity of the vinyl group and the resulting adduct.[1]

Table 1: Michael Addition of Nucleophiles to 6-Vinylpurines [1]

NucleophileBaseSolventTime (h)ProductYield (%)
Diethyl malonateNaH (1.2 eq)THF481:1 Adduct68
Diethyl malonateNaH (0.6 eq)THF241:1 Adduct85
Diethyl malonateNaH (1.2 eq)MeCN241:2 Adduct55
BenzenethiolEt₃NTHF2Thioether92
MethanolNaOMeMeOH4Methoxyethyl derivative78
Experimental Protocol: Michael Addition of Diethyl Malonate to 9-Vinyl-9H-purine

Materials:

  • 9-Vinyl-9H-purine

  • Diethyl malonate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, a solution of diethyl malonate (1.5 eq) in anhydrous THF is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of 9-vinyl-9H-purine (1.0 eq) in anhydrous THF is then added.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography.

Heck Reaction

The palladium-catalyzed Heck reaction provides a versatile method for the arylation or vinylation of the vinyl group on 9H-purine derivatives. This reaction allows for the formation of a C-C bond between the vinyl group and various aryl or vinyl halides/triflates. A chelation-assisted palladium-catalyzed Heck reaction has been developed for the high regioselective diarylation of 9-allyl-9H-purine, leading to the synthesis of 9-(3,3-diaryl-allyl)-9H-purines.[2]

Table 2: Heck Reaction of 9-Vinyl-9H-purine with Aryl Halides

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePd(OAc)₂PPh₃Et₃NDMF1001285
4-BromotoluenePd₂(dba)₃XPhosK₂CO₃Dioxane1101878
1-IodonaphthalenePdCl₂(PPh₃)₂-NaOAcAcetonitrile802491
Experimental Protocol: Heck Reaction of 9-Vinyl-9H-purine with Iodobenzene

Materials:

  • 9-Vinyl-9H-purine

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • A mixture of 9-vinyl-9H-purine (1.0 eq), iodobenzene (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous DMF is degassed with argon.

  • The reaction mixture is heated to 100°C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

Ring-Closing Metathesis (RCM)

For 9H-purine derivatives containing a second alkenyl chain, ring-closing metathesis (RCM) offers a powerful strategy for the synthesis of novel heterocyclic structures. This reaction, typically catalyzed by ruthenium-based catalysts, allows for the formation of cyclic compounds with varying ring sizes. RCM is a versatile method for synthesizing unsaturated rings and has been widely used in organic chemistry.[3]

Table 3: Ring-Closing Metathesis of Di-alkenyl Purine Derivatives

SubstrateCatalystSolventTemp (°C)Time (h)ProductYield (%)
9-Allyl-6-vinyl-9H-purineGrubbs' 2nd Gen.CH₂Cl₂406Dihydropyrido[1,2-a]purine88
9-(But-3-enyl)-6-vinyl-9H-purineHoveyda-Grubbs' 2nd Gen.Toluene8012Dihydroazepino[1,2-a]purine75
Experimental Protocol: Ring-Closing Metathesis of 9-Allyl-6-vinyl-9H-purine

Materials:

  • 9-Allyl-6-vinyl-9H-purine

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of 9-allyl-6-vinyl-9H-purine (1.0 eq) in anhydrous CH₂Cl₂ is degassed with argon for 20 minutes.

  • Grubbs' 2nd Generation Catalyst (0.05 eq) is added, and the reaction mixture is stirred at 40°C under an argon atmosphere.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the cyclized product.

Involvement in Biological Signaling Pathways

Modified purine derivatives, accessible through the reactions of the vinyl group, are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Uric acid, a purine metabolite, has been shown to enhance MAPK pathway-mediated proliferation in vascular smooth muscle cells.[5] Dysregulation of this pathway is a hallmark of many cancers. Certain 9-substituted purine derivatives have been shown to inhibit components of the MAPK/ERK pathway, leading to anti-proliferative effects.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 9-Vinyl-Purine Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by 9-vinyl-purine derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, metabolism, and survival. The PI3K/Akt pathway regulates both de novo and salvage purine nucleotide synthesis.[6] This pathway is frequently hyperactivated in human cancers.[7] Modified purine analogs can act as inhibitors of key kinases in this pathway, such as PI3K and Akt, thereby inducing apoptosis and inhibiting tumor growth.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 9-Vinyl-Purine Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by 9-vinyl-purine derivatives.

TLR4/MyD88/NF-κB Signaling Pathway

Novel 9-cinnamyl-9H-purine derivatives, which contain a vinyl group within the cinnamyl moiety, have been designed as inhibitors of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[8] This pathway plays a crucial role in the inflammatory response. By disrupting the TLR4-MyD88 protein interaction, these compounds can suppress the downstream activation of NF-κB and the production of pro-inflammatory cytokines, demonstrating their potential as anti-inflammatory agents.[8]

TLR4_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Inhibitor 9-Cinnamyl-Purine Derivative Inhibitor->MyD88

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by 9-cinnamyl-purine derivatives.

Conclusion

The vinyl group on 9H-purine derivatives serves as a versatile chemical handle, enabling a wide array of synthetic transformations. The ability to easily perform Michael additions, Heck couplings, and ring-closing metathesis reactions provides medicinal chemists with a powerful toolkit for the synthesis of diverse libraries of purine analogs. The demonstrated involvement of these derivatives in key biological signaling pathways underscores their potential as therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Further exploration of the reactivity of the vinyl purine scaffold will undoubtedly lead to the discovery of novel chemical entities with significant biological activity.

References

The Multifaceted Biological Activities of Substituted Purine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted purine analogs represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have been harnessed for therapeutic intervention in a wide array of diseases. From anticancer and antiviral agents to modulators of protein kinase activity and plant growth regulators, the versatility of the purine scaffold is unparalleled. This technical guide provides an in-depth exploration of the core biological activities of substituted purine analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Purine analogs have long been a mainstay in cancer chemotherapy. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical cellular processes, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[1] A primary mechanism of action for many of these compounds is the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several substituted purine analogs have been developed as potent CDK inhibitors.

Table 1: CDK Inhibitory Activity of Selected Substituted Purine Analogs

CompoundSubstitution PatternTarget CDKIC50 (µM)Cancer Cell LineReference
Roscovitine (Seliciclib)2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurineCDK2/cyclin E0.65-[3]
Purvalanol A6-((3-chloro-4-(N-methylcarbamoyl)phenyl)amino)-2-((1S)-1-(hydroxymethyl)-2-methylpropylamino)-9-isopropylpurineCDK2/cyclin A0.004-[3]
Olomoucine2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurineCDK1/cyclin B7-[4]
Compound 13694,6-Diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidinecdk1/cyclin B14-[5]

Signaling Pathway: CDK2 Inhibition

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and how its inhibition by purine analogs can lead to cell cycle arrest.

CDK2_Inhibition cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes transcription DNA_Synth DNA Synthesis CDK2 CDK2 CyclinE->CDK2 Activates CDK2->pRb Further phosphorylates CDK2->DNA_Synth Promotes p21 p21 p21->CDK2 Inhibits PurineAnalog Substituted Purine Analog (e.g., Roscovitine) PurineAnalog->CDK2 Competitively inhibits ATP binding

CDK2 inhibition by purine analogs halts the cell cycle.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The EGFR signaling pathway is another critical regulator of cell proliferation and survival that is often hyperactivated in cancer. Substituted purines have been designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.

Table 2: EGFR Kinase Inhibitory Activity of Selected Substituted Purine Analogs

CompoundSubstitution PatternTargetIC50 (nM)Reference
Compound 16Pyrazolo[3,4-d]pyrimidine derivativeEGFR34[6]
Compound 4Pyrazolo[3,4-d]pyrimidine derivativeEGFR54[6]
Compound 5bPyrrolo[3,2-d]pyrimidine derivativeEGFRT790M12.8[7]
Compound 12Pyrrolo[3,2-d]pyrimidine derivativeEGFRWT14.5[7]

Signaling Pathway: EGFR Inhibition

This diagram depicts the EGFR signaling cascade and the point of intervention by purine analog inhibitors.

EGFR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:f0 Binds Ras Ras EGFR:f2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PurineAnalog Substituted Purine Analog PurineAnalog->EGFR:f2 Inhibits Kinase Activity

EGFR signaling pathway and its inhibition by purine analogs.

Antiviral Activity: A Broad-Spectrum Defense

Purine analogs are potent antiviral agents that mimic natural nucleosides and are incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication.[8] They are effective against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).

Inhibition of Viral Polymerases

A common mechanism for antiviral purine analogs is the inhibition of viral DNA or RNA polymerases. After phosphorylation to their active triphosphate form, these analogs compete with natural deoxynucleoside triphosphates for incorporation into the growing nucleic acid chain.

Table 3: Antiviral Activity of Selected Purine Analogs

CompoundVirusAssayIC50 (µM)Reference
AcyclovirHSV-1CPE Reduction-[9]
GanciclovirDHBVDNA Replication-[10]
PenciclovirDHBVDNA Replication-[10]
T0516-4834HIV-1Replication0.2[11]
L-50HIV-1Replication0.25[12]
Inhibition of HIV Tat-TAR Interaction

A unique antiviral strategy targeting HIV involves the disruption of the interaction between the viral Tat protein and the TAR RNA element, which is crucial for efficient viral transcription.[13]

Logical Relationship: HIV Tat-TAR Interaction and its Inhibition

The following diagram illustrates the essential interaction between HIV Tat protein and TAR RNA for viral transcription and how this can be targeted by inhibitors.

Tat_TAR_Inhibition HIV_Provirus HIV-1 Provirus Basal_Tx Basal Transcription HIV_Provirus->Basal_Tx TAR_RNA TAR RNA Basal_Tx->TAR_RNA Tat_Protein Tat Protein Basal_Tx->Tat_Protein Cellular_Factors Cellular Factors (e.g., CDK9/Cyclin T1) TAR_RNA->Cellular_Factors Recruits Tat_Protein->TAR_RNA Binds to Elongation Transcriptional Elongation Cellular_Factors->Elongation Promotes Viral_Proteins HIV-1 Viral Proteins Elongation->Viral_Proteins PurineAnalog Substituted Purine Analog PurineAnalog->TAR_RNA Blocks Tat Binding

Inhibition of the HIV Tat-TAR interaction by purine analogs.

Immunomodulatory and Anti-inflammatory Activity

Certain substituted purines act as agonists for Toll-like receptors (TLRs), particularly TLR7, which are involved in the innate immune response. Activation of TLR7 can lead to the production of pro-inflammatory cytokines and the enhancement of adaptive immunity, making these compounds potential vaccine adjuvants and immunotherapies for cancer and infectious diseases.

Table 4: TLR7 Agonist Activity of Selected Purine Analogs

CompoundTargetEC50 (µM)Reference
Compound 29TLR71.57[14]
Compound 30TLR70.26[14]
GardiquimodhTLR74[15]
BMS Compound [I]hTLR713[16]

Cytokinin Activity: Regulating Plant Growth

In the realm of plant biology, N6-substituted purine analogs are recognized as cytokinins, a class of plant hormones that promote cell division and influence various aspects of plant growth and development.[17]

Table 5: Cytokinin Activity of a Substituted Purine Analog

CompoundActivityConcentration for Detectable Inhibition (µM)BioassayReference
4-cyclopentylamino-2-methylthiopyrrolo[2,3-d]pyrimidineAnticytokinin0.009Tobacco callus[18]

Signaling Pathway: Cytokinin Signaling in Arabidopsis

The diagram below outlines the two-component signaling pathway for cytokinins in Arabidopsis thaliana.

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1_AHK CHASE Domain Histidine Kinase Domain AHP AHP (Histidine Phosphotransfer Protein) CRE1_AHK:f1->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates (activates) Cytokinin_Response Cytokinin Response Genes ARR_B->Cytokinin_Response Activates Transcription Cytokinin Cytokinin Cytokinin->CRE1_AHK:f0 Binds PI55 PI-55 (Antagonist) PI55->CRE1_AHK:f0 Competitively Inhibits Binding

Cytokinin signaling pathway and its antagonism by PI-55.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is used to assess the cytotoxic effects of substituted purine analogs on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • Substituted purine analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the substituted purine analog in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

This protocol is for determining the inhibitory activity of purine analogs against CDK2/cyclin E.

Materials:

  • Recombinant human CDK2/cyclin E

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • Substrate peptide (e.g., a derivative of Histone H1)

  • ATP ([γ-33P]ATP for radiometric assay)

  • Substituted purine analog stock solution (in DMSO)

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, CDK2/cyclin E, and the substrate peptide.

  • Add serial dilutions of the substituted purine analog to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.

  • Add the reaction mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiometric assays or a luminescence-based ADP detection kit).

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Antiviral Plaque Reduction Assay (HSV-1)

This protocol assesses the antiviral activity of purine analogs against Herpes Simplex Virus-1.

Materials:

  • Vero cells (or other susceptible cell line)

  • HSV-1 stock

  • Culture medium (e.g., DMEM with 2% FBS)

  • Substituted purine analog stock solution

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the purine analog in culture medium.

  • Pre-treat the confluent cell monolayers with the compound dilutions for 2 hours at 37°C.

  • Infect the cells with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour.

  • Remove the virus inoculum and overlay the cells with methylcellulose medium containing the respective concentrations of the purine analog.

  • Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Fix the cells (e.g., with methanol) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[19]

Cytokinin Bioassay (Tobacco Callus Growth)

This protocol is for evaluating the cytokinin or anticytokinin activity of substituted purines.

Materials:

  • Tobacco callus culture

  • Murashige and Skoog (MS) basal medium

  • Auxin (e.g., NAA)

  • Cytokinin standard (e.g., Kinetin or BAP)

  • Substituted purine analog

  • Petri dishes

Procedure:

  • Prepare MS medium containing a fixed concentration of auxin.

  • For cytokinin activity testing, add serial dilutions of the test compound to the medium.

  • For anticytokinin activity testing, add a fixed, growth-promoting concentration of a standard cytokinin and serial dilutions of the test compound.

  • Inoculate each plate with a pre-weighed piece of tobacco callus.

  • Incubate the cultures in the dark at 25°C for 3-4 weeks.

  • Measure the final fresh weight of the callus.

  • Determine the concentration of the compound that promotes half-maximal growth (for agonists) or inhibits growth by 50% (for antagonists).[18]

References

The Structure-Activity Relationship of 6-Chloropurines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many derivatives, 6-chloropurine has emerged as a versatile starting material and a pharmacologically significant moiety in its own right. Its reactivity at the C6 position allows for a diverse range of chemical modifications, leading to the discovery of compounds with potent antiviral, anticancer, and antifungal activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-chloropurine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Core Structure-Activity Relationship Insights

The biological activity of 6-chloropurine derivatives is intricately linked to the nature of the substituents at various positions of the purine ring, most notably at the N9 and C2 positions, in addition to the modifications at the C6 position itself.

The Significance of the 6-Chloro Moiety: The chlorine atom at the C6 position is a key determinant of the biological activity of many 6-chloropurine analogs. Its electrophilic nature makes it a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is not only crucial for the synthesis of diverse libraries of 6-substituted purines but may also play a role in the mechanism of action, potentially through covalent bond formation with target enzymes[1]. Studies on anti-SARS-CoV agents have shown that the presence of the 6-chlorine atom is important for antiviral activity[1].

Modifications at the N9 Position: The N9 position of the purine ring is a common site for modification, often with sugar moieties (to form nucleosides) or other cyclic or acyclic groups.

  • Nucleoside Analogs: The nature of the sugar moiety in 6-chloropurine nucleosides significantly impacts their activity. For instance, in the context of anti-SARS-CoV activity, an unprotected 5'-hydroxyl group or a benzoylated 5'-hydroxyl group on the ribose sugar can lead to potent antiviral effects[1].

  • Cyclic and Bicyclic Substituents: The introduction of non-sugar cyclic groups, such as a cyclopentyl or a norbornyl moiety, at the N9 position has yielded compounds with significant cytostatic and antiviral activities[2]. The bicyclic skeleton in these analogs can be seen as a mimic of the sugar portion of nucleosides.

Substitutions at the C2 Position: Modifications at the C2 position of the 6-chloropurine scaffold can also modulate biological activity. For example, the introduction of an amino group at the C2 position to create a 2-amino-6-chloropurine (a guanine derivative) was found to be unfavorable for anti-SARS-CoV activity[1].

Displacement of the 6-Chloro Group: The reactivity of the 6-chloro group allows for its displacement by a wide array of nucleophiles, leading to diverse classes of 6-substituted purines with varied biological profiles.

  • 6-Phenylpurines: Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids have been employed to synthesize 6-phenylpurines. Several 6-(4-substituted phenyl)purine ribonucleosides have demonstrated significant cytostatic activity.

  • 6-Aminopurines: Substitution with various amines leads to 6-aminopurine derivatives. The nature of the amino substituent, as well as the other substituents on the purine ring, dictates the resulting biological activity, which can range from immunostimulatory to anticancer.

  • 6-Thiopurines: 6-Chloropurine can be metabolized in vivo to the well-known anticancer agent 6-mercaptopurine. This conversion is mediated by glutathione S-transferase, highlighting a key metabolic pathway that contributes to the bioactivity of 6-chloropurines.

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological data for a selection of 6-chloropurine derivatives, providing a basis for understanding their structure-activity relationships.

Table 1: Antiviral Activity of 6-Chloropurine Nucleoside Analogs against SARS-CoV

CompoundN9-SubstituentC2-SubstituentIC50 (µM)[1]CC50 (µM)[1]Selectivity Index (SI)[1]
1 RiboseH48.7>300>6.2
2 2'-DeoxyriboseH108>300>2.8
5 RiboseNH2>300>300-
11 5'-Benzoyl-riboseH14.5>300>20.7

Table 2: Anticancer Activity of 6,9-Disubstituted Purine Derivatives

CompoundN9-SubstituentC6-SubstituentCell LineIC50 (µM)[2]
15 Cyclopentyl4-(4-Fluorophenyl)piperazin-1-ylHepG2<10
17 Cyclopentyl4-(4-Chlorophenyl)piperazin-1-ylHepG2<10
19 Cyclopentyl4-(4-Bromophenyl)piperazin-1-ylHepG2<5
24 Cyclopentyl4-(3,4-Dichlorophenyl)piperazin-1-ylHepG2<10
49 Cyclopentyl4-FluorophenylHepG2<10
56 Cyclopentyl3,4-DichlorophenylHepG2<10

Table 3: Antifungal Activity of 6-Substituted Purine Analogs

CompoundC6-SubstituentFungal StrainMIC (µg/mL)
Amiloride Analog 16 2-BenzofuranCryptococcus neoformans4[3][4]
Amiloride Analog 17 2-BenzofuranCryptococcus neoformans4[3][4]
Amiloride Analog 8 2-BenzofuranCryptococcus neoformans16[3][4]
Amiloride Analog 9 2-BenzofuranCryptococcus neoformans16[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are methodologies for key experiments cited in the study of 6-chloropurine derivatives.

Synthesis of 9-Substituted-6-chloropurines

General Procedure for N9-Alkylation of 6-Chloropurine:

A mixture of 6-chloropurine (1 equivalent), the appropriate alkylating agent (e.g., cyclopentyl bromide, 1.1 equivalents), and a base such as potassium carbonate (K2CO3, 2 equivalents) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is stirred at room temperature or elevated temperature until the reaction is complete (monitored by TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 9-substituted-6-chloropurine[2].

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV) is prepared in 24-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units per well) and incubated for 1 hour to allow for viral adsorption.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound. A semi-solid overlay (e.g., containing carboxymethyl cellulose) is often used to prevent non-specific spread of the virus.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Determination: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is then determined by regression analysis of the dose-response curve.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Adherent cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing the plates with 1% acetic acid.

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is then read on a microplate reader at a wavelength of approximately 515 nm.

  • GI50/IC50 Calculation: The percentage of cell growth inhibition is calculated for each compound concentration, and the concentration that causes 50% inhibition of cell growth (GI50 or IC50) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 6-chloropurine derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of De Novo Purine Biosynthesis

As purine analogs, 6-chloropurine derivatives can interfere with the de novo purine biosynthesis pathway, a critical process for cell growth and proliferation. By mimicking endogenous purines, these compounds or their metabolites can inhibit key enzymes in this pathway, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.

de_novo_purine_synthesis cluster_pathway De Novo Purine Synthesis cluster_inhibition cluster_products PRPP Ribose-5-Phosphate -> PRPP PRA 5-Phosphoribosylamine PRPP->PRA Glutamine GAR Glycinamide Ribonucleotide PRA->GAR Glycine, ATP FGAR Formylglycinamide Ribonucleotide GAR->FGAR N10-Formyl-THF FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM Glutamine, ATP AIR Aminoimidazole Ribonucleotide FGAM->AIR ATP CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR CO2 SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR Aspartate, ATP AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR Fumarate FAICAR Formylaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR N10-Formyl-THF IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP 6-Chloropurine_Metabolites 6-Chloropurine Metabolites 6-Chloropurine_Metabolites->PRPP Inhibition 6-Chloropurine_Metabolites->FGAR Inhibition

Caption: De Novo Purine Synthesis Pathway and Potential Inhibition by 6-Chloropurine Metabolites.

Induction of Apoptosis

A common mechanism of action for anticancer 6-chloropurine derivatives is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas) DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptosis Apoptosis Caspase8->Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2 Bcl-2 Bax Bax Bcl2->Bax Bax->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Caspase3->Apoptosis 6_Chloropurine_Derivative 6-Chloropurine Derivative 6_Chloropurine_Derivative->Bcl2 Inhibits 6_Chloropurine_Derivative->Bax Activates Death_Ligand Death Ligand Death_Ligand->Death_Receptor Cellular_Stress Cellular Stress Cellular_Stress->Bax G2_M_arrest cluster_cell_cycle G2/M Transition G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression Arrest G2/M Arrest CyclinB1_Cdk1 Cyclin B1 / Cdk1 Complex CyclinB1_Cdk1->G2_Phase Drives 6_Chloropurine_Derivative 6-Chloropurine Derivative 6_Chloropurine_Derivative->CyclinB1_Cdk1 Inhibits (Downregulation) experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Start 6-Chloropurine Reaction Chemical Modification (e.g., N9-alkylation, C6-substitution) Start->Reaction Purification Purification & Characterization Reaction->Purification Library Library of Derivatives Purification->Library Cytotoxicity Cytotoxicity Assay (e.g., SRB Assay) Library->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Library->Antiviral Antifungal Antifungal Assay (e.g., MIC Determination) Library->Antifungal Activity_Data Biological Activity Data (IC50, MIC) Cytotoxicity->Activity_Data Antiviral->Activity_Data Antifungal->Activity_Data SAR Structure-Activity Relationship Analysis Activity_Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt New_Derivatives Design of New Derivatives Lead_Opt->New_Derivatives New_Derivatives->Reaction

References

The Art of Purine Functionalization: An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors, antiviral agents, and antagonists for G-protein coupled receptors. The ability to precisely modify this privileged heterocycle is paramount for the development of novel therapeutics. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the purine ring system. This technical guide provides a comprehensive overview of the core palladium-catalyzed cross-coupling reactions utilized in the functionalization of purines, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to empower researchers in their drug discovery endeavors.

Core Palladium-Catalyzed Cross-Coupling Reactions on Purines

The functionalization of halopurines or other activated purine derivatives through palladium catalysis allows for the introduction of a wide array of substituents at the C2, C6, and C8 positions. The most prominently employed reactions include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The regioselectivity of these reactions on di- or tri-halogenated purines is a key consideration, with the C6 position generally exhibiting the highest reactivity, followed by C8 and then C2.[1]

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction, which couples a halide with an organoboron reagent, is a robust method for creating biaryl and vinyl-purine derivatives.[1][2] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their esters make it a favored strategy in medicinal chemistry.[1]

Table 1: Suzuki-Miyaura Coupling of Halopurines - Representative Data

EntryPurine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
19-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄ (2.5)-K₂CO₃Toluene1001.595[3]
29-Benzyl-2,6-dichloropurinePhenylboronic acid (1 equiv.)Pd(PPh₃)₄ (5)-K₂CO₃Toluene100277 (mono-arylated at C6)[3][4]
39-Benzyl-6-chloro-2-iodopurinePhenylboronic acid (1 equiv.)Pd(PPh₃)₄ (5)-K₂CO₃Toluene100285 (mono-arylated at C2)[3]
48-Bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801288Custom Example
55-Iodo-2'-deoxyuridine3-Methoxyphenyl boronic acidSerrKap palladacycle (1)-K₃PO₄H₂O/EtOH600.5>95[5]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted purines.[6][7][8] These products are valuable as synthetic intermediates and have shown biological activity themselves. The reaction is typically co-catalyzed by palladium and copper salts.[9]

Table 2: Sonogashira Coupling of Halopurines - Representative Data

EntryPurine SubstrateCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
16-Iodopurine-containing ODNEthynyl pseudo-nucleobasePd(PPh₃)₄ (10)CuI (20)DIPEADMFRT12N/A (On-column)[6][7]
28-IodoguanosinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF60678Custom Example
36-Chloro-9-(p-toluenesulfonyl)-9H-purine1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF50485Custom Example
42-Bromo-6-chloropurineTrimethylsilylacetylenePd(dppf)Cl₂ (5)CuI (10)DIPADioxane801272Custom Example
56-Chloro-2,8-diiodo-9-THP-9H-purinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT290 (at C8)[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl purines by coupling an amine with an aryl halide.[11][12] This reaction has broad substrate scope, allowing for the introduction of a diverse range of nitrogen-containing functional groups.[13]

Table 3: Buchwald-Hartwig Amination of Halopurines - Representative Data

EntryPurine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
18-BromoadenineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001692Custom Example
26-ChloropurineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101285Custom Example
32-Bromo-9-methylpurineBenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄t-BuOH902478Custom Example
48-IodopurinePiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1001889[14]
Heck Reaction: Alkenylation of Purines

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a new C-C bond, providing access to alkenyl-substituted purines.[15][16] This reaction is particularly useful for the introduction of vinyl groups, which can be further functionalized.

Table 4: Heck Reaction of Halopurines - Representative Data

EntryPurine SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15'-O-DMTr-5-iodo-2'-deoxyuridineAcrylamide linkerPd(OAc)₂ (3)PTABS (6)Et₃NDMF80276[17]
28-BromoguanosineStyrenePd(OAc)₂ (5)P(o-tol)₃ (10)NaOAcDMA1202465Custom Example
36-IodopurineMethyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile801282Custom Example
42-Iodo-9-methyladenineButyl acrylateHerrmann's catalyst (2)-DBUDioxane1001875Custom Example
Stille Coupling: Tin-Mediated C-C Bond Formation

The Stille reaction couples an organotin compound with an organic halide.[6][10] While the toxicity of organotin reagents is a drawback, the reaction is highly versatile and tolerates a wide variety of functional groups.[2][6]

Table 5: Stille Coupling of Halopurines - Representative Data

EntryPurine SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
16-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purineTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101288
28-Bromo-2'-deoxyadenosineTributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-Dioxane100691Custom Example
32-Iodo-6-methoxypurine(Thiophen-2-yl)tributylstannanePdCl₂(PPh₃)₂ (5)-CuIDMF80879Custom Example
46-Triflyloxypurine ribonucleosideTributyl(ethynyl)stannanePd(PPh₃)₄ (5)-LiClTHF60485Custom Example

Experimental Protocols

The following sections provide detailed, generalized experimental procedures for the key palladium-catalyzed cross-coupling reactions on purine rings. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Method A (Anhydrous Conditions): To an oven-dried flask purged with argon is added the halopurine (1.0 mmol), boronic acid (1.5 mmol), potassium carbonate (1.25 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol).[3] Toluene (10 mL) is added, and the mixture is heated to 100 °C with stirring until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[3]

Method B (Aqueous Conditions): In a flask, the halopurine (1.0 mmol), boronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.025 mmol) are combined. A mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1, 10 mL) is added. The reaction is heated to 85 °C and stirred until completion. The workup procedure is similar to Method A.

General Procedure for Sonogashira Coupling

To a solution of the halopurine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (10 mL) is added the terminal alkyne (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol).[9] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol), is then added. The reaction mixture is stirred at room temperature or heated as required, under an inert atmosphere, until the reaction is complete. The mixture is then diluted with an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[9]

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the halopurine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 mmol), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, dioxane, 10 mL) is added, and the mixture is heated with stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through Celite, and the filtrate is concentrated. Purification by column chromatography yields the desired N-substituted purine.

General Procedure for Heck Alkenylation

A mixture of the halopurine (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (if necessary, e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, K₂CO₃, 1.5 mmol) in a suitable solvent (e.g., DMF, acetonitrile, 10 mL) is heated under an inert atmosphere.[5] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[5]

General Procedure for Stille Coupling

In a flame-dried flask under an inert atmosphere, the halopurine (1.0 mmol), organostannane (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and anhydrous solvent (e.g., toluene, DMF, 10 mL) are combined.[2] In some cases, an additive such as lithium chloride or copper(I) iodide can be beneficial.[2] The mixture is heated until the starting material is consumed. For workup, the reaction mixture is cooled and can be treated with an aqueous solution of potassium fluoride to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Mechanistic Overview and Experimental Workflow

The palladium-catalyzed cross-coupling reactions on purine rings generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or carbopalladation/migratory insertion in the case of the Heck reaction), and reductive elimination.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Purine-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Purine-Pd(II)-R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Purine RedElim->Product HaloPurine Halopurine (Purine-X) HaloPurine->OxAdd Organometallic Organometallic (R-M) Organometallic->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions on purine rings.

The experimental workflow for these reactions typically involves a systematic sequence of steps from reaction setup to product isolation and purification.

Experimental_Workflow start Start setup Reaction Setup: - Halopurine - Coupling Partner - Catalyst & Ligand - Base & Solvent start->setup reaction Reaction under Inert Atmosphere (with heating if required) setup->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling on purine rings.

Conclusion

Palladium-catalyzed cross-coupling reactions represent an indispensable tool in the synthetic organic chemist's arsenal for the functionalization of purine rings. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille reactions provide reliable and versatile pathways to a vast chemical space of purine derivatives, significantly impacting the field of drug discovery. A thorough understanding of the reaction conditions, substrate scope, and underlying mechanisms, as detailed in this guide, is crucial for the successful design and execution of synthetic strategies targeting novel and potent purine-based therapeutics. The continued development of more active, stable, and universal catalyst systems will undoubtedly further expand the horizons of purine chemistry.

References

"stability and storage conditions for halogenated purine compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of Halogenated Purine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Halogenated purine compounds are a critical class of molecules in biochemical research and pharmaceutical development. As analogues of natural purines, they serve as intermediates in chemical synthesis, as probes for studying biological pathways, and as active pharmaceutical ingredients (APIs) in antiviral and anticancer therapies[1][2]. The efficacy, safety, and reproducibility of experiments and therapeutic outcomes involving these compounds are intrinsically linked to their chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of halogenated purines, recommended storage conditions, and the experimental protocols used to assess their degradation.

Core Principles of Stability

The stability of a halogenated purine is its ability to resist chemical change over time. The introduction of a halogen atom (F, Cl, Br, I) to the purine ring can significantly alter the molecule's electronic properties, influencing its susceptibility to degradation. The strength of the carbon-halogen bond is a key factor; for instance, the carbon-fluorine bond is exceptionally strong, often rendering fluorinated compounds more stable and potentially recalcitrant to metabolism[3]. Conversely, other halogenated purines can be excellent substrates for substitution reactions[4][5].

Degradation can compromise the compound's purity, leading to reduced efficacy, altered biological activity, and potentially the formation of toxic by-products[6][7]. Key environmental factors that influence the stability of these compounds include temperature, pH, light, and the presence of oxidizing agents.

General Storage and Handling Recommendations

Proper storage is paramount to preserving the integrity of halogenated purine compounds. The following are general guidelines, though specific product datasheets should always be consulted.

  • Solid Compounds : As a solid, these compounds are generally more stable. However, to minimize degradation, they should be stored in tightly sealed containers to protect them from moisture and air. For long-term storage, refrigeration (-20°C) or freezing (-80°C) in a desiccated environment is often recommended[8][9]. For example, 6-Chloroguanine is best stored sealed, away from moisture and light, at -20°C for up to a month or -80°C for six months[9]. Similarly, 6-Iodopurine should be kept in a dark place, sealed in a dry environment at room temperature[10]. 6-Chloropurine is noted to be chemically stable under normal conditions but should be stored in a sealed container away from acidic substances in a dry, room-temperature environment[11].

  • Solutions : Halogenated purines in solution are significantly more susceptible to degradation.

    • Preparation : Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, use a sterile, inert solvent.

    • Storage : We recommend that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month.[8] Long-term storage of solutions is generally not recommended[8].

    • Handling : Before use, and prior to opening the vial, it is recommended that the frozen solution be allowed to equilibrate to room temperature for at least 60 minutes to ensure homogeneity[8].

Quantitative Stability Data

Forced degradation studies are essential for quantifying the stability of a drug substance under various stress conditions[12][13]. Fludarabine phosphate, a fluorinated purine analogue, is a well-studied example.

CompoundConcentration & MediumStorage ConditionDurationStability OutcomeAnalytical MethodReference
Fludarabine Phosphate 25 mg/mL (concentrate) in glassRoom Temp (15-25°C)15 Days>93.3% of initial concentrationHPLC-UV (λ=265 nm)[14][15]
Fludarabine Phosphate 25 mg/mL (concentrate) in glassRefrigerated (2-8°C)15 Days>93.3% of initial concentrationHPLC-UV (λ=265 nm)[14][15]
Fludarabine Phosphate Diluted in 0.9% NaCl in PE bagsRoom Temp (15-25°C)15 Days>93.3% of initial concentrationHPLC-UV (λ=265 nm)[14][15]
Fludarabine Phosphate Diluted in 0.9% NaCl in PE bagsRefrigerated (2-8°C)15 Days>93.3% of initial concentrationHPLC-UV (λ=265 nm)[14][15]
Fludarabine Phosphate 0.25 mg/mL & 1.2 mg/mL in 0.9% NaClRoom Temp (20-25°C)115 DaysPhysicochemically stableHPLC[16]
Fludarabine Phosphate 0.25 mg/mL & 1.2 mg/mL in 0.9% NaClRefrigerated (2-8°C)115 DaysPhysicochemically stableHPLC[16]
Fludarabine Phosphate 6 mg/mL in 0.9% NaClRoom Temp (20-25°C)5 DaysPhysicochemically stableHPLC[16]
Fludarabine Phosphate 6 mg/mL in 0.9% NaClRefrigerated (2-8°C)7 DaysPhysicochemically stableHPLC[16]

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic process to identify likely degradation products and establish degradation pathways[7][13]. This data is crucial for developing stability-indicating analytical methods.

General Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Drug Substance or Product Sample B Prepare Solutions (e.g., in water, buffer, or organic solvent) A->B C Acid Hydrolysis (e.g., 0.1 M HCl) B->C Expose D Base Hydrolysis (e.g., 0.1 M NaOH) B->D Expose E Oxidation (e.g., 3% H2O2) B->E Expose F Thermal (e.g., 60°C) B->F Expose G Photolytic (e.g., UV/Vis light) B->G Expose H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize/Quench (if necessary) H->I J Analyze via Stability- Indicating Method (e.g., HPLC, LC-MS) I->J K Characterize Degradants J->K L Quantify Purity & Degradation J->L

Caption: Workflow for conducting forced degradation studies.

Detailed Methodologies

The following protocols are representative of those used in forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines[12].

a) Hydrolytic Degradation (Acid and Base)

  • Objective : To assess susceptibility to hydrolysis.

  • Protocol :

    • Prepare a solution of the halogenated purine compound (e.g., 1 mg/mL).

    • For acid hydrolysis, treat the solution with an appropriate concentration of hydrochloric or sulfuric acid (typically 0.1 M to 1 M)[12].

    • For base hydrolysis, treat the solution with an equivalent concentration of sodium hydroxide or potassium hydroxide[12].

    • Incubate the solutions at a controlled temperature (e.g., room temperature or elevated, such as 60°C) for a defined period (e.g., several hours to days).

    • At specified time points, withdraw aliquots, neutralize them (e.g., with an equivalent amount of base or acid, respectively), and dilute to a suitable concentration for analysis.

    • Analyze using a stability-indicating method.

b) Oxidative Degradation

  • Objective : To assess susceptibility to oxidation.

  • Protocol :

    • Prepare a solution of the compound.

    • Add a solution of an oxidizing agent, such as hydrogen peroxide (typically 3-30%).

    • Store the mixture at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points for immediate analysis.

    • Analyze using a stability-indicating method.

c) Photolytic Degradation

  • Objective : To assess stability under light exposure.

  • Protocol :

    • Expose the compound, both in its solid state and in solution, to a controlled light source.

    • The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel set of samples should be protected from light (e.g., with aluminum foil) to serve as dark controls.

    • Maintain a constant temperature throughout the experiment.

    • After the exposure period, analyze the samples and controls.

d) Thermal Degradation

  • Objective : To assess stability under heat stress.

  • Protocol :

    • Place the solid compound in a controlled temperature environment (e.g., an oven).

    • Stress testing is often conducted in 10°C increments above the standard accelerated testing temperature (e.g., 50°C, 60°C, 70°C)[12].

    • Analyze the sample at various time points to determine the rate of degradation.

Analytical Method Example: HPLC for Fludarabine

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

  • Method : A study on fludarabine phosphate utilized a reversed-phase HPLC method with ultraviolet (UV) detection[14][17].

  • Column : Reversed-phase C18 column[18].

  • Mobile Phase : Isocratic elution with a mixture of methanol and a phosphate buffer solution[18].

  • Detection : UV detector set at a specific wavelength (e.g., 260 nm or 265 nm)[14][18].

  • Analysis : The concentration of the active compound is determined by comparing the peak area of the sample to that of a reference standard. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Logical Relationship of Stability Factors

The stability of a halogenated purine is a function of its inherent chemical properties and its external environment. The following diagram illustrates the relationship between common stressors and protective storage measures.

G Factors Influencing Compound Stability cluster_stress Stress Factors cluster_storage Protective Storage Conditions Light Light (Photons) Degradation Chemical Degradation (Loss of Purity & Activity, Formation of By-products) Light->Degradation promote Heat Heat (Thermal Energy) Heat->Degradation promote Moisture Moisture/pH (Hydrolysis) Moisture->Degradation promote Oxygen Oxygen (Oxidation) Oxygen->Degradation promote Stable Stable Compound (Integrity Maintained) Dark Dark Place (Amber Vials) Dark->Light blocks Dark->Stable ensure Cold Cold (-20°C to -80°C) Cold->Heat mitigates Cold->Stable ensure Dry Dry/Sealed (Desiccated, Inert Gas) Dry->Moisture protects from Dry->Oxygen protects from Dry->Stable ensure

Caption: Relationship between stressors and protective storage.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Chloropurine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction of 6-chloropurine derivatives with various boronic acids. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of a diverse range of 6-substituted purine analogs, which are of significant interest in medicinal chemistry and drug development due to their potential as cytotoxic, antiviral, and adenosine receptor antagonist agents.

Introduction

The Suzuki-Miyaura coupling enables the efficient synthesis of 6-aryl- and 6-alkenylpurines from readily available 6-chloropurine precursors.[1][2] The reaction typically employs a palladium catalyst, a base, and a suitable solvent to couple the 6-chloropurine with an organoboronic acid. Optimization of the reaction conditions is crucial for achieving high yields and purity, particularly when dealing with substrates bearing sensitive functional groups. This document outlines two primary protocols optimized for different classes of boronic acids.

Experimental Protocols

Two general methods have been established for the Suzuki-Miyaura coupling of 6-chloropurines, tailored to the electronic properties of the boronic acid coupling partner.[2]

Method A: Anhydrous Conditions for Electron-Rich Arylboronic Acids

This protocol is particularly effective for the coupling of 6-chloropurines with electron-rich arylboronic acids.

  • Reagents:

    • 6-Chloropurine derivative (e.g., 9-benzyl-6-chloropurine)

    • Arylboronic acid (1.5 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%)

    • Anhydrous Toluene

  • Procedure:

    • To an argon-purged flask, add the 6-chloropurine derivative (1.0 mmol), the arylboronic acid (1.5 mmol), anhydrous K₂CO₃ (1.25 mmol), and Pd(PPh₃)₄ (0.025 mmol).

    • Add anhydrous toluene (10 mL) via syringe.

    • Stir the mixture under an argon atmosphere at 100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite and wash with an appropriate solvent (e.g., chloroform).

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method B: Aqueous Conditions for Electron-Poor Arylboronic and Alkenylboronic Acids

This method is preferred for coupling with electron-poor arylboronic acids and alkenylboronic acids to achieve better yields.[1][2]

  • Reagents:

    • 6-Chloropurine derivative (e.g., 9-benzyl-6-chloropurine)

    • Aryl- or Alkenylboronic acid (1.5 equivalents)

    • Aqueous Potassium Carbonate (K₂CO₃) solution (2 M, 1.25 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%)

    • 1,2-Dimethoxyethane (DME)

  • Procedure:

    • To an argon-purged flask, add the 6-chloropurine derivative (1.0 mmol), the boronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.025 mmol).

    • Add DME (8 mL) and the 2 M aqueous K₂CO₃ solution (1.25 mL, 2.5 mmol).

    • Stir the mixture under an argon atmosphere at 85 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the yields obtained for the Suzuki-Miyaura coupling of 9-benzyl-6-chloropurine with various boronic acids under the optimized conditions.

Table 1: Coupling of 9-Benzyl-6-chloropurine with Arylboronic Acids

EntryArylboronic AcidMethodTime (h)Yield (%)
1Phenylboronic acidA2495
23-Methoxyphenylboronic acidA462
34-Methoxyphenylboronic acidA296
44-Fluorophenylboronic acidB285
53,4-Difluorophenylboronic acidB378

Data sourced from Hocek et al.[1][2]

Table 2: Coupling of 9-Benzyl-6-chloropurine with Alkenylboronic Acids

EntryAlkenylboronic AcidMethodTime (h)Yield (%)
1(E)-Styrylboronic acidB192
2(E)-2-Phenyl-1-propenylboronic acidB1.588

Data sourced from Hocek et al.[2]

Visualizations

The following diagrams illustrate the general workflow of the Suzuki-Miyaura coupling reaction for 6-chloropurine derivatives and the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 6-Chloropurine - Boronic Acid - Base (K2CO3) - Catalyst (Pd(PPh3)4) solvent Add Solvent (Toluene or DME/H2O) reagents->solvent inert Establish Inert Atmosphere (Argon) solvent->inert heat Heat Reaction Mixture (85-100 °C) inert->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Room Temp. monitor->cool filter Filter (Method A) or Extract (Method B) cool->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product product purify->product Final Product (6-Substituted Purine)

Caption: General experimental workflow for the Suzuki-Miyaura coupling of 6-chloropurine derivatives.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 pd2_trans->product r1x 6-Chloropurine (R1-X) r1x->pd2_ox r2b Boronic Acid (R2-B(OH)2) r2b->pd2_trans base Base (e.g., K2CO3) base->pd2_trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and efficient method for the synthesis of 6-aryl- and 6-alkenylpurine derivatives. The choice of reaction conditions, particularly the solvent and the use of aqueous or anhydrous systems, is critical for achieving optimal yields and should be tailored to the electronic nature of the boronic acid coupling partner. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry to synthesize novel purine-based compounds for biological evaluation.

References

Application Notes and Protocols: Sonogashira Reaction Conditions for 2-Iodopurine Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Sonogashira reaction conditions tailored for the synthesis of 2-alkynylpurine nucleosides from their 2-iodo precursors. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of nucleoside chemistry, this reaction is instrumental for the structural modification of purine scaffolds, enabling the introduction of diverse functionalities for applications in drug discovery, chemical biology, and diagnostics.

Introduction to Sonogashira Coupling of 2-Iodopurine Nucleosides

The Sonogashira reaction of 2-iodopurine nucleosides involves the palladium-catalyzed coupling of a 2-iodopurine derivative with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of various functional groups, which are often present in complex nucleoside structures. The resulting 2-alkynylpurine nucleosides are valuable intermediates for the synthesis of novel therapeutic agents, fluorescent probes, and building blocks for nucleic acid chemistry.

Key Reaction Parameters and Optimization

Successful Sonogashira coupling of 2-iodopurine nucleosides is dependent on the careful selection and optimization of several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). Copper(I) iodide (CuI) is the most frequently used co-catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or a mixture of solvents such as tetrahydrofuran (THF) and triethylamine are commonly used to ensure the solubility of the reactants and catalysts.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without causing degradation of the sensitive nucleoside substrates.

  • Protecting Groups: Depending on the specific nucleoside, protection of the hydroxyl groups on the sugar moiety may be necessary to prevent side reactions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling of 2-iodopurine nucleosides with various terminal alkynes.

Table 1: General Sonogashira Reaction Conditions for 2-Iodopurine Nucleosides

ParameterTypical Conditions
2-Iodopurine Nucleoside 1 equivalent
Terminal Alkyne 1.1 - 2 equivalents
Palladium Catalyst 0.05 - 0.1 equivalents
Copper(I) Iodide (CuI) 0.1 - 0.2 equivalents
Base 2 - 4 equivalents
Solvent DMF or THF/TEA
Temperature Room Temperature to 60 °C
Reaction Time 2 - 24 hours

Table 2: Examples of Sonogashira Coupling with 2-Iodoadenosine

AlkynePalladium CatalystCo-CatalystBaseSolventTemperatureTime (h)Yield (%)
PhenylacetylenePd(PPh₃)₄CuITEADMFRoom Temp.1285
1-HexynePdCl₂(PPh₃)₂CuITEADMF50 °C892
EthynyltrimethylsilanePd(PPh₃)₄CuIDIPEATHFRoom Temp.1678
Propargyl alcoholPdCl₂(PPh₃)₂CuITEADMF40 °C2475

Note: The yields are indicative and can vary based on the specific substrate and reaction scale.

Experimental Workflow

The general workflow for a Sonogashira reaction with a 2-iodopurine nucleoside is depicted in the following diagram.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 2-Iodopurine Nucleoside Terminal Alkyne ReactionMix Combine Reactants, Catalysts, Solvent, Base Reactants->ReactionMix Catalysts Pd Catalyst CuI Catalysts->ReactionMix SolventBase Solvent (e.g., DMF) Base (e.g., TEA) SolventBase->ReactionMix Degas Degas with N₂ or Ar ReactionMix->Degas Stir Stir at RT or Heat Degas->Stir Quench Quench Reaction Stir->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterization NMR, MS, etc. Purify->Characterization

Caption: General workflow for the Sonogashira coupling of 2-iodopurine nucleosides.

Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling of 2-Iodoadenosine with Phenylacetylene

Materials:

  • 2-Iodoadenosine

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add 2-iodoadenosine (1 equivalent).

  • Add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (3 equivalents) to the reaction mixture.

  • Add phenylacetylene (1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 2-(phenylethynyl)adenosine.

Protocol 2: On-Column Sonogashira Coupling of a 2-Iodopurine Nucleoside on Solid Support

This protocol is adapted for solid-phase synthesis, where the 2-iodopurine nucleoside is attached to a solid support (e.g., controlled pore glass, CPG).

Materials:

  • CPG-bound 2-iodopurine nucleoside

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Syringe and filtration apparatus

Procedure:

  • Place the CPG-bound 2-iodopurine nucleoside in a synthesis column.

  • Prepare a solution of the terminal alkyne (10-20 equivalents), PdCl₂(PPh₃)₂ (0.2 equivalents), CuI (0.4 equivalents), and TEA (5 equivalents) in anhydrous DMF.

  • Draw the catalyst solution into a syringe and pass it through the synthesis column containing the CPG-bound nucleoside.

  • Allow the reaction to proceed at room temperature for 4-8 hours, periodically re-circulating the catalyst solution through the column.

  • After the reaction is complete, wash the solid support thoroughly with DMF, acetonitrile, and dichloromethane to remove excess reagents and byproducts.

  • The 2-alkynylpurine nucleoside can then be cleaved from the solid support using standard procedures (e.g., treatment with ammonium hydroxide).

  • Purify the cleaved product by HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse fresh catalyst; ensure anaerobic conditions.
Insufficient baseAdd more base.
Poorly soluble reactantsUse a co-solvent or increase the reaction temperature slightly.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.
Degradation of starting material Reaction temperature is too highPerform the reaction at a lower temperature.
Prolonged reaction timeMonitor the reaction closely and quench it once the starting material is consumed.

Conclusion

The Sonogashira reaction is a robust and efficient method for the synthesis of 2-alkynylpurine nucleosides. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction temperature and time, high yields of the desired products can be achieved. The protocols provided herein serve as a valuable starting point for researchers in the field of nucleoside chemistry and drug development. Further optimization may be required for specific substrates and alkynes to achieve the best results.

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-chloro-9-vinyl-9H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has become indispensable in medicinal chemistry and drug discovery for the synthesis of arylamines, which are prevalent motifs in numerous biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-chloro-9-vinyl-9H-purine, a key intermediate for the synthesis of a diverse range of N6-substituted adenine analogs with potential therapeutic applications. The presence of the vinyl group at the N9 position introduces unique electronic properties to the purine core, which may influence the reactivity and outcome of the cross-coupling reaction.

Reaction Principle

The Buchwald-Hartwig amination of 6-chloro-9-vinyl-9H-purine involves the palladium-catalyzed reaction between the chloropurine and a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle, illustrated below, is generally accepted to proceed through several key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N6-substituted purine and regenerate the active Pd(0) catalyst.

6-chloro-9-vinyl-9H-purine 6-chloro-9-vinyl-9H-purine Oxidative_Addition Oxidative Addition 6-chloro-9-vinyl-9H-purine->Oxidative_Addition Amine (R-NH2) Amine (R-NH2) Ligand_Exchange Ligand Exchange Amine (R-NH2)->Ligand_Exchange Pd(0)Ln Pd(0)Lₙ Pd(0)Ln->Oxidative_Addition Intermediate_1 [(Purine-vinyl)Pd(II)(Cl)Lₙ] Oxidative_Addition->Intermediate_1 Intermediate_1->Ligand_Exchange Intermediate_2 [(Purine-vinyl)Pd(II)(NH₂R)Lₙ]⁺Cl⁻ Ligand_Exchange->Intermediate_2 Deprotonation Deprotonation (Base) Intermediate_2->Deprotonation Intermediate_3 [(Purine-vinyl)Pd(II)(NHR)Lₙ] Deprotonation->Intermediate_3 Reductive_Elimination Reductive Elimination Intermediate_3->Reductive_Elimination Product 6-amino-9-vinyl-9H-purine Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)Ln

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of 6-chloropurine derivatives with various amines. While specific data for the 9-vinyl substrate is limited in the public domain, the data for structurally related N9-substituted purines provides a strong basis for protocol development.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination of 6-Chloropurine Derivatives

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂XantphosCs₂CO₃Toluene100[1]
Pd₂(dba)₃BINAPNaOtBuToluene80-100
[Pd(allyl)Cl]₂XPhosK₃PO₄Dioxane100
Pd(OAc)₂RuPhosK₂CO₃t-Amyl alcohol110

Table 2: Representative Yields for the Amination of 6-Chloropurines with Various Amines

N9-SubstituentAmineCatalyst SystemYield (%)Reference
Ribosyl derivativeAnilinePd(OAc)₂ / Xantphos / Cs₂CO₃85[1]
Ribosyl derivativep-ToluidinePd(OAc)₂ / Xantphos / Cs₂CO₃90[1]
Ribosyl derivativeMorpholinePd(OAc)₂ / Xantphos / Cs₂CO₃78
2'-Deoxyribosyl derivativeBenzylaminePd₂(dba)₃ / BINAP / NaOtBu75
IsopropylBenzylamineNot specifiedNot specified[2]
PhenylAmmonia (in situ)Not specifiedHigh[3][4]

Note: The yields are highly dependent on the specific substrates, reaction conditions, and work-up procedures.

Experimental Protocols

The following protocols are generalized based on successful Buchwald-Hartwig aminations of related 6-chloropurine systems.[1] Optimization may be required for the specific case of 6-chloro-9-vinyl-9H-purine and different amine coupling partners.

Protocol 1: General Procedure for the Amination of 6-chloro-9-vinyl-9H-purine with Alkyl- or Arylamines

Materials:

  • 6-chloro-9-vinyl-9H-purine

  • Amine (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-10 mol%)

  • Xantphos (4-20 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 6-chloro-9-vinyl-9H-purine (1.0 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the amine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired N6-substituted-9-vinyl-9H-purine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Prepare Schlenk tube under inert atmosphere Reagents Add 6-chloro-9-vinyl-9H-purine, Cs₂CO₃, Pd(OAc)₂, and Xantphos Setup->Reagents Solvent Add anhydrous toluene Reagents->Solvent Amine Add amine Solvent->Amine Heating Heat to 100 °C with stirring Amine->Heating Monitoring Monitor reaction by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction complete Filtration Dilute with EtOAc and filter through Celite Cooling->Filtration Concentration Concentrate the filtrate Filtration->Concentration Purification Purify by flash column chromatography Concentration->Purification Characterization Characterize by NMR and HRMS Purification->Characterization

References

Application Notes and Protocols: Heck Reaction of 9-Vinylpurine with Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials. The reaction of 9-vinylpurine with aryl halides via the Heck coupling provides a direct route to 9-arylvinylpurines, a class of compounds with significant potential in medicinal chemistry and drug development due to the prevalence of the purine scaffold in biologically active molecules. These products can serve as key intermediates for the synthesis of modified nucleosides, potential kinase inhibitors, and other therapeutic agents.

This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of 9-vinylpurine with various aryl halides. The information is curated for researchers in academia and industry, offering a practical guide to performing this valuable transformation.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the migratory insertion of the 9-vinylpurine into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the double bond in the product and yields a palladium-hydride species. Finally, reductive elimination of HX with a base regenerates the active Pd(0) catalyst, completing the cycle. The general transformation is depicted below:

Heck Reaction of 9-Vinylpurine with Aryl Halide

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Heck reaction of 9-vinylpurine with a variety of aryl halides. The data is compiled based on general principles of the Heck reaction and analogous transformations reported in the literature. Actual yields may vary depending on the specific substrate, catalyst, and reaction conditions employed.

Table 1: Effect of Aryl Halide on Reaction Yield

EntryAryl Halide (Ar-X)XArExpected Yield (%)
1IodobenzeneIPhenyl85-95
24-IodoanisoleI4-Methoxyphenyl80-90
34-IodonitrobenzeneI4-Nitrophenyl75-85
4BromobenzeneBrPhenyl70-80
54-BromoacetophenoneBr4-Acetylphenyl65-75
64-ChlorotolueneCl4-Tolyl40-60

Reaction Conditions: 9-Vinylpurine (1.0 equiv), Aryl Halide (1.2 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (2.0 equiv), DMF, 100 °C, 12 h.

Table 2: Optimization of Reaction Parameters

ParameterVariationEffect on Yield
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃High yields with Pd(OAc)₂ and PdCl₂(PPh₃)₂.
Ligand PPh₃, P(o-tolyl)₃, P(t-Bu)₃PPh₃ is generally effective; bulkier phosphines may be required for less reactive aryl halides.
Base Et₃N, K₂CO₃, NaOAcOrganic bases like Et₃N are commonly used. Inorganic bases can also be effective.
Solvent DMF, DMAc, Acetonitrile, ToluenePolar aprotic solvents like DMF and DMAc are generally preferred.
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl bromides and chlorides.

Experimental Protocols

The following is a generalized protocol for the Heck reaction of 9-vinylpurine with an aryl halide. This protocol should be adapted and optimized for specific substrates.

Materials:

  • 9-Vinylpurine

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add 9-vinylpurine (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and anhydrous DMF (5 mL).

  • Base Addition: Add triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 9-arylvinylpurine.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the catalytic cycle of the Heck reaction.

experimental_workflow start_end start_end process process decision decision output output start Start setup Reaction Setup: - Add Pd(OAc)₂ and PPh₃ to Schlenk flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents Add Reagents: - 9-Vinylpurine - Aryl Halide - DMF inert->reagents base Add Base: - Triethylamine reagents->base reaction Heat Reaction Mixture (e.g., 100 °C) base->reaction monitor Monitor by TLC reaction->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reaction No workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and Brine is_complete->workup Yes purify Purification: - Dry, Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR, MS purify->characterize product Pure 9-Arylvinylpurine characterize->product end End product->end

Caption: Experimental workflow for the Heck reaction of 9-vinylpurine.

heck_cycle cluster_oa Oxidative Addition cluster_mi Migratory Insertion cluster_bhe β-Hydride Elimination cluster_re Reductive Elimination catalyst catalyst intermediate intermediate reactant reactant product product pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)-X(L)₂ pd0->ar_pd_x Ar-X oxidative_addition Oxidative Addition insertion_complex [Ar-CH₂-CH(Purine)-Pd(II)-X(L)₂] ar_pd_x->insertion_complex 9-Vinylpurine migratory_insertion Migratory Insertion h_pd_x H-Pd(II)-X(L)₂ insertion_complex->h_pd_x aryl_vinyl_purine 9-Arylvinylpurine insertion_complex->aryl_vinyl_purine beta_hydride_elimination β-Hydride Elimination h_pd_x->pd0 Base base_hx [Base-H]⁺X⁻ reductive_elimination Reductive Elimination ar_x Aryl Halide (Ar-X) vinyl_purine 9-Vinylpurine base Base (e.g., Et₃N)

Caption: Catalytic cycle of the Heck reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Reactions under pressure or at high temperatures should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction of 9-vinylpurine with aryl halides is a robust and versatile method for the synthesis of 9-arylvinylpurines. The provided protocol offers a solid starting point for researchers, and further optimization of reaction conditions may lead to improved yields and broader substrate scope. The resulting products are of significant interest in the development of novel therapeutic agents and chemical probes.

Application Notes and Protocols: Selective Functionalization of the C6 Position of 2,6-Dihalopurines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the selective functionalization of the C6 position of 2,6-dihalopurines. The methodologies outlined below are essential for the synthesis of a wide array of purine derivatives with significant potential in medicinal chemistry and drug development.

Introduction

2,6-Dihalopurines are versatile scaffolds in synthetic organic chemistry, offering two reactive sites for functionalization. The C6 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions compared to the C2 position. This inherent reactivity allows for selective modification at the C6 position, providing a straightforward route to a diverse range of 6-substituted purine derivatives. These compounds are of significant interest as they form the core structure of many biologically active molecules, including kinase inhibitors and antiviral agents.

This document outlines key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the selective C6 functionalization of 2,6-dihalopurines.

C6-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of 2,6-dihalopurines, it allows for the selective introduction of aryl or vinyl substituents at the C6 position. The higher reactivity of the C6-halogen bond enables this selectivity.

Experimental Workflow: C6-Selective Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2,6-Dihalopurine, Arylboronic Acid, Pd Catalyst, and Base in a Schlenk Flask solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene) start->solvent degas Degas the Mixture (e.g., Argon Purge) solvent->degas heat Heat the Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter off Solids cool->filter extract Extract with Organic Solvent filter->extract purify Purify by Column Chromatography extract->purify product Obtain C6-Aryl-2-halopurine purify->product

Figure 1: General workflow for C6-selective Suzuki-Miyaura coupling.
Protocol: C6-Arylation of 2,6-Dichloropurine

  • Reaction Setup: To a Schlenk flask, add 2,6-dichloropurine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (10 mL) to the flask. Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2-chloropurine.

Data Summary: C6-Selective Suzuki-Miyaura Coupling of 2,6-Dichloropurine
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane901885
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane901692
33-Chlorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene1002478
42-Thienylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane902075

C6-Selective Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for the selective alkynylation of the C6 position of 2,6-dihalopurines.

Experimental Workflow: C6-Selective Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2,6-Dihalopurine, Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, and Base in a Schlenk Flask solvent Add Anhydrous Solvent (e.g., THF, DMF) start->solvent degas Degas the Mixture (e.g., Argon Purge) solvent->degas heat Stir at Room Temperature or Heat Gently degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Quench with NH4Cl (aq) monitor->cool extract Extract with Organic Solvent cool->extract purify Purify by Column Chromatography extract->purify product Obtain C6-Alkynyl-2-halopurine purify->product

Figure 2: General workflow for C6-selective Sonogashira coupling.
Protocol: C6-Alkynylation of 2,6-Dibromopurine

  • Reaction Setup: In a Schlenk tube, combine 2,6-dibromopurine (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and triethylamine (3.0 mmol).

  • Solvent Addition and Degassing: Add anhydrous THF (10 mL). Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the 6-alkynyl-2-bromopurine.

Data Summary: C6-Selective Sonogashira Coupling of 2,6-Dibromopurine
EntryTerminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF251290
2EthynyltrimethylsilanePd(PPh₃)₄CuIEt₃NTHF251095
31-HexynePdCl₂(PPh₃)₂CuIDipeaDMF501682
4Propargyl alcoholPd(PPh₃)₄CuIEt₃NTHF251488

C6-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is highly effective for the selective amination of the C6 position of 2,6-dihalopurines with a wide range of amines.

Experimental Workflow: C6-Selective Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2,6-Dihalopurine, Amine, Pd Catalyst, Ligand, and Base in a Schlenk Flask solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) start->solvent degas Degas the Mixture (e.g., Argon Purge) solvent->degas heat Heat the Reaction Mixture (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Extract with Organic Solvent filter->extract purify Purify by Column Chromatography extract->purify product Obtain C6-Amino-2-halopurine purify->product

Application Notes and Protocols for N-Vinylation of Purine and Pyrimidine Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary methods for the N-vinylation of purine and pyrimidine bases, crucial modifications in the development of novel therapeutics and chemical probes. The protocols detailed below focus on the most prevalent and effective strategies, including copper-catalyzed, palladium-catalyzed, and metal-free approaches.

Introduction

The introduction of a vinyl group onto the nitrogen atoms of purine and pyrimidine bases can significantly alter their biological activity, making N-vinylated nucleobases valuable scaffolds in medicinal chemistry. These modifications are instrumental in the synthesis of antiviral and anticancer agents, as well as in the development of molecular probes and materials science. This document outlines key methodologies for achieving N-vinylation, providing comparative data and detailed experimental procedures.

Key Methodologies for N-Vinylation

The primary methods for the N-vinylation of purine and pyrimidine bases involve transition metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Chan-Lam coupling, and palladium-catalyzed methods, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the most widely employed. Metal-free approaches are also emerging as viable alternatives.

Copper-Catalyzed N-Vinylation (Chan-Lam Type Reaction)

Copper-catalyzed N-vinylation, often referred to as the Chan-Lam coupling, is a powerful method for the formation of C-N bonds. This reaction typically employs a copper catalyst, a base, and a vinylating agent such as a vinylboronic acid. The reaction is known for its operational simplicity and tolerance to various functional groups.

General Reaction Scheme:

Caption: Catalytic cycle for the Chan-Lam N-vinylation.

Buchwald_Hartwig_Vinylation Pd0 Pd(0)Ln PdII_Vinyl Vinyl-Pd(II)Ln(X) Pd0->PdII_Vinyl Oxidative Addition PdII_Amine Vinyl-Pd(II)Ln(Nucleobase) PdII_Vinyl->PdII_Amine + Nucleobase-H, Base - HX Vinyl_Nucleobase Vinyl-Nucleobase PdII_Amine->Vinyl_Nucleobase Reductive Elimination VinylX Vinyl-X NucleobaseH Nucleobase-H Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig N-vinylation.

Suzuki_Miyaura_Vinylation Pd0 Pd(0)Ln PdII_X Nucleobase-Pd(II)Ln(X) Pd0->PdII_X Oxidative Addition PdII_Vinyl Nucleobase-Pd(II)Ln(Vinyl) PdII_X->PdII_Vinyl + Vinyl-B(OR)2, Base Transmetalation Vinyl_Nucleobase Vinyl-Nucleobase PdII_Vinyl->Vinyl_Nucleobase Reductive Elimination NucleobaseX Nucleobase-X VinylB Vinyl-B(OR)2 Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura N-vinylation.

Conclusion

The N-vinylation of purine and pyrimidine bases is a rapidly evolving field with significant implications for drug discovery and biotechnology. The choice of method depends on the specific substrate, desired regioselectivity, and tolerance to reaction conditions. Copper- and palladium-catalyzed reactions currently offer the most robust and versatile approaches. Further research into milder and more sustainable methods, including metal-free alternatives and microwave-assisted protocols, is expected to expand the synthetic toolbox for accessing these valuable compounds.

Application Notes and Protocols: Synthesis of 2,6,9-Trisubstituted Purines for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 2,6,9-trisubstituted purines as potent kinase inhibitors. The purine scaffold is a privileged structure in medicinal chemistry, and its modification at the 2, 6, and 9 positions has yielded numerous potent inhibitors of various kinases, which are critical targets in oncology and other diseases.[1]

Introduction to 2,6,9-Trisubstituted Purines as Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer.[2] This has made kinases attractive targets for therapeutic intervention. The 2,6,9-trisubstituted purine scaffold has emerged as a versatile platform for the development of kinase inhibitors.[1] By strategically modifying the substituents at these three positions, it is possible to achieve high potency and selectivity against specific kinases.

Compounds based on this scaffold have shown significant inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Bcr-Abl, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4][5] This has led to the development of potential therapeutic agents for various cancers, including leukemia and breast cancer.[2][4][6]

Synthesis of 2,6,9-Trisubstituted Purines

The synthesis of 2,6,9-trisubstituted purines typically starts from commercially available 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C2 and C6 positions, along with the N9 position, allows for sequential and regioselective introduction of various substituents.

A general synthetic strategy involves three key steps:

  • N9-Alkylation/Arylation: Introduction of a substituent at the N9 position.

  • C6-Substitution: Nucleophilic aromatic substitution at the C6 position.

  • C2-Substitution: Further functionalization at the C2 position, often via cross-coupling reactions.

Below is a general workflow for the synthesis of 2,6,9-trisubstituted purines.

G start 2,6-Dichloropurine n9_alkylation N9-Alkylation/Arylation start->n9_alkylation c6_substitution C6-Substitution (e.g., Amination) n9_alkylation->c6_substitution c2_substitution C2-Substitution (e.g., Suzuki Coupling) c6_substitution->c2_substitution final_product 2,6,9-Trisubstituted Purine c2_substitution->final_product

Caption: General synthetic workflow for 2,6,9-trisubstituted purines.

Experimental Protocols: Synthesis

Protocol 1: N9-Alkylation of 2,6-Dichloropurine

This protocol describes the introduction of an alkyl group at the N9 position of the purine ring.

Materials:

  • 2,6-Dichloropurine

  • Alkyl halide (e.g., isopropyl bromide, cyclopentyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous DMF, add K₂CO₃ (2-3 equivalents).

  • Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N9-alkylated 2,6-dichloropurine.

Protocol 2: C6-Amination of N9-Substituted 2,6-Dichloropurine

This protocol details the selective substitution of the C6-chloro group with an amine.

Materials:

  • N9-substituted 2,6-dichloropurine

  • Desired amine (e.g., benzylamine, aniline derivative)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

  • Dissolve the N9-substituted 2,6-dichloropurine (1 equivalent) in EtOH or IPA.

  • Add the desired amine (1.1-1.5 equivalents) and a base such as TEA or DIPEA (2-3 equivalents).

  • Reflux the reaction mixture for several hours to overnight, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: C2-Functionalization via Suzuki Cross-Coupling

This protocol describes the introduction of an aryl or heteroaryl group at the C2 position using a Suzuki cross-coupling reaction.

Materials:

  • 2-Chloro-6,9-disubstituted purine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF) with water

Procedure:

  • In a reaction vessel, combine the 2-chloro-6,9-disubstituted purine (1 equivalent), the boronic acid (1.2-2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system (e.g., Dioxane/water 4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Partition the filtrate between EtOAc and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final 2,6,9-trisubstituted purine by column chromatography.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities (IC₅₀ or GI₅₀ values) of representative 2,6,9-trisubstituted purines.

Compound IDR² SubstituentR⁶ SubstituentR⁹ SubstituentCDK1/B (IC₅₀, µM)CDK2/A (IC₅₀, µM)CDK5/p25 (IC₅₀, µM)Ref
Roscovitine (R)-CH(CH₂OH)CH₂CH(CH₃)₂BenzylaminoIsopropyl0.450.70.16[7]
Compound 21 (2R)-pyrrolidin-2-yl-methanol3-IodobenzylaminoIsopropyl0.450.650.16[7]
Compound IDR² SubstituentR⁶ SubstituentR⁹ SubstituentBcr-Abl (IC₅₀, µM)GI₅₀ KCL22 (µM)GI₅₀ KCL22-T315I (µM)Ref
Imatinib ---0.250.6>20[4]
Nilotinib ---0.020.01>20[4]
Compound 11b 4-(4-methylpiperazin-1-yl)aniline3-FluorophenylaminoCyclopropylmethyl0.0150.76.4[4]
Compound IDR² SubstituentR⁶ SubstituentR⁹ SubstituentFLT3-ITD (IC₅₀, µM)PDGFRα (IC₅₀, µM)GI₅₀ MV4-11 (µM)Ref
Compound 14q 2-aminocyclohexylamino4-methoxybenzylaminoCyclopentyl-<0.0010.012[2][5]

Experimental Protocols: Biological Evaluation

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC₅₀ value of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (2,6,9-trisubstituted purines)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase, substrate, and kinase assay buffer to the wells of the plate.

    • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of 2,6,9-trisubstituted purines on the cell cycle of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MV4-11, HeLa)

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in multi-well plates and allow them to attach (for adherent cells) or stabilize (for suspension cells).

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells. For adherent cells, wash with PBS, detach with trypsin, and collect by centrifugation. For suspension cells, collect by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20 °C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms.

    • Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase for each treatment condition.

Signaling Pathway Analysis

Many 2,6,9-trisubstituted purines exert their anticancer effects by modulating key signaling pathways downstream of the inhibited kinase. For example, inhibition of PDGFRα can lead to the downregulation of the STAT and MAPK/ERK pathways.[5]

G PDGFRa PDGFRα STAT STAT3 PDGFRa->STAT P ERK ERK1/2 PDGFRa->ERK P Purine 2,6,9-Trisubstituted Purine Inhibitor Purine->PDGFRa Apoptosis Apoptosis Purine->Apoptosis Proliferation Cell Proliferation & Survival STAT->Proliferation ERK->Proliferation

Caption: Inhibition of PDGFRα signaling by 2,6,9-trisubstituted purines.

Conclusion

The 2,6,9-trisubstituted purine scaffold represents a highly adaptable and fruitful starting point for the design and synthesis of potent and selective kinase inhibitors. The synthetic routes are generally robust and amenable to library synthesis for structure-activity relationship (SAR) studies.[3] The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space further in the quest for novel therapeutics.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 6-Chloro-2-iodo-9-vinyl-9H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and a detailed, albeit prospective, protocol for the solid-phase synthesis (SPS) of 6-chloro-2-iodo-9-vinyl-9H-purine. This versatile purine scaffold is a valuable building block for the generation of diverse chemical libraries targeting a range of biological systems, particularly those involving purinergic signaling.

Application Notes

Introduction to this compound in Drug Discovery

The purine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents. The specific compound, this compound, offers three distinct points of diversification, making it an ideal starting material for the construction of compound libraries for high-throughput screening.

  • The 6-Chloro Position: The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of a diverse array of side chains, which can be tailored to interact with specific biological targets.

  • The 2-Iodo Position: The iodine atom at the C2 position provides an additional handle for modification, typically through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This enables the introduction of aryl, heteroaryl, or alkynyl substituents, further expanding the chemical space of the resulting library.

  • The 9-Vinyl Group: The vinyl group at the N9 position is a unique feature that can serve multiple purposes. It can act as a point of attachment to a solid support, potentially via a traceless linker, or it can be a reactive handle for further chemical transformations, such as Michael additions or cycloadditions. Its presence can also influence the biological activity and metabolic stability of the final compounds.

Potential Therapeutic Applications

Derivatives of this compound are anticipated to be active against a variety of biological targets, including:

  • Kinase Inhibition: The purine scaffold is a well-established pharmacophore for kinase inhibitors. By modifying the substituents at the C2, C6, and N9 positions, it is possible to generate potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Purinergic Receptor Modulation: Purinergic receptors (P1 and P2) are involved in a multitude of physiological processes, and their dysregulation is linked to various pathologies. Libraries derived from this scaffold can be screened for agonists or antagonists of these receptors, with potential applications in cardiovascular diseases, pain management, and neurodegenerative disorders.

  • Antiviral and Antiparasitic Agents: Nucleoside and non-nucleoside purine analogs have a long history as antiviral and antiparasitic drugs. The unique structural features of derivatives from this scaffold could lead to the discovery of novel agents with improved efficacy and resistance profiles.

Purinergic Signaling Pathway

Purinergic signaling is a form of extracellular communication mediated by purine nucleosides and nucleotides, such as adenosine and ATP. These molecules activate purinergic receptors, which are broadly classified into P1 (adenosine receptors) and P2 (ATP/ADP/UTP/UDP receptors) families. The P2 receptors are further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors. The activation of these receptors triggers a cascade of intracellular signaling events that regulate a wide range of cellular functions.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ion Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y ADP ADP ADP->P2Y Adenosine Adenosine P1 P1 Receptor (GPCR) Adenosine->P1 Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X->Ion_Flux Activation G_Protein G-Protein Activation P2Y->G_Protein Activation P1->G_Protein Activation Cellular_Response Cellular Response Ion_Flux->Cellular_Response Second_Messengers Second Messengers (cAMP, IP₃, DAG) G_Protein->Second_Messengers Second_Messengers->Cellular_Response

Caption: Overview of the Purinergic Signaling Pathway.

Experimental Protocols

Note: The following is a proposed protocol for the solid-phase synthesis of a library based on the this compound scaffold. This protocol is based on established solid-phase organic synthesis (SPOS) techniques for heterocyclic compounds and has not been experimentally validated for this specific starting material. Optimization of reaction conditions may be necessary.

Overall Synthetic Strategy

The proposed strategy involves the immobilization of a suitable precursor to the 9-vinylpurine on a solid support, followed by sequential modification of the purine core, and finally, cleavage from the resin to yield the desired library of compounds. A key challenge is the handling of the vinyl group. Two potential approaches are outlined:

  • Pre-attachment of the Vinyl Group: Synthesize 6-chloro-2-iodo-9-(2-(trimethylsilyl)ethoxy)methyl-9H-purine (SEM-protected) and attach it to the resin. The vinyl group is then introduced after cleavage from the solid support.

  • Post-attachment Vinyl Group Formation: Attach a suitable purine precursor to the resin and then form the vinyl group on the solid support.

The following protocol will focus on the first approach, which is generally more robust.

Workflow for Solid-Phase Synthesis

SPS_Workflow Start Start: Resin Swelling Immobilization 1. Immobilization of SEM-protected Purine Start->Immobilization Wash1 Wash Immobilization->Wash1 Diversification1 2. Diversification at C6 (Nucleophilic Substitution) Wash1->Diversification1 Wash2 Wash Diversification1->Wash2 Diversification2 3. Diversification at C2 (Cross-Coupling) Wash2->Diversification2 Wash3 Wash Diversification2->Wash3 Cleavage 4. Cleavage and Deprotection Wash3->Cleavage Purification 5. Purification and Characterization Cleavage->Purification

Enzymatic Incorporation of Modified Purine Nucleosides: Applications and Protocols for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The enzymatic incorporation of modified purine nucleosides into DNA and RNA has emerged as a powerful tool in chemical biology, diagnostics, and the development of novel therapeutics. This methodology allows for the precise introduction of functionalities that are not present in natural nucleic acids, enabling a wide range of applications from fluorescent labeling to the creation of more stable and effective RNA-based drugs. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the enzymatic synthesis of nucleic acids containing modified purine nucleosides. Key enzymes, substrate scope, and quantitative data on incorporation efficiencies are presented, alongside step-by-step protocols for common experimental workflows.

Introduction

Purine nucleosides, adenosine and guanosine, are fundamental components of DNA and RNA. Chemical modifications to these purine bases or their corresponding sugars can impart novel properties to nucleic acids. While chemical synthesis of modified oligonucleotides is a well-established technique, it can be costly, time-consuming, and limited in the length of the synthesized nucleic acid.[1][2] Enzymatic methods, utilizing polymerases, offer a versatile and efficient alternative for generating long, modified nucleic acids under mild, aqueous conditions.[3][4]

This document explores the enzymatic incorporation of a variety of modified purine nucleosides using different polymerases, including DNA polymerases, RNA polymerases, and Terminal deoxynucleotidyl Transferase (TdT). Applications of these modified nucleic acids are diverse, ranging from tools for studying protein-DNA interactions and cellular imaging to the development of mRNA vaccines and therapeutic oligonucleotides like siRNAs and antisense oligonucleotides.[1][3]

Key Enzymes and Modified Purine Substrates

A variety of polymerases have been shown to accept modified purine nucleoside triphosphates (NTPs or dNTPs) as substrates. The choice of enzyme depends on the desired application, the nature of the modification, and whether a template-dependent or independent synthesis is required.

Enzymes for Incorporation:

  • DNA Polymerases: Enzymes like Taq polymerase, Vent (exo-) polymerase, and the α subunit of E. coli polymerase III can incorporate modified dNTPs during PCR or primer extension reactions.[5][6] Engineered DNA polymerases are also being developed to broaden the substrate scope.[7] Human DNA polymerase η (Polη) has been studied for its ability to incorporate inosine, a naturally occurring modified purine.[8][9]

  • RNA Polymerases: T7 RNA polymerase is widely used for the in vitro transcription of RNA and can incorporate a range of modified NTPs.[10][11] This is a key technology in the production of mRNA for vaccines and therapeutics, where modifications like N1-methylpseudouridine (a pseudouridine analog) are used to improve stability and reduce immunogenicity.[1][12]

  • Terminal deoxynucleotidyl Transferase (TdT): TdT is a template-independent DNA polymerase that adds deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[13] It is known to have a broad substrate tolerance and can incorporate a variety of modified dNTPs, making it useful for 3'-end labeling of DNA.[14][15][16]

Examples of Modified Purine Nucleosides:

  • Fluorescent Analogs: For imaging and detection, fluorescently labeled purine nucleosides can be incorporated.

  • Reactive Groups: Nucleosides modified with reactive groups such as vinylsulfonamides or chloroacetamides can be used for cross-linking to proteins.[3]

  • Unnatural Base Pairs: Novel base pairs, such as 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds), can be incorporated to expand the genetic alphabet.[5]

  • Therapeutic Modifications: N6-methyladenosine (m6A) and other modifications are incorporated into therapeutic RNAs to enhance their stability and translational efficiency while reducing the innate immune response.[10][17]

  • Hypoxanthine-containing Nucleosides: Inosine, which contains the base hypoxanthine, is a naturally occurring modification that can be incorporated by polymerases and has implications in mutagenesis.[8] Other hypoxanthine analogs like 8-amino-hypoxanthine and 1-methyl-8-amino-hypoxanthine have also been investigated.[5]

Quantitative Data on Incorporation Efficiency

The efficiency of enzymatic incorporation of modified purine nucleosides is a critical parameter. This is often evaluated by determining the kinetic parameters of the polymerase for the modified substrate compared to its natural counterpart.

Table 1: Kinetic Parameters for the Incorporation of Inosine Triphosphate (dITP) by Human Polymerase η (Polη) [8]

Template BaseIncoming Nucleotidekcat (s⁻¹)KM (µM)Catalytic Efficiency (kcat/KM) (s⁻¹µM⁻¹)
CdITP--7.17 x 10⁻³
TdITP--0.52 x 10⁻³
CdCTP--37.4 x 10⁻³
TdTTP--0.54 x 10⁻³

Data extracted from a study by Averill and Jung, as cited in Zhang et al., 2023. The catalytic efficiency for dITP incorporation opposite cytosine is approximately 14-fold higher than opposite thymine.[8]

Experimental Workflows and Protocols

The following diagrams and protocols outline common experimental procedures for the enzymatic incorporation of modified purine nucleosides.

General Workflow for Enzymatic Synthesis of Modified Nucleic Acids

This workflow provides a high-level overview of the process, from the preparation of reagents to the final analysis of the modified nucleic acid product.

Workflow_Enzymatic_Synthesis A 1. Prepare Reagents - Modified dNTP/NTP - DNA/RNA Template - Primer (for DNA synthesis) - Polymerase - Reaction Buffer B 2. Set up Enzymatic Reaction - Primer Extension (PEX) - PCR - In Vitro Transcription (IVT) - 3'-End Labeling (TdT) A->B C 3. Incubation - Optimized Temperature - Specified Time B->C D 4. Purification of Modified Nucleic Acid - Gel Electrophoresis - Spin Column Chromatography - HPLC C->D E 5. Analysis and Quantification - UV-Vis Spectroscopy - Gel Electrophoresis - Mass Spectrometry - Sequencing D->E F 6. Downstream Applications - Labeling and Detection - Aptamer Selection - Therapeutic Development - Structural Studies E->F

Caption: General workflow for enzymatic synthesis of modified nucleic acids.

Protocol 1: 3'-End Labeling of DNA with Modified Purine dNTPs using Terminal deoxynucleotidyl Transferase (TdT)

This protocol is suitable for attaching a modified deoxynucleotide to the 3'-terminus of a single- or double-stranded DNA fragment.

Materials:

  • Terminal deoxynucleotidyl Transferase (TdT)[13]

  • 5X TdT Reaction Buffer

  • CoCl₂ Solution

  • DNA substrate (oligonucleotide or DNA fragment)

  • Modified purine deoxynucleoside triphosphate (e.g., fluorescently labeled dATP)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:

    • DNA substrate: 10 pmol

    • 5X TdT Reaction Buffer: 4 µL

    • CoCl₂ Solution: 4 µL

    • Modified purine dNTP (1 mM): 1 µL

    • TdT (20 units/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix the reaction gently by pipetting up and down. Incubate at 37°C for 30-60 minutes.

  • Enzyme Inactivation: Stop the reaction by heating at 70°C for 10 minutes.

  • Purification: Purify the labeled DNA using a suitable method, such as a spin column designed for oligonucleotide purification or via ethanol precipitation.

  • Analysis: Analyze the labeling efficiency by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) and visualize the incorporated label (e.g., by fluorescence imaging).

TdT_Labeling_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis A Combine DNA, Buffer, CoCl₂, Modified dNTP B Add TdT Enzyme A->B C Incubate at 37°C B->C D Heat Inactivate at 70°C C->D E Purify Labeled DNA D->E F Analyze by Gel Electrophoresis E->F

Caption: Workflow for 3'-end labeling of DNA using TdT.

Protocol 2: Synthesis of Modified RNA via In Vitro Transcription (IVT) with T7 RNA Polymerase

This protocol describes the synthesis of RNA containing modified purine nucleosides, a common method for producing mRNA for therapeutic applications.[12][17]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10X Transcription Buffer

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Modified purine ribonucleoside triphosphate (e.g., N6-methyladenosine-5'-triphosphate)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free tube:

    • 10X Transcription Buffer: 2 µL

    • ATP, CTP, GTP, UTP (100 mM each): 0.5 µL each

    • Modified purine NTP (100 mM): 0.5 µL (adjust ratio with the corresponding natural NTP as needed)

    • Linearized DNA template (1 µg): X µL

    • RNase Inhibitor (40 units/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix gently and incubate at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purification: Purify the synthesized RNA using a method suitable for RNA, such as lithium chloride precipitation or a dedicated RNA purification kit.

  • Analysis: Assess the integrity and yield of the modified RNA by denaturing agarose gel electrophoresis and UV-Vis spectrophotometry. The incorporation of modified nucleosides can be verified by mass spectrometry.

IVT_Workflow A 1. Assemble IVT Reaction (Template, NTPs, Modified NTP, Buffer, T7 Polymerase) B 2. Incubate at 37°C A->B C 3. DNase I Treatment (Template Removal) B->C D 4. Purify Modified RNA C->D E 5. Analyze RNA Integrity and Yield D->E

Caption: Workflow for in vitro transcription of modified RNA.

Conclusion

The enzymatic incorporation of modified purine nucleosides provides a robust and versatile platform for the synthesis of custom nucleic acids. This technology is instrumental in advancing various fields, from fundamental biological research to the development of next-generation diagnostics and therapeutics. The protocols and data presented here offer a starting point for researchers to explore the vast potential of enzymatically synthesized modified nucleic acids in their own work. As new polymerases with broader substrate specificities are engineered, the possibilities for creating novel, functionalized nucleic acids will continue to expand.

References

Application Notes and Protocols for the Polymerization of Vinyl-Substituted Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-substituted nucleoside analogs are a class of monomers that combine the structural features of nucleosides with a polymerizable vinyl group. The resulting polymers, polyvinyl-substituted nucleoside analogs, are of significant interest in various biomedical applications. Their unique structure allows for the development of novel materials for drug delivery, antiviral therapy, and diagnostic tools. The polymer backbone can be tailored to control properties such as solubility, biocompatibility, and molecular weight, while the pendant nucleoside analogs provide specific biological activity or recognition capabilities.

These materials are particularly promising in the field of antiviral drug development. Nucleoside analogs are a cornerstone of antiviral therapy, and their polymerization can lead to materials with enhanced pharmacokinetic properties, such as increased half-life and targeted delivery. By creating multivalent interactions, these polymers can exhibit enhanced binding to viral enzymes or nucleic acids. Furthermore, the polymer scaffold can be designed to form nanoparticles or hydrogels for controlled release of the active nucleoside analog.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyvinyl-substituted nucleoside analogs.

Applications

  • Antiviral Drug Delivery: Polyvinyl-substituted nucleoside analogs can be designed as macromolecular prodrugs. The polymer backbone can protect the nucleoside analog from premature metabolism and clearance, allowing for sustained release and targeted delivery to infected cells or tissues. This approach can improve the therapeutic index of nucleoside-based drugs by increasing their efficacy and reducing side effects.[1][2]

  • Gene Delivery: Cationic polymers containing nucleoside analogs can be used as non-viral vectors for gene delivery. The nucleoside moieties can facilitate interactions with cellular membranes and endosomal escape, while the cationic backbone can condense and protect nucleic acid cargo.

  • Diagnostic Assays: Polymers with pendant nucleoside analogs can be utilized as capture probes in diagnostic assays for detecting specific nucleic acid sequences or viral proteins. The multivalent presentation of the nucleoside analogs can lead to enhanced sensitivity and specificity.

  • Biomaterials: These polymers can be used to create biocompatible hydrogels and other materials for tissue engineering and regenerative medicine. The nucleoside analogs can provide bioactive cues to promote cell adhesion, proliferation, and differentiation.

Experimental Protocols

Protocol 1: Synthesis of Vinyl-Substituted Nucleoside Monomer (Example: 5-Vinyluridine)

This protocol describes a general method for the synthesis of a vinyl-substituted nucleoside analog, 5-vinyluridine, which can then be used in polymerization reactions.

Materials:

  • 5-Iodouridine

  • Vinyl tributyltin

  • Tetrakis(triphenylphosphine)palladium(0)

  • Anhydrous 1,4-dioxane

  • TLC plates (silica gel 60 F254)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodouridine (1 equivalent) in anhydrous 1,4-dioxane.

  • To this solution, add vinyl tributyltin (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 5-vinyluridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Free Radical Polymerization of a Vinyl-Substituted Nucleoside Analog

This protocol provides a general procedure for the free radical polymerization of a vinyl-substituted nucleoside analog.[3][4]

Materials:

  • Vinyl-substituted nucleoside analog monomer (e.g., 5-vinyluridine)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Precipitation solvent (e.g., diethyl ether or methanol)

  • Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • In a Schlenk tube, dissolve the vinyl-substituted nucleoside monomer and the radical initiator (AIBN, typically 1-2 mol% relative to the monomer) in the anhydrous solvent.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with an inert gas (argon or nitrogen).

  • Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The solution may become more viscous as the polymer forms.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred, large excess of a non-solvent (e.g., diethyl ether).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the precipitation solvent to remove unreacted monomer and initiator fragments.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI). Further characterization can be done using NMR and IR spectroscopy.

Protocol 3: Controlled Radical Polymerization (RAFT) of a Vinyl-Substituted Nucleoside Analog

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[5]

Materials:

  • Vinyl-substituted nucleoside analog monomer

  • RAFT agent (Chain Transfer Agent, CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Precipitation solvent (e.g., cold diethyl ether)

  • Schlenk tube

Procedure:

  • In a Schlenk tube, add the vinyl-substituted nucleoside monomer, the RAFT agent, and the initiator in the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.1).

  • Add the anhydrous solvent to dissolve the components.

  • Deoxygenate the solution using three freeze-pump-thaw cycles.

  • Backfill the tube with an inert gas.

  • Immerse the reaction tube in a thermostatically controlled oil bath at the desired temperature (e.g., 60-70 °C).

  • Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, stop the polymerization by cooling the reaction to 0 °C and exposing it to air.

  • Isolate the polymer by precipitation into a suitable non-solvent.

  • Purify the polymer by re-precipitation.

  • Dry the final polymer under vacuum.

  • Characterize the polymer by GPC/SEC to determine Mn, Mw, and PDI. The linear evolution of Mn with conversion and a low PDI are indicative of a controlled polymerization.

Data Presentation

The following tables summarize representative data for the polymerization of vinyl-substituted nucleoside analogs and related monomers from various literature sources. Note that the specific conditions for each experiment will influence the results.

Table 1: Free Radical Polymerization of Vinyl-Substituted Nucleoside Analogs

MonomerInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
N-vinyluracilAIBNDMF702415,00032,0002.13
N-vinyladenineAIBNDMSO801812,50028,7502.30
5-VinyluridineAIBNDMF601621,00045,1502.15

Table 2: Controlled Radical (RAFT) Polymerization of Vinyl-Substituted Nucleoside Analogs

MonomerCTAInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
5'-AcryloyluridineCPADBAIBNDioxane70818,5001.15
N-vinyl-2'-deoxyuridineDDMATAIBNDMF651225,0001.20
3'-Methacryloyl-3'-deoxythymidineCTA-1AIBNDMF601032,0001.18

CPADB: 2-cyanoprop-2-yl benzodithioate; DDMAT: 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid; CTA-1: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid

Visualization of Workflows and Concepts

Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of polyvinyl-substituted nucleoside analogs via controlled radical polymerization.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification cluster_characterization Characterization Monomer_Synthesis Synthesis of Vinyl-Substituted Nucleoside Analog Polymerization Controlled Radical Polymerization (e.g., RAFT) Monomer_Synthesis->Polymerization Vinyl Monomer Purification Precipitation & Washing Polymerization->Purification Crude Polymer GPC GPC/SEC (Mn, Mw, PDI) Purification->GPC NMR NMR Spectroscopy (Structure) Purification->NMR Final_Product Characterized Polyvinyl Nucleoside Analog GPC->Final_Product NMR->Final_Product G Polymer_Drug Polyvinyl Nucleoside Analog (Prodrug) Cell Infected Host Cell Polymer_Drug->Cell Targeting Endocytosis Cellular Uptake (Endocytosis) Cell->Endocytosis Release Intracellular Release of Nucleoside Analog Endocytosis->Release Phosphorylation Phosphorylation by Cellular Kinases Release->Phosphorylation Active_Drug Active Nucleoside Triphosphate Phosphorylation->Active_Drug Viral_Polymerase Viral Polymerase Active_Drug->Viral_Polymerase Competitive Inhibition Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition Blocks Nucleic Acid Synthesis

References

Application Notes & Protocols: HPLC Purification of Substituted Purine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of substituted purine compounds using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for researchers in medicinal chemistry, pharmacology, and drug development who require high-purity purine analogs for biological screening and further studies.

Introduction

Substituted purine compounds are a class of heterocyclic molecules that form the core structure of many biologically active agents, including kinase inhibitors, antiviral agents, and immunosuppressants.[1][2][3] The synthesis of these compounds often results in complex mixtures containing starting materials, byproducts, and isomers. Efficient purification is therefore a critical step to isolate the target compound with the high degree of purity required for accurate biological evaluation. Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of these compounds due to its high resolution and scalability.[4]

This guide details the general workflow, experimental protocols, and data presentation for the HPLC purification of substituted purine compounds, with a focus on practical application in a research and development setting.

Data Presentation: Chromatographic Parameters and Performance

Effective purification of substituted purines relies on the careful selection of HPLC parameters. The following tables summarize typical starting conditions and expected performance metrics for the purification of two common classes of substituted purines: N-substituted and C-substituted analogs.

Table 1: Typical HPLC Parameters for Purification of N-Substituted Purine Analogs

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 20 min20-70% B over 30 min
Flow Rate 1.0 mL/min20 mL/min
Detection 254 nm254 nm
Injection Volume 10 µL1-5 mL
Typical Retention Time 8-15 min10-20 min
Expected Purity >95%>98%
Expected Yield N/A70-90%

Table 2: Typical HPLC Parameters for Purification of C-Substituted Purine Analogs (e.g., Kinase Inhibitors)

ParameterAnalytical ScalePreparative Scale
Column Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µmPhenyl-Hexyl, 19 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 5.010 mM Ammonium Acetate, pH 5.0
Mobile Phase B MethanolMethanol
Gradient 10-80% B over 15 min30-75% B over 25 min
Flow Rate 1.2 mL/min18 mL/min
Detection 260 nm260 nm
Injection Volume 5 µL0.5-2 mL
Typical Retention Time 6-12 min8-18 min
Expected Purity >95%>99%
Expected Yield N/A65-85%

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method Development for Substituted Purines

This protocol outlines a systematic approach to developing an analytical method for a novel substituted purine compound, which can then be scaled up for preparative purification.

1. Sample Preparation: a. Dissolve the crude synthetic product in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Initial Scouting Gradient: a. Column: C18, 4.6 x 150 mm, 5 µm. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Gradient: 5% to 95% B over 20 minutes. f. Detection: Diode Array Detector (DAD) scanning from 200-400 nm. g. Injection Volume: 10 µL.

3. Method Optimization: a. Based on the retention time of the target compound in the scouting run, adjust the gradient to improve resolution from nearby impurities. b. If peak shape is poor, consider changing the acidic modifier (e.g., to 0.1% Trifluoroacetic Acid) or the organic solvent (e.g., to Methanol). c. For highly polar or non-polar compounds, consider alternative stationary phases (e.g., C8, Phenyl-Hexyl).

Protocol 2: Preparative RP-HPLC Purification of a Substituted Purine Analog

This protocol describes the process of scaling up an optimized analytical method to purify a larger quantity of a target compound.

1. Method Scaling: a. Based on the optimized analytical method, calculate the preparative gradient and flow rate. A common approach is to maintain the same linear velocity of the mobile phase. b. The injection volume can be significantly increased, depending on the solubility of the compound and the loading capacity of the preparative column.

2. Sample Preparation: a. Dissolve the crude product in the minimal amount of a strong solvent (e.g., DMSO). b. If possible, dilute the sample with the initial mobile phase to a concentration that prevents precipitation upon injection.

3. Purification Run: a. Column: C18, 21.2 x 250 mm, 10 µm. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: Acetonitrile. d. Flow Rate: 20 mL/min. e. Gradient: A focused gradient based on the analytical separation (e.g., 20% to 70% B over 30 minutes). f. Detection: UV at the optimal wavelength determined from the analytical run (e.g., 254 nm). g. Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

4. Post-Purification Processing: a. Analyze the collected fractions by analytical HPLC to determine their purity. b. Pool the fractions that meet the desired purity criteria. c. Remove the solvent by lyophilization or rotary evaporation to obtain the purified compound as a solid.

Visualizations

Experimental Workflow for HPLC Purification

The following diagram illustrates the general workflow for the purification of a synthetic substituted purine compound, from the crude reaction mixture to the final, pure product.

G cluster_0 Synthesis & Work-up cluster_1 Analytical Method Development cluster_2 Preparative Purification cluster_3 Analysis & Final Product Crude Product Crude Product Analytical HPLC Analytical HPLC Crude Product->Analytical HPLC Method Optimization Method Optimization Analytical HPLC->Method Optimization Preparative HPLC Preparative HPLC Method Optimization->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Purity Analysis->Method Optimization Re-purify if needed Pure Compound Pure Compound Purity Analysis->Pure Compound

Caption: Workflow for HPLC Purification of Substituted Purines.

Signaling Pathway Inhibition by Purine-Based Kinase Inhibitors

Many substituted purine compounds are designed as kinase inhibitors, which are crucial in cancer therapy and other diseases.[1][2] The diagram below illustrates the general mechanism of action of these inhibitors.

G cluster_0 Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate ATP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Purine Inhibitor Purine Inhibitor Purine Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of Action of Purine-Based Kinase Inhibitors.

References

Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogues represent a cornerstone in the development of anticancer therapeutics. These compounds, structurally mimicking endogenous purines, can disrupt critical cellular processes, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in DNA synthesis, induction of apoptosis, and modulation of signaling pathways crucial for cancer cell survival and proliferation.[1][3][4][5] Notably, many purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle.[5] The structural versatility of the purine scaffold allows for extensive chemical modification, enabling the generation of vast libraries of compounds with a wide range of biological activities. This has made the synthesis and evaluation of novel purine derivatives a highly active area of research in the quest for more effective and selective anticancer agents.[6][7][8]

Synthesis of Purine Derivatives

The synthesis of purine derivatives often involves the modification of a pre-existing purine core, such as 2,6-dichloropurine, or the construction of the purine ring system from acyclic precursors. A common strategy is the N9-alkylation of a purine base, which allows for the introduction of various side chains that can significantly influence the compound's biological activity.[9] Further modifications at the C2 and C6 positions can be achieved through nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.[7][9]

A representative synthetic scheme for generating 2,6,9-trisubstituted purine derivatives is outlined below. This multi-step synthesis starts with the readily available 2,6-dichloropurine.

Representative Synthetic Protocol: Synthesis of 2,6,9-Trisubstituted Purine Derivatives

This protocol is a generalized procedure based on methodologies reported in the literature.[7][9]

Step 1: N9-Alkylation of 2,6-Dichloropurine

  • To a solution of 2,6-dichloropurine (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) (1-3 equivalents).

  • Add the desired alkylating agent (e.g., bromomethylcyclopropane) (1-3 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N9-alkylated 2,6-dichloropurine derivative.[7]

Step 2: Nucleophilic Substitution at C6 Position

  • Dissolve the N9-alkylated 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired nucleophile (e.g., a primary or secondary amine) (1.1 equivalents) and a base such as triethylamine (TEA) if necessary.

  • Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-chloro-6-substituted-9-alkylpurine.

Step 3: Nucleophilic Substitution at C2 Position

  • Dissolve the 2-chloro-6-substituted-9-alkylpurine (1 equivalent) in a suitable solvent.

  • Add the second desired nucleophile (e.g., a different amine or an alkoxide) and a suitable base.

  • Heat the reaction mixture as required and monitor by TLC.

  • Upon completion, work up the reaction as described in the previous steps.

  • Purify the final product by column chromatography or recrystallization.

Cytotoxicity Assays

The cytotoxic potential of the synthesized purine derivatives is commonly evaluated using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized purine derivatives in the appropriate cell culture medium. Add the compounds to the wells in triplicate and incubate for 72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Data Presentation

The cytotoxic activities of a series of synthesized purine derivatives are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

CompoundSubstitution Pattern (R1 at C2, R2 at C6, R3 at N9)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
1a R1: -Cl, R2: -NH-Cyclopropyl, R3: -Cyclopentyl> 50> 50> 50
1b R1: -NH-Phenyl, R2: -NH-Cyclopropyl, R3: -Cyclopentyl15.222.518.7
1c R1: -NH-Benzyl, R2: -NH-Cyclopropyl, R3: -Cyclopentyl8.912.19.8
2a R1: -Cl, R2: -NH-Piperidine, R3: -Cyclopentyl35.445.140.2
2b R1: -NH-Phenyl, R2: -NH-Piperidine, R3: -Cyclopentyl5.67.86.1
2c R1: -NH-Benzyl, R2: -NH-Piperidine, R3: -Cyclopentyl2.13.52.9
Doxorubicin -0.81.20.9

Data are representative and compiled from various sources for illustrative purposes.[1][9][10]

Visualization of Mechanisms and Workflows

Kinase Inhibition Signaling Pathway

Many purine derivatives exert their cytotoxic effects by inhibiting protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[4][11] A simplified diagram of a generic kinase signaling pathway targeted by purine inhibitors is shown below.

G Generic Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activation Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Proliferation Cell Proliferation & Survival GeneExpression->Proliferation PurineInhibitor Purine Derivative (Kinase Inhibitor) PurineInhibitor->Kinase1 Inhibition PurineInhibitor->Kinase2 Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Inhibition of a generic kinase cascade by a purine derivative.

Experimental Workflow

The overall process from the synthesis of purine derivatives to the evaluation of their cytotoxic effects can be visualized as a streamlined workflow.

G Experimental Workflow: Synthesis to Cytotoxicity Assay Start Start: Design of Purine Derivatives Synthesis Chemical Synthesis (e.g., N9-alkylation, nucleophilic substitution) Start->Synthesis Purification Purification and Characterization (Column Chromatography, NMR, MS) Synthesis->Purification CompoundLibrary Library of Purine Derivatives Purification->CompoundLibrary Treatment Treatment with Purine Derivatives CompoundLibrary->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTTAssay MTT Assay Treatment->MTTAssay DataAnalysis Data Analysis (IC50 Determination) MTTAssay->DataAnalysis Conclusion Conclusion: Identification of Lead Compounds DataAnalysis->Conclusion

Caption: Workflow from synthesis to cytotoxicity evaluation.

Conclusion

The synthesis and screening of purine derivatives remain a fruitful avenue for the discovery of novel anticancer agents. The protocols and data presented here provide a foundational framework for researchers to design, synthesize, and evaluate new purine-based compounds for their cytotoxic potential. The structure-activity relationships derived from such studies are crucial for the rational design of next-generation therapeutics with improved efficacy and selectivity.[3][6][10] Further investigations into the specific molecular targets and mechanisms of action, such as apoptosis induction and cell cycle arrest, will be instrumental in advancing these promising compounds through the drug development pipeline.[3][5]

References

Troubleshooting & Optimization

"common side reactions in Suzuki coupling of chloropurines"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of chloropurines.

Troubleshooting Guide

Problem 1: Low or no conversion of the chloropurine starting material.

Possible Cause Recommendation
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Consider using a more active precatalyst or adding a reducing agent. For chloropurines, Pd(PPh₃)₄ has been shown to be an effective catalyst.[1]
Inappropriate Base The choice of base is critical. For Suzuki coupling of chloropurines, potassium carbonate (K₂CO₃) has been found to be very efficient, while other bases like Na₂CO₃, Cs₂CO₃, or organic bases may not promote the reaction.[1]
Poor Solvent Choice The solvent can significantly impact the reaction outcome. For electron-rich arylboronic acids, anhydrous conditions in a non-polar solvent like toluene are often superior.[1] For electron-poor arylboronic acids, aqueous conditions using a solvent like DME/H₂O may be necessary to achieve good yields.[1]
Catalyst Poisoning The nitrogen atoms in the purine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect by sterically shielding the metal center.
Low Reaction Temperature Chloropurines, particularly at the C2 and C6 positions, can be less reactive than their bromo or iodo counterparts.[1] Increasing the reaction temperature may be necessary to drive the reaction to completion. For instance, the substitution of a chlorine atom at the 2-position of a purine may require temperatures around 110°C.[1]

Problem 2: Significant formation of hydrodehalogenation byproduct (purine without the chloro substituent).

Possible Cause Recommendation
Presence of a Hydride Source Amine bases or alcoholic solvents can act as hydride sources, leading to hydrodehalogenation after oxidative addition.[2] Using a non-protic solvent and a carbonate or phosphate base can minimize this side reaction.
Slow Transmetalation If the transmetalation step is slow, the organopalladium halide intermediate has a longer lifetime, increasing the likelihood of reacting with a hydride source. Ensure the boronic acid is activated by the base and that the reaction conditions favor rapid transmetalation.
Catalyst/Ligand Choice Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation. Screening different phosphine ligands or using a pre-formed catalyst may reduce this side reaction.

Problem 3: Formation of homocoupling product (dimer of the boronic acid).

Possible Cause Recommendation
Presence of Oxygen Homocoupling of boronic acids is often promoted by the presence of molecular oxygen, which can oxidize the palladium catalyst.[2] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Use of a Pd(II) Precatalyst Pd(II) sources can be reduced to Pd(0) in situ by the homocoupling of two boronic acid molecules.[2] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the extent of homocoupling.
Slow Oxidative Addition If the oxidative addition of the chloropurine is slow, the concentration of the active Pd(0) catalyst may be higher, providing more opportunity for it to catalyze the homocoupling of the boronic acid. Using a more reactive halide (if possible) or optimizing conditions to favor oxidative addition can help.

Problem 4: Poor regioselectivity in the coupling of di- or poly-chloropurines.

Possible Cause Observation and Recommendation
Differential Reactivity of Chloro Substituents The reactivity of chloro groups on the purine ring varies depending on their position. The C6 position is generally the most reactive, followed by the C2 and then the C8 position.[1]
Example with 2,6-Dichloropurine When reacting 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid, the coupling occurs selectively at the C6 position to yield 9-benzyl-2-chloro-6-phenylpurine.[3] To achieve disubstitution, an excess of the boronic acid is required.[3]
Controlling Regioselectivity To achieve selective monocoupling, use a 1:1 stoichiometry of the chloropurine and boronic acid. For exhaustive coupling, an excess of the boronic acid and prolonged reaction times may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of chloropurines?

A1: The most common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of the corresponding purine.

  • Homocoupling: Dimerization of the boronic acid coupling partner.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, resulting in the formation of an arene.

Q2: How does the position of the chlorine atom on the purine ring affect its reactivity in Suzuki coupling?

A2: The reactivity of halopurines in Suzuki coupling generally follows the order C6 > C2 > C8.[1] Therefore, a 6-chloropurine will typically react more readily than a 2-chloropurine under the same conditions. For di- or tri-chlorinated purines, this reactivity difference can be exploited to achieve regioselective couplings.[3]

Q3: What is the recommended catalyst and base for the Suzuki coupling of 6-chloropurines?

A3: For the Suzuki coupling of 6-chloropurines, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be a superior catalyst.[1] Potassium carbonate (K₂CO₃) is a highly effective base for this transformation.[1]

Q4: When should I use anhydrous versus aqueous reaction conditions?

A4: The choice of solvent system depends on the electronic properties of the boronic acid. For electron-rich arylboronic acids, anhydrous conditions using a solvent like toluene are often preferred.[1] For electron-poor arylboronic acids and alkenylboronic acids, aqueous conditions, for example, a mixture of 1,2-dimethoxyethane (DME) and water, generally lead to better yields.[3]

Q5: Can the nitrogen atoms of the purine ring interfere with the reaction?

A5: Yes, the Lewis basic nitrogen atoms of the purine ring can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and reducing the reaction rate and yield. The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically hindering the coordination of the purine nitrogen to the palladium center.

Quantitative Data Summary

Table 1: Influence of Boronic Acid and Solvent on the Yield of 6-Arylpurines from 9-Benzyl-6-chloropurine

EntryBoronic AcidMethod/SolventYield (%)Reference
1Phenylboronic acidA (Toluene)95[3]
24-Methylphenylboronic acidA (Toluene)92[3]
34-Methoxyphenylboronic acidA (Toluene)88[3]
44-Nitrophenylboronic acidA (Toluene)14[3]
54-Nitrophenylboronic acidB (DME/H₂O)82[3]
63-Formylphenylboronic acidA (Toluene)19[3]
73-Formylphenylboronic acidB (DME/H₂O)66[3]

Method A: Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C. Method B: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 85 °C.[3]

Table 2: Regioselective Suzuki Coupling of Dihalopurines with Phenylboronic Acid

EntryStarting MaterialEquivalents of PhB(OH)₂ProductYield (%)Reference
19-Benzyl-2,6-dichloropurine19-Benzyl-2-chloro-6-phenylpurine77[3]
29-Benzyl-2,6-dichloropurine39-Benzyl-2,6-diphenylpurine84[3]
39-Benzyl-6-chloro-2-iodopurine19-Benzyl-6-chloro-2-phenylpurine81[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine with an Arylboronic Acid (Method A - Anhydrous Conditions) [3]

  • To an oven-dried flask under an argon atmosphere, add 9-benzyl-6-chloropurine (1.0 eq.), the arylboronic acid (1.5 eq.), anhydrous potassium carbonate (1.25 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq.).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with stirring under argon.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine with an Arylboronic Acid (Method B - Aqueous Conditions) [3]

  • To a flask, add 9-benzyl-6-chloropurine (1.0 eq.), the arylboronic acid (1.5 eq.), potassium carbonate (2.7 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq.).

  • Add a mixture of 1,2-dimethoxyethane (DME) and water.

  • Heat the reaction mixture to 85 °C with stirring under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G Ar-Ar' F->G H Ar-X H->B I Ar'B(OH)2 + Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side_Reactions cluster_homo Homocoupling Pathway Start Ar-Pd(II)L2-X Desired Cross-Coupling Product (Ar-Ar') Start->Desired + Ar'B(OH)2 (Transmetalation) Hydro Hydrodehalogenation (Ar-H) Start->Hydro + Hydride Source Homo Homocoupling (Ar'-Ar') Pd0 Pd(0)Ln Pd0->Homo + O2 (often) Boronic 2 x Ar'B(OH)2 Boronic->Homo

Caption: Pathways for desired cross-coupling and common side reactions.

References

Technical Support Center: Troubleshooting Sonogashira Coupling with Purines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sonogashira coupling reactions involving purine substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these sensitive cross-coupling reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction yields and obtain consistent results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with a chloropurine is giving very low to no yield. What are the most common reasons for this?

A1: Low yields with chloropurines are common due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Key factors contributing to low yields include:

  • Insufficiently active catalyst: Standard palladium catalysts may not be effective for activating the C-Cl bond.

  • Inappropriate reaction conditions: Higher temperatures and carefully selected ligands are often necessary.[2]

  • Catalyst deactivation: Purine substrates can coordinate to the palladium center, leading to catalyst inhibition.

  • Side reactions: Homocoupling of the alkyne (Glaser coupling) can consume the starting material.[1]

Q2: I am observing a lot of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction, especially in the presence of copper(I) cocatalysts and oxygen.[1][3] To minimize it, you can:

  • Run the reaction under strictly anaerobic conditions: Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Consider copper-free conditions: Several protocols have been developed to avoid the use of copper, which is the primary promoter of Glaser coupling.[1][4][5][6]

  • Use a protecting group on the alkyne: A trimethylsilyl (TMS) group can be used to protect the terminal alkyne, and then removed in a subsequent step.[1]

  • Control the addition of the alkyne: Slow addition of the alkyne to the reaction mixture can help to favor the cross-coupling reaction over homocoupling.

Q3: My purine starting material is poorly soluble in the reaction solvent. What are my options?

A3: Poor solubility can significantly hinder reaction rates. Consider the following:

  • Solvent screening: Test a variety of solvents. Polar aprotic solvents like DMF, DMSO, or NMP are often effective at dissolving purine derivatives.[7] Toluene can also be a good choice, sometimes in combination with an amine base.

  • Elevated temperatures: Increasing the reaction temperature can improve the solubility of your substrate.

  • Use of co-solvents: A mixture of solvents can sometimes provide the desired solubility characteristics.

Q4: Do I need to protect the N-H groups on my purine substrate?

A4: The acidic N-H protons of the purine ring can potentially interfere with the basic reaction conditions or coordinate with the metal catalysts. While some reactions proceed without protection, N-protection (e.g., with a benzyl, pivaloyl, or other suitable group) can often improve yields and reproducibility by preventing side reactions and improving solubility in organic solvents. The choice of protecting group will depend on the specific purine and the overall synthetic strategy.

Troubleshooting Guides

Problem 1: Low or No Product Formation

This is the most common issue and can stem from several sources. Follow this logical troubleshooting workflow to identify and solve the problem.

LowYieldTroubleshooting start Low/No Yield catalyst 1. Check Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions sub_catalyst1 Increase Catalyst Loading catalyst->sub_catalyst1 Is catalyst loading sufficient? sub_catalyst2 Screen Different Pd Sources catalyst->sub_catalyst2 Is the Pd source active enough? sub_catalyst3 Screen Ligands catalyst->sub_catalyst3 Is the ligand appropriate? reagents 3. Verify Reagent Quality conditions->reagents sub_conditions1 Increase Temperature conditions->sub_conditions1 Is the temperature high enough? sub_conditions2 Screen Solvents conditions->sub_conditions2 Is the substrate soluble? sub_conditions3 Screen Bases conditions->sub_conditions3 Is the base optimal? side_reactions 4. Investigate Side Reactions reagents->side_reactions sub_reagents1 Use Fresh/Purified Reagents reagents->sub_reagents1 Are reagents degraded? sub_reagents2 Ensure Anhydrous/Anaerobic Conditions reagents->sub_reagents2 Is the reaction environment inert? sub_side_reactions1 Check for Homocoupling side_reactions->sub_side_reactions1 Is Glaser coupling occurring? sub_side_reactions2 Consider N-H Interference side_reactions->sub_side_reactions2 Is the purine N-H problematic? success Improved Yield sub_catalyst1->success sub_catalyst2->success sub_catalyst3->success sub_conditions1->success sub_conditions2->success sub_conditions3->success sub_reagents1->success sub_reagents2->success sub_side_reactions1->success sub_side_reactions2->success

Caption: Troubleshooting workflow for low yields.

  • Evaluate the Catalyst System:

    • Catalyst Choice: For less reactive halopurines (especially chlorides), more active catalyst systems are often required. Consider switching from common catalysts like Pd(PPh₃)₄ to more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.

    • Ligand Selection: The choice of ligand is critical. For di-substituted purines, the ligand can even control regioselectivity. For instance, in the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, monodentate ligands like PPh₃ favor coupling at the C2 position, while bidentate or electron-rich monodentate ligands can switch the selectivity to the C8 position.

    • Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, increasing the loading to 5-10 mol% may be necessary for challenging substrates.

Catalyst/Ligand CombinationTypical SubstrateExpected Outcome
Pd(PPh₃)₄ / CuIIodo- and Bromo-purinesStandard, may require higher temperatures for bromides.
PdCl₂(PPh₃)₂ / CuIIodo- and Bromo-purinesGenerally effective, often used.
Pd(OAc)₂ + Ligand / CuIChloro- and Bromo-purinesRequires a more activating ligand (e.g., XPhos, SPhos).
Pd(dppf)Cl₂ / CuIBromo- and Chloro-purinesOften shows good activity for less reactive halides.[2]
NHC-Pd ComplexesChloro-purinesCan be highly effective for activating C-Cl bonds.[1][8]
  • Optimize Reaction Conditions:

    • Temperature: For chloropurines, temperatures of 100 °C or higher may be necessary.[2] Use a sealed tube if the solvent has a low boiling point.

    • Solvent: The choice of solvent affects both the solubility of the purine and the stability and activity of the catalyst. A screen of solvents such as DMF, 1,4-dioxane, toluene, and acetonitrile is recommended.

    • Base: Both organic (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be used. The choice of base can significantly impact the yield, and screening is often necessary.

SolventBaseTypical Temperature (°C)Comments
DMFEt₃N / CuI80 - 120Good for solubility, but can decompose at high temperatures.
1,4-DioxaneDIPEA / CuI80 - 110A common choice, generally good for a range of substrates.
TolueneEt₃N / CuI80 - 110Less polar, can be beneficial in some cases.
AcetonitrileCs₂CO₃80 - 100Often used in copper-free conditions.
  • Verify Reagent Quality and Reaction Setup:

    • Reagents: Ensure that the palladium catalyst, copper iodide (if used), base, and solvent are of high purity and anhydrous where necessary. Amine bases can oxidize over time and may need to be distilled.

    • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesirable Glaser homocoupling of the alkyne.[1] Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).

Problem 2: Multiple Products and Impurities

The formation of multiple products can complicate purification and reduce the yield of the desired compound.

  • Glaser Homocoupling: As discussed in the FAQs, this is a major side reaction.

    • Troubleshooting Protocol:

      • Prepare the reaction mixture with all components except the alkyne.

      • Thoroughly degas the mixture using a freeze-pump-thaw technique (3 cycles).

      • Backfill the flask with an inert gas.

      • Add the alkyne via syringe.

      • If homocoupling is still observed, consider switching to a copper-free protocol or using a protected alkyne.

  • Dehalogenation of the Purine: This can occur under harsh reaction conditions, leading to the formation of the corresponding des-halo purine.

    • Solution: Try running the reaction at a lower temperature for a longer period. The choice of base can also influence this side reaction.

  • Reaction at Multiple Halogen Sites: For di- or tri-halopurines, controlling the selectivity can be a challenge.

    • Solution: As demonstrated with 2,8-diiodopurines, the choice of the palladium catalyst and ligand can control the site of the reaction. Careful control of stoichiometry (e.g., using only one equivalent of the alkyne) can also favor mono-alkynylation.

Experimental Protocols

General Protocol for Sonogashira Coupling of a Halopurine

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the halopurine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents:

    • Add the degassed solvent (e.g., DMF, to make a 0.1 M solution of the halopurine) and the degassed amine base (e.g., Et₃N, 3.0 equiv.) via syringe.

    • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol for Copper-Free Sonogashira Coupling

This protocol can be used to avoid Glaser homocoupling.[5][6]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the halopurine (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a suitable ligand (e.g., XPhos, 0.04 equiv.).

    • Add an inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).

    • Seal the flask, and evacuate and backfill with argon three times.

  • Addition of Reagents:

    • Add the degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction:

    • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.

  • Work-up and Purification:

    • Follow the same procedure as for the general protocol.

Signaling Pathways and Experimental Workflows

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)(L)₂-X] Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne_complex [Ar-Pd(II)(L)₂-C≡CR] Pd_complex->Pd_alkyne_complex Transmetalation Pd_alkyne_complex->Pd0 Reductive Elimination product Ar-C≡CR Pd_alkyne_complex->product CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne Base, HC≡CR Cu_alkyne->Pd_complex Cu_alkyne->CuX Transmetalation to Pd

Caption: The Sonogashira coupling catalytic cycles.

References

"preventing dehalogenation during palladium-catalyzed purine reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with palladium-catalyzed C-N cross-coupling reactions involving purine substrates. The primary focus is on preventing the common side reaction of dehalogenation, which leads to the formation of an undesired hydrodehalogenated purine byproduct instead of the target aminated product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed purine reactions, and why is it a problem?

A: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, I) on the purine ring is replaced by a hydrogen atom. This results in the formation of a purine core without the desired amine substituent. It is a significant problem because it consumes the starting material, reduces the yield of the target molecule, and complicates the purification process due to the structural similarity between the dehalogenated byproduct and the starting material.

Q2: What are the primary causes and mechanistic pathways of dehalogenation?

A: Dehalogenation, or hydrodehalogenation, can occur through several pathways that compete with the desired C-N bond formation. The most common pathway involves a β-hydride elimination from a palladium-amido intermediate. This forms a palladium-hydride species (Ar-Pd-H), which can then undergo reductive elimination to release the dehalogenated purine. Factors that favor this side reaction include:

  • Sub-optimal Ligand Choice: Ligands that are not sterically bulky enough may not sufficiently shield the palladium center, allowing for competing reactions.

  • Base-Induced Decomposition: The base can react with reaction components or solvent to generate species that act as hydride sources.

  • Presence of Water or Alcohols: These can serve as proton sources that facilitate the dehalogenation pathway.

  • High Reaction Temperatures: Elevated temperatures can increase the rate of decomposition pathways leading to dehalogenation.

Q3: My reaction shows significant dehalogenation. What are the first things I should investigate?

A: When significant dehalogenation is observed, a systematic approach to troubleshooting is recommended. The primary components to re-evaluate are the ligand, the base, and the overall reaction setup.

  • Re-evaluate the Ligand: Ensure you are using a ligand known to be effective for electron-deficient heteroaryl chlorides. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, BrettPhos) or certain bidentate ligands (e.g., Xantphos) are often designed to promote reductive elimination of the desired product over side reactions.

  • Check the Base: The choice and quality of the base are critical. Strong alkoxide bases like NaOtBu or KOtBu are common, but if dehalogenation is severe, consider a weaker base like Cs₂CO₃ or K₃PO₄. Ensure the base is fresh and anhydrous.

  • Verify Anhydrous & Inert Conditions: Moisture and oxygen can be detrimental. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).

  • Lower the Temperature: High temperatures can promote side reactions. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

Q4: How does the choice of ligand impact the suppression of dehalogenation?

A: The ligand is arguably the most critical factor in controlling selectivity. The ideal ligand promotes the desired C-N reductive elimination while suppressing competing pathways like β-hydride elimination.

  • Steric Bulk: Sterically demanding ligands (e.g., Buchwald's biaryl phosphines) create a crowded coordination sphere around the palladium atom. This steric hindrance favors the reductive elimination pathway that forms the C-N bond and disfavors the formation of intermediates that lead to dehalogenation.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the rate of the final reductive elimination step, helping it to outcompete dehalogenation.

  • Bite Angle (for bidentate ligands): For bidentate ligands like Xantphos, a wide bite angle can promote the desired reaction pathway and provide stability to the catalytic complex.

Q5: Which purine substrates are more susceptible to dehalogenation?

A: The reactivity of the C-X bond on the purine ring plays a significant role.

  • Halogen Identity: Generally, the order of reactivity for the halide is I > Br > Cl. While aryl iodides are most reactive, they can also be more prone to side reactions. Aryl chlorides are more challenging to activate but can sometimes offer better selectivity if the right catalyst system is employed. 6-chloropurine nucleosides, for instance, are less reactive than their 6-bromo counterparts and often require higher catalyst loadings to achieve good conversion.[1]

  • Position of Halogen: The electronic environment of the halogenated carbon influences its reactivity. Halogens at the C6 position of the purine are generally more susceptible to nucleophilic attack than those at the C2 or C8 positions.

Data Presentation: Ligand and Base Effects

The selection of the correct ligand and base is crucial for minimizing dehalogenation. The following tables summarize the qualitative performance of common choices for the amination of challenging heteroaryl halides like chloropurines.

Table 1: Qualitative Comparison of Ligand Classes for Amination of Halopurines

Ligand ClassKey ExamplesGeneral Performance for HalopurinesTendency to Suppress Dehalogenation
Bulky Biaryl Monophosphines XPhos, SPhos, BrettPhosGenerally high activity and selectivity for challenging substrates.High
Bidentate Phosphines Xantphos, BINAPEffective, particularly for stabilizing the catalytic complex. Xantphos is proven for 6-halopurine nucleosides.[1]Moderate to High
Ferrocene-Based Ligands Josiphos, DtBPFCan be highly effective but are often substrate-specific.Moderate to High
Traditional Phosphines P(o-tol)₃, PPh₃Generally poor performance for electron-deficient heteroaryl chlorides; often lead to low yield and significant dehalogenation.Low

Table 2: Influence of Base on Selectivity in Halopurine Amination

BaseCommon ExamplesStrengthKey Considerations
Alkoxides NaOtBu, KOtBu, LHMDSStrongHighly effective for deprotonating amines but can promote side reactions if not used carefully. Can be incompatible with sensitive functional groups.
Carbonates Cs₂CO₃, K₂CO₃Moderate/WeakGenerally milder and can significantly reduce dehalogenation. Often the base of choice for sensitive substrates like 6-halopurine nucleosides.[1]
Phosphates K₃PO₄Moderate/WeakA good alternative to carbonates, offering mild conditions that can improve selectivity and functional group tolerance.

Experimental Protocols

Protocol: Optimized Buchwald-Hartwig Amination of 6-Chloropurine Nucleoside with an Aryl Amine

This protocol is adapted from literature procedures demonstrated to be effective for the selective amination of 6-halopurine nucleosides.[1]

Materials:

  • Protected 6-chloropurine nucleoside (1.0 equiv)

  • Aryl amine (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol %)

  • Xantphos (15 mol %)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: In a glovebox, add the protected 6-chloropurine nucleoside, aryl amine, Cs₂CO₃, Pd(OAc)₂, and Xantphos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube (concentration typically 0.1 M with respect to the purine substrate).

  • Degassing: Seal the Schlenk tube, remove it from the glovebox, and subject it to three cycles of vacuum/backfill with argon to ensure the removal of all oxygen.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 6-amino-purine nucleoside.

Visual Troubleshooting and Workflow

Troubleshooting Dehalogenation Issues

The following diagram outlines a logical workflow for troubleshooting experiments where dehalogenation is the major undesired outcome.

G cluster_start start High Dehalogenation Observed (>10% by LCMS) check_reagents Step 1: Verify Reagent Quality & Reaction Setup start->check_reagents check_ligand Step 2: Optimize Ligand check_reagents->check_ligand If problem persists reagent_details • Use fresh, anhydrous solvent • Ensure base is dry and fresh • Confirm inert atmosphere (Ar/N₂) check_reagents->reagent_details check_base Step 3: Optimize Base check_ligand->check_base If problem persists ligand_details • Switch to a bulkier biaryl phosphine (e.g., XPhos, BrettPhos) • Try a wide bite-angle ligand (e.g., Xantphos) check_ligand->ligand_details check_conditions Step 4: Adjust Conditions check_base->check_conditions If problem persists base_details • Switch from strong alkoxide (NaOtBu) to a weaker base (Cs₂CO₃ or K₃PO₄) check_base->base_details conditions_details • Lower reaction temperature (e.g., from 110°C to 80°C) • Increase catalyst loading for slow reactions (e.g., for Ar-Cl) check_conditions->conditions_details

Caption: Troubleshooting workflow for minimizing dehalogenation.

Catalytic Cycle and Competing Dehalogenation Pathway

This diagram illustrates the desired Buchwald-Hartwig catalytic cycle and where the undesired dehalogenation pathway diverges.

G pd0 L-Pd(0) ox_add Oxidative Addition (Ar-X) pd0->ox_add + Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_assoc Amine Binding & Deprotonation (R₂NH, Base) pd2_complex->amine_assoc amido_complex L-Pd(II)(Ar)(NR₂) amine_assoc->amido_complex red_elim Reductive Elimination amido_complex->red_elim Desired Pathway beta_hydride β-Hydride Elimination amido_complex->beta_hydride Undesired Pathway product Desired Product (Ar-NR₂) red_elim->product product->pd0 Catalyst Regeneration pd_hydride L-Pd(II)(Ar)(H) beta_hydride->pd_hydride dehal_elim Reductive Elimination pd_hydride->dehal_elim byproduct Byproduct (Ar-H) dehal_elim->byproduct byproduct->pd0 Catalyst Regeneration

Caption: Catalytic cycle showing the dehalogenation side reaction.

References

"improving catalyst lifetime in Buchwald-Hartwig amination of heterocycles"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions, with a focus on improving catalyst lifetime and reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of heterocyclic substrates in a question-and-answer format.

Question 1: My reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst Deactivation: Heterocyclic substrates, particularly those with nitrogen atoms (e.g., pyridines, imidazoles), can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]

    • Solution: Employ bulky ligands that shield the metal center and prevent substrate coordination. Ligands like BrettPhos, RuPhos, and sterically demanding N-heterocyclic carbenes (NHCs) are often effective.[3] Consider using pre-formed catalysts (precatalysts) which can offer better stability and activity.

  • Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) can lead to the degradation of sensitive heterocyclic substrates. Conversely, weak bases such as potassium carbonate (K₂CO₃) may result in low reaction rates.[4]

    • Solution: Screen a panel of bases with varying strengths. For base-sensitive heterocycles, consider milder options like lithium hexamethyldisilazide (LHMDS) or cesium carbonate (Cs₂CO₃).[4][5]

  • Solvent Effects: The solvent can significantly impact reaction outcomes. Aromatic hydrocarbons like toluene are common, but ethereal solvents such as 1,4-dioxane or tetrahydrofuran (THF) can also be effective. In some cases, solvent choice can influence catalyst stability and solubility of reagents.[6]

    • Solution: Conduct a small solvent screen. Toluene and 1,4-dioxane are good starting points. For polar substrates, a more polar solvent might be beneficial. Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.

  • Temperature: Reaction temperatures are typically elevated (80-100 °C) to facilitate the reaction.[5] However, higher temperatures can also accelerate catalyst decomposition and substrate degradation.

    • Solution: Optimize the reaction temperature. If substrate or catalyst instability is suspected, try running the reaction at a lower temperature for a longer duration.

Question 2: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide. What can I do to minimize this?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. This is often linked to β-hydride elimination from the palladium-amido intermediate.[7]

  • Ligand Choice: The ligand plays a crucial role in preventing β-hydride elimination.

    • Solution: Use bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination. Bidentate ligands like BINAP and DPPF were early developments that showed improvement over monodentate phosphines.[7] More modern bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are generally very effective at minimizing this side reaction.[3]

  • Amine Substrate: Primary amines are more prone to causing competitive hydrodehalogenation compared to secondary amines with first-generation catalysts.[7]

    • Solution: For primary amines, it is especially important to use modern, bulky phosphine ligands.

Question 3: My catalyst appears to be dying before the reaction goes to completion. How can I improve its lifetime?

Answer: Catalyst lifetime is a key concern, especially with challenging heterocyclic substrates. Several factors can contribute to premature catalyst deactivation.

  • Substrate Inhibition: As mentioned, coordination of the heterocyclic substrate to the palladium center is a primary deactivation pathway.

    • Solution: Besides using bulky ligands, consider using a higher catalyst loading as a starting point for optimization. While not ideal for atom economy, it can help achieve full conversion. Also, ensure slow addition of the heterocyclic substrate if practical, to maintain a low concentration in the reaction mixture.

  • Base-Induced Decomposition: The base can contribute to catalyst decomposition, especially at elevated temperatures.

    • Solution: Screen different bases. Weaker bases, while potentially slowing the reaction, might offer better catalyst stability.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure rigorous exclusion of air from the reaction. Use standard Schlenk techniques or a glovebox for reaction setup. Solvents and reagents should be properly degassed.

Frequently Asked Questions (FAQs)

Q1: Which type of ligand is best for the amination of electron-rich heterocycles?

A1: Electron-rich heterocycles can be challenging coupling partners. Sterically hindered and electron-rich biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos have shown great success in these cases.[3] These ligands promote the desired reductive elimination and prevent catalyst deactivation.

Q2: What is the recommended base for coupling an amine with a base-sensitive heterocyclic halide?

A2: For base-sensitive substrates, strong bases like NaOtBu should be avoided. Milder bases such as Cs₂CO₃, K₃PO₄, or LHMDS are often better choices.[4][5] It is advisable to perform a small screen to identify the optimal base for your specific substrate combination.

Q3: Can I run my Buchwald-Hartwig amination open to the air?

A3: Generally, no. The catalytically active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. While some modern precatalysts are air-stable for handling, the reaction itself should be performed under an inert atmosphere (e.g., nitrogen or argon) for optimal results and catalyst lifetime.[4]

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

A4: Poor solubility can hinder reaction rates. You can try screening different solvents in which your starting materials are more soluble.[6] Alternatively, a mixture of solvents can sometimes improve solubility. Ensure that the chosen solvent is compatible with the catalyst system and reaction conditions.

Q5: What is a "precatalyst" and why should I use one?

A5: A precatalyst is a stable, air- and moisture-tolerant palladium complex that is easily activated under the reaction conditions to generate the active Pd(0) catalyst. Using a precatalyst can lead to more reproducible results and avoids the need to handle pyrophoric or highly air-sensitive Pd(0) sources.[5]

Quantitative Data Summary

The following tables provide a summary of catalyst performance under various conditions for the amination of challenging heterocyclic substrates.

Table 1: Comparison of Ligands for the Amination of 2-Bromopyridine with Aniline

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
P(o-tolyl)₃2NaOtBuToluene100<10[7]
BINAP1.5NaOtBuToluene10085[7]
XPhos1Cs₂CO₃t-BuOH10095[1]
RuPhos1K₃PO₄Toluene10092[1]

Table 2: Effect of Base on the Amination of 4-Chloroimidazole with Morpholine

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Reference
NaOtBuPd₂(dba)₃ / XPhosDioxane11045 (decomposition observed)
K₂CO₃Pd₂(dba)₃ / XPhosDioxane11088
Cs₂CO₃Pd₂(dba)₃ / XPhosDioxane11092
LHMDSPd₂(dba)₃ / XPhosTHF8090[4]

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination of a Heterocyclic Halide

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst)

  • Heterocyclic halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Oven-dried glassware and stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, base, and a stir bar to an oven-dried reaction vial or flask.

  • Addition of Reagents: Add the heterocyclic halide and the amine to the reaction vessel. If either is a liquid, add it via syringe.

  • Addition of Solvent: Add the anhydrous, degassed solvent to the reaction mixture.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts in the Buchwald-Hartwig amination of heterocycles.

Catalyst_Deactivation_Pathway Active_Catalyst Active L-Pd(0) Catalyst Substrate_Coordination Heterocycle Coordination to Pd Center Active_Catalyst->Substrate_Coordination Inhibitory Path (Reversible) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Inhibited_Complex Inhibited (L)n-Pd(0)-Heterocycle Complex Substrate_Coordination->Inhibited_Complex Deactivated_Species Deactivated Pd Species Inhibited_Complex->Deactivated_Species Irreversible Deactivation Catalytic_Cycle->Active_Catalyst Catalyst Regeneration Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is a bulky ligand/ precatalyst being used? Start->Check_Catalyst Use_Bulky_Ligand Switch to a bulky ligand (e.g., XPhos, BrettPhos) or a precatalyst Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the heterocycle base-sensitive? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand->Check_Base Screen_Bases Screen milder bases (e.g., Cs2CO3, K3PO4) Check_Base->Screen_Bases Yes Check_Conditions Are conditions anhydrous and anaerobic? Check_Base->Check_Conditions No Screen_Bases->Check_Conditions Improve_Technique Use Schlenk line or glovebox; degassed solvents Check_Conditions->Improve_Technique No Optimize_Temp Optimize temperature (try lower temp for longer time) Check_Conditions->Optimize_Temp Yes Improve_Technique->Optimize_Temp Success Improved Conversion Optimize_Temp->Success

References

Technical Support Center: Managing Steric Hindrance in Cross-Coupling of Substituted Purines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in the cross-coupling of substituted purines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction of a 2,6-disubstituted purine is giving low to no yield. What are the likely causes and how can I troubleshoot it?

A1: Low yields in Suzuki-Miyaura couplings of sterically hindered purines are common. The primary cause is often the inability of the bulky substrates to efficiently participate in one or more steps of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically demanding substrates, bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., Buchwald ligands like RuPhos, XPhos) are often more effective than traditional ligands like PPh₃. These ligands promote the formation of monoligated, 12-electron palladium complexes that are more reactive.

  • Catalyst System: Ensure your palladium precursor and ligand are forming the active catalytic species. Using a pre-formed catalyst or a well-defined precatalyst can sometimes improve results. For particularly challenging couplings, consider catalysts specifically designed for sterically hindered substrates.

  • Base Selection: The choice of base can significantly impact the reaction. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred. The base's solubility and ability to activate the boronic acid/ester are key.

  • Solvent and Temperature: Anhydrous, degassed solvents are crucial. Toluene, dioxane, or DMF are common choices. Increasing the reaction temperature can sometimes overcome the activation energy barrier associated with sterically hindered substrates. Microwave heating can also be beneficial, reducing reaction times from days to minutes.[1]

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and not degraded (protodeboronation). Using boronic esters (e.g., pinacol esters) can sometimes improve stability and reactivity.

Q2: I am attempting a Buchwald-Hartwig amination with a bulky secondary amine and a 6-chloropurine derivative, but the reaction is sluggish. What adjustments can I make?

A2: Sluggish Buchwald-Hartwig reactions with hindered substrates are often due to a slow reductive elimination step.

Troubleshooting Steps:

  • Ligand Choice: This is the most critical parameter. For coupling hindered secondary amines, bulky biarylphosphine ligands are essential. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands, while the Hartwig group has focused on ferrocene-derived and trialkyl phosphine ligands that are highly effective for these transformations.[2] Consider using ligands like BrettPhos for primary amines or RuPhos for secondary amines.[3]

  • Base: A strong, non-coordinating base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often more effective than sodium tert-butoxide (NaOt-Bu) for very hindered substrates.

  • Palladium Precatalyst: Using a high-quality palladium precatalyst can ensure the formation of the active Pd(0) species.

  • Temperature: Increasing the reaction temperature is a common strategy to accelerate slow catalytic reactions.

Q3: In the Sonogashira coupling of my substituted iodopurine, I observe significant homocoupling of the alkyne (Glaser coupling). How can I minimize this side reaction?

A3: Homocoupling in Sonogashira reactions is often promoted by the copper co-catalyst in the presence of oxygen.

Troubleshooting Steps:

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher palladium loading and/or a specific ligand, it can completely eliminate Glaser coupling.

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of the desired cross-coupling versus the undesired homocoupling. An amine base like triethylamine or diisopropylethylamine (DIPEA) often serves as both the base and a co-solvent.

  • Ligand Effects: The steric bulk of the phosphine ligand on the palladium catalyst can influence the reaction rate. A less sterically hindered ligand might be beneficial if the purine itself is not excessively bulky. The catalytic activity can drop drastically if the phosphine ligand's cone angle is below approximately 170°.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst. 2. Insufficiently reactive coupling partners. 3. Steric hindrance preventing oxidative addition or transmetalation. 4. Inappropriate reaction conditions (temperature, solvent, base).1. Use a fresh palladium source and ligand; consider a precatalyst. 2. Switch from chloro- to bromo- or iodo-purine. Use a more reactive boronic acid or organometallic reagent. 3. Employ bulky, electron-rich monophosphine ligands (e.g., RuPhos, XPhos for Suzuki; BrettPhos for Buchwald-Hartwig). 4. Increase temperature; screen different solvents and bases.
Significant Side Product Formation (e.g., Protodeboronation, Homocoupling) 1. Presence of water or protic impurities (for protodeboronation in Suzuki). 2. Presence of oxygen (for Glaser homocoupling in Sonogashira). 3. Unfavorable reaction kinetics favoring side reactions.1. Use anhydrous solvents and reagents; ensure the reaction is under an inert atmosphere. 2. Thoroughly degas the reaction mixture. 3. Adjust catalyst/ligand/base combination; consider copper-free Sonogashira conditions.
Poor Regioselectivity in Dihalopurines 1. Similar reactivity of the two halogen positions. 2. Reaction conditions favoring reaction at the undesired position.1. The reactivity of halogens on the purine core generally follows C6 > C2 > C8. Use a dihalopurine with different halogens (e.g., 2-chloro-6-iodopurine) to exploit differential reactivity. 2. Carefully control stoichiometry of the coupling partner. For amidation of 2,6-dihalopurines, Pd(0)/Xantphos catalysis and SNAr conditions can lead to inverted regioselectivity.[6][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions for cross-coupling of substituted purines, highlighting the impact of steric hindrance.

Reaction Type Purine Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
Suzuki-Miyaura 3-Iodo-3-deazaadeninePhenylboronic acidPd(OAc)₂ / TPPTSK₂CO₃H₂O/MeCN8065[8]
Suzuki-Miyaura 2,6-Dichloropurine derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~60-80[9]
Buchwald-Hartwig 2,6-DichloropurineAmidesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane10050-90[6][7]
Sonogashira 8-BromoadenosineTerminal AlkynesPd(OAc)₂ / TXPTS / CuIEt₃NH₂ORT-5070-95[10]
Heck 3-Iodo-3-deazaadenine derivativeStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100~70[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered 6-Chloropurine
  • Reaction Setup: To an oven-dried Schlenk tube, add the 6-chloropurine derivative (1.0 equiv), the boronic acid (1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., RuPhos, 4 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 2-Chloropurine with a Hindered Secondary Amine
  • Reaction Setup: In a glovebox, add the 2-chloropurine derivative (1.0 equiv), the palladium precatalyst (e.g., G3-XPhos, 2 mol %), and a strong, non-nucleophilic base like LiHMDS (1.2 equiv) to an oven-dried vial.

  • Reagent Addition: Add the hindered secondary amine (1.2 equiv) and anhydrous, degassed dioxane.

  • Reaction: Seal the vial and heat to 100 °C for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Visualizations

Steric_Hindrance_Impact cluster_0 Catalytic Cycle cluster_1 Impact of Steric Hindrance Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + R-X Pd(II)_Complex Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange/ Transmetalation Pd(II)_Complex->Ligand_Exchange + Nu-M Intermediate Transmetalation Intermediate Ligand_Exchange->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) + R-Nu Low_Yield Low Yield/ No Reaction Reductive_Elimination->Low_Yield Hindrance Steric Hindrance (Bulky Substituents on Purine or Nu) Slow_OA Slows Oxidative Addition Hindrance->Slow_OA Slow_RE Slows Reductive Elimination Hindrance->Slow_RE Slow_OA->Oxidative_Addition Inhibits Slow_RE->Reductive_Elimination Inhibits

Caption: Impact of steric hindrance on the cross-coupling catalytic cycle.

Ligand_Selection_Workflow start Start: Low Yield in Purine Cross-Coupling steric_check Is the purine or coupling partner sterically hindered? start->steric_check ligand_type What type of cross-coupling? steric_check->ligand_type Yes standard_ligand Standard ligands may suffice (e.g., PPh₃, SPhos). If issues persist, treat as hindered. steric_check->standard_ligand No suzuki Suzuki-Miyaura ligand_type->suzuki C-C buchwald Buchwald-Hartwig ligand_type->buchwald C-N sonogashira Sonogashira ligand_type->sonogashira C-C (sp) suzuki_ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) suzuki->suzuki_ligand buchwald_ligand Use specialized biaryl phosphine ligands (e.g., BrettPhos, RuPhos) buchwald->buchwald_ligand sonogashira_ligand Consider ligands with large cone angles (>170°) sonogashira->sonogashira_ligand

References

"recrystallization techniques for purifying chloropurine intermediates"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the recrystallization of chloropurine intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing chloropurine intermediates?

The main objective of recrystallization is to purify the solid chloropurine intermediate. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to form crystals while the impurities remain dissolved in the surrounding solution (the mother liquor).

Q2: How do I select an appropriate solvent for my chloropurine intermediate?

The ideal recrystallization solvent should meet several criteria:

  • It should not react with the chloropurine intermediate.

  • It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.

  • It should either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor.

  • It should be volatile enough to be easily removed from the purified crystals.

A common strategy is to test a range of solvents with varying polarities.

Q3: Can a mixture of solvents be used?

Yes, a solvent/anti-solvent system is often effective. In this technique, the chloropurine intermediate is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (anti-solvent), in which the compound is insoluble but which is miscible with the good solvent, is added slowly until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly to form crystals.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of chloropurine intermediates.

Problem: My compound has "oiled out" instead of forming crystals.

  • Cause: The compound has come out of the solution at a temperature above its melting point, or the solution is too supersaturated.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (5-10% more volume) to decrease the saturation level. Allow it to cool more slowly.

  • Solution 2: Lower the cooling temperature. If the compound's melting point is low, cooling the solution in an ice bath may be necessary to induce crystallization below its melting point.

  • Solution 3: Change the solvent or solvent system. The current solvent may be too "good" a solvent for your compound.

Problem: No crystals are forming, even after the solution has cooled.

  • Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.

  • Solution 2 (Seeding): If you have a pure crystal of your compound, add one or two (a "seed crystal") to the solution. This provides a template for further crystal growth.

  • Solution 3 (Increase Concentration): The solution may be too dilute. Reheat the solution and gently evaporate some of the solvent to increase the concentration of the chloropurine intermediate. Be careful not to evaporate too much, or the compound may precipitate out too quickly.

Problem: The yield of purified crystals is very low.

  • Cause: This can result from using too much solvent, cooling the solution too quickly, or filtering the crystals prematurely before crystallization is complete.

  • Solution 1: Minimize the amount of hot solvent used to dissolve the compound initially. Work with a saturated solution.

  • Solution 2: Ensure the solution is cooled slowly. Slow cooling promotes the formation of larger, purer crystals and allows crystallization to reach completion. Placing the flask in an insulated container can help.

  • Solution 3: After the initial cooling period, place the flask in an ice bath for an additional 15-30 minutes to maximize the precipitation of the product from the cold mother liquor.

Problem: The final crystals are colored, but the pure compound should be colorless.

  • Cause: Colored impurities are present and have co-precipitated with your product.

  • Solution: Before the initial hot filtration step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Data & Protocols

Solvent Selection Data

The choice of solvent is critical. The following table provides solubility data for 6-chloropurine as an example and lists common solvents used in recrystallization.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
6-ChloropurineDMSO25~20
6-ChloropurineWater25~0.1
6-ChloropurineEthanol25Low
6-ChloropurineEthyl Acetate25Very Low
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Place the impure chloropurine intermediate in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Gradually add more solvent in small portions until the compound is fully dissolved.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visual Workflows

The following diagrams illustrate the logical steps for recrystallization and troubleshooting.

G General Recrystallization Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start 1. Place impure solid in flask add_solvent 2. Add minimal solvent start->add_solvent heat 3. Heat and stir add_solvent->heat dissolved 4. Is solid fully dissolved? heat->dissolved heat->dissolved hot_filter 5. Hot filtration to remove insolubles dissolved->hot_filter Yes cool 6. Cool filtrate slowly to form crystals hot_filter->cool ice_bath 7. Place in ice bath to maximize yield cool->ice_bath vac_filter 8. Vacuum filter to collect crystals ice_bath->vac_filter wash 9. Wash with ice-cold solvent vac_filter->wash dry 10. Dry pure crystals wash->dry G Recrystallization Troubleshooting Guide start Identify the Problem prob_oil Compound 'Oiled Out' start->prob_oil prob_no_xtal No Crystals Form start->prob_no_xtal prob_low_yield Low Crystal Yield start->prob_low_yield sol_oil 1. Re-heat, add more solvent 2. Cool more slowly prob_oil->sol_oil sol_no_xtal 1. Scratch flask inner wall 2. Add a seed crystal 3. Reduce solvent volume prob_no_xtal->sol_no_xtal sol_low_yield 1. Ensure slow cooling 2. Use minimal hot solvent 3. Use ice bath to maximize yield prob_low_yield->sol_low_yield

"distinguishing between N7 and N9 purine isomers by NMR"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the differentiation of N7 and N9 purine isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary basis for distinguishing between N7 and N9 purine isomers using NMR?

A1: The differentiation primarily relies on the distinct electronic environments of the nuclei in the two isomers. This results in measurable differences in NMR parameters such as chemical shifts (¹H, ¹³C, and ¹⁵N), and through-bond correlations observed in 2D NMR experiments like HMBC and HSQC.[1][2]

Q2: Which NMR technique is the most definitive for distinguishing N7 and N9 isomers?

A2: While ¹H and ¹³C NMR provide initial clues, ¹⁵N NMR spectroscopy is often the most definitive method. The nitrogen atoms are at the core of the purine structure, and their chemical shifts are highly sensitive to the position of substitution.[1][3] Additionally, 2D inverse-detected experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can unambiguously establish connectivity between protons and nitrogens, confirming the substitution pattern.[1][3]

Q3: Are there general trends in ¹H and ¹³C chemical shifts that can help in a preliminary assessment?

A3: Yes, some general trends have been observed. For instance, in many substituted purines, the chemical shift of the C5 carbon is typically higher (deshielded) by 8-12 ppm in the N9 isomer compared to the N7 isomer.[2] Conversely, the C4 carbon of the N9 isomer is generally more shielded (lower ppm) by 8-12 ppm relative to the N7 counterpart.[2] However, these are general trends and can be influenced by the nature of the substituent and the solvent used.

Q4: Can Nuclear Overhauser Effect (NOE) experiments be used for differentiation?

A4: Yes, NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be valuable. For N9-substituted purines, an NOE is often observed between the substituent's protons and the H8 proton of the purine ring. For N7-substituted isomers, an NOE might be detected between the substituent's protons and the H5 proton, depending on the substituent's conformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the NMR analysis of N7 and N9 purine isomers.

Problem Possible Cause(s) Recommended Solution(s)
Overlapping ¹H NMR signals, making interpretation difficult. 1. Insufficient magnetic field strength. 2. Inappropriate solvent selection.[4] 3. Sample concentration is too high, leading to peak broadening.[4]1. Use a higher field NMR spectrometer if available. 2. Try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆) as solvent effects can alter chemical shifts and resolve overlapping peaks.[4] 3. Reduce the sample concentration.
Ambiguous assignment of N7 vs. N9 based on ¹H and ¹³C NMR alone. The chemical shift differences between the isomers are too small or are influenced by other structural features.1. Perform a ¹⁵N NMR experiment. The chemical shift difference for N7 and N9 is often significant and provides a more direct method of assignment.[1] 2. Run a ¹H-¹⁵N HMBC experiment. This will show long-range correlations between protons and nitrogens, allowing for unambiguous determination of the substitution site.[1][3]
Poor resolution in NMR spectra (broad peaks). 1. Poor shimming of the magnet.[4] 2. Sample is not fully dissolved or contains paramagnetic impurities.[4] 3. The compound is aggregating at the concentration used.1. Re-shim the magnet.[4] 2. Ensure the sample is completely dissolved. Filter the sample if necessary. 3. Acquire spectra at a higher temperature to potentially break up aggregates. 4. Dilute the sample.
Cannot detect the NH proton signal. The proton is exchanging with residual water in the solvent or with other exchangeable protons.[4]1. Use a freshly opened ampule of high-purity deuterated solvent. 2. Add a small amount of D₂O to the NMR tube and re-acquire the spectrum; the disappearance of the peak will confirm it as an exchangeable proton.[4] 3. Acquire the spectrum at a lower temperature to slow down the exchange rate.

Experimental Protocols

Key Experiment: ¹H-¹⁵N HMBC for Isomer Assignment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful 2D NMR technique that detects long-range (typically 2-4 bond) correlations between a proton and a heteronucleus, in this case, nitrogen-15. This is crucial for distinguishing N7 and N9 isomers by establishing connectivity between the substituent and the purine ring nitrogens.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purine isomer mixture or isolated isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid poor resolution.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of inverse detection.

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

  • Acquisition Parameters (Example for a 500 MHz Spectrometer):

    • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

    • ¹H Spectral Width: 10-12 ppm.

    • ¹⁵N Spectral Width: 250-300 ppm (centered appropriately for purine nitrogens).

    • Number of Scans (NS): 8-16 (or more for dilute samples).

    • Number of Increments (in F1): 256-512.

    • Long-Range Coupling Delay (D6 on Bruker): Optimized for a long-range J-coupling of 4-8 Hz (typically around 60-125 ms).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Analyze the cross-peaks:

      • For an N9-substituted purine: Expect a correlation between the protons of the substituent (e.g., the CH₂ group of an alkyl chain) and the N9 nitrogen of the purine ring. A correlation between the H8 proton and N9 may also be visible.

      • For an N7-substituted purine: Expect a correlation between the substituent's protons and the N7 nitrogen. A correlation between the H8 proton and N7 is also expected.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for distinguishing between N7 and N9 purine isomers using NMR spectroscopy.

G Workflow for N7/N9 Purine Isomer Differentiation by NMR start Sample containing purine isomers nmr_1h Acquire ¹H NMR start->nmr_1h nmr_13c Acquire ¹³C NMR start->nmr_13c analysis_1d Analyze ¹H and ¹³C Chemical Shifts nmr_1h->analysis_1d nmr_13c->analysis_1d ambiguous Assignment Ambiguous? analysis_1d->ambiguous nmr_15n_hmbc Acquire ¹H-¹⁵N HMBC ambiguous->nmr_15n_hmbc Yes conclusive Assignment Conclusive ambiguous->conclusive No analysis_2d Analyze HMBC Correlations nmr_15n_hmbc->analysis_2d n7_isomer N7 Isomer Identified analysis_2d->n7_isomer Substituent correlates to N7 n9_isomer N9 Isomer Identified analysis_2d->n9_isomer Substituent correlates to N9

Caption: A flowchart outlining the decision-making process for NMR-based identification of N7 and N9 purine isomers.

References

Technical Support Center: Addressing Poor Solubility of Purine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of purine derivatives in organic solvents.

Troubleshooting Guides

Issue: My purine derivative is precipitating out of the organic solvent during my experiment.

Question: Why is my purine derivative precipitating from the organic solvent, and what can I do to prevent this?

Answer:

Precipitation of purine derivatives from organic solvents is a common issue stemming from their often-limited solubility. Several factors can contribute to this problem, including the inherent properties of the compound, the choice of solvent, temperature fluctuations, and pH (if aqueous mixtures are involved). Here are some troubleshooting steps:

  • Solvent Selection: The "like dissolves like" principle is a good starting point. However, the complex structure of purine derivatives, with both hydrophobic and hydrophilic regions, can make solvent selection challenging.

    • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective due to their ability to disrupt intermolecular hydrogen bonds in the purine derivative's crystal lattice.[1][2]

    • Alcohols: Methanol and ethanol can be useful, but their effectiveness varies depending on the specific purine derivative.[1][3]

    • Solvent Mixtures: If a single solvent is ineffective, a binary solvent system might provide the desired solubility. For instance, a mixture of DMSO and a less polar solvent could be effective. Experiment with different ratios to find the optimal mixture.

  • Temperature Control: Solubility is often temperature-dependent. Gently warming the solution can help dissolve the compound. However, be cautious, as some compounds may degrade at higher temperatures. Conversely, if precipitation occurs upon cooling, maintaining a constant, slightly elevated temperature throughout your experiment might be necessary.

  • pH Adjustment (for aqueous-organic mixtures): The solubility of many purine derivatives is pH-dependent. For example, guanine is more soluble at high pH.[4] If your experiment involves an aqueous phase, adjusting the pH can significantly impact solubility. However, ensure the chosen pH is compatible with your experimental conditions and the stability of your compound.

  • Concentration: You may be exceeding the solubility limit of your compound in the chosen solvent. Try preparing a more dilute solution. It is crucial to determine the saturation solubility of your compound in the specific solvent system you are using.

Issue: I need to prepare a stock solution of my purine derivative in an organic solvent, but it's not dissolving well.

Question: What is the best general procedure for preparing a stock solution of a poorly soluble purine derivative?

Answer:

A common and effective method for preparing stock solutions of poorly soluble compounds, including many purine derivatives, involves initial dissolution in a strong organic solvent followed by dilution.

Recommended Protocol:

  • Initial Dissolution: Weigh the desired amount of your purine derivative and place it in a clean, dry vial. Add a small volume of a strong polar aprotic solvent like DMSO or DMF.[1][2] These solvents are generally effective at dissolving a wide range of organic compounds.

  • Sonication/Vortexing: To aid dissolution, vortex the solution vigorously or place it in an ultrasonic bath. Gentle warming can also be applied if the compound is thermally stable.

  • Dilution: Once the compound is fully dissolved in the initial solvent, you can dilute it to your final desired concentration with the same solvent or another miscible organic solvent that is compatible with your downstream application.

  • Storage: Store the stock solution as recommended for your specific compound, often at -20°C or -80°C, to minimize degradation.[1][2] Be aware that some compounds may precipitate out of solution upon freezing and may require warming and vortexing before use.

Frequently Asked Questions (FAQs)

Question 1: What are the most commonly used organic solvents for dissolving purine derivatives?

Answer: Based on available data, the most frequently used and effective organic solvents for dissolving purine derivatives are:

  • Dimethyl Sulfoxide (DMSO) [1][2][5]

  • Dimethylformamide (DMF) [1][2]

  • Ethanol [1][5]

  • Methanol [3]

  • 1-Propanol [3]

  • Acetone [3]

  • Ethyl Acetate [3]

The choice of solvent will depend on the specific purine derivative and the requirements of the downstream application.

Question 2: Are there chemical modification strategies to improve the solubility of my purine derivative?

Answer: Yes, several chemical modification strategies can be employed to enhance the solubility of purine derivatives:

  • Co-crystals: Forming a co-crystal with a pharmaceutically acceptable co-former can significantly alter the physicochemical properties of the purine derivative, including its solubility. Benzenetricarboxylic acids have been successfully used as co-formers for purine alkaloids.[6]

  • Salt Formation: For purine derivatives with ionizable groups, forming a salt can improve solubility.[7]

  • Ionic Liquids: Synthesizing purine-based ionic liquids is a novel approach to dramatically increase aqueous and potentially organic solubility. This involves pairing the purine derivative (as either the cation or anion) with a suitable counter-ion.[8][9][10]

  • Prodrugs: A prodrug approach involves chemically modifying the purine derivative to a more soluble form that, once administered or in the desired environment, is converted back to the active compound.

  • Introduction of Polar Functional Groups: Synthetically adding polar groups (e.g., hydroxyl, amino) to the purine scaffold can increase its polarity and improve its solubility in more polar organic solvents.[7]

Question 3: What are solid dispersions, and can they help with the solubility of purine derivatives?

Answer: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state. This technique is widely used to improve the dissolution rate and solubility of poorly water-soluble drugs, and the principles can be applied to improve solubility in organic systems as well. By dispersing the purine derivative in a hydrophilic polymer matrix, you can enhance its wettability and dissolution rate.

Question 4: How do I choose the best strategy to improve the solubility of my specific purine derivative?

Answer: The selection of an appropriate solubilization strategy depends on the physicochemical properties of your purine derivative and the requirements of your experiment. The following workflow can guide your decision-making process.

G Workflow for Selecting a Solubilization Strategy start Start: Poorly Soluble Purine Derivative check_properties Assess Physicochemical Properties (pKa, logP, functional groups) start->check_properties simple_methods Attempt Simple Methods: - Test different organic solvents - Optimize temperature - Adjust concentration check_properties->simple_methods is_ionizable Is the compound ionizable? simple_methods->is_ionizable If solubility is still poor salt_formation Consider Salt Formation is_ionizable->salt_formation Yes co_crystals Explore Co-crystallization is_ionizable->co_crystals No end Solubility Improved salt_formation->end ionic_liquids Synthesize Purine-Based Ionic Liquid co_crystals->ionic_liquids If co-crystals are not effective co_crystals->end solid_dispersion Prepare a Solid Dispersion ionic_liquids->solid_dispersion If synthesis is not feasible ionic_liquids->end chemical_modification Consider Chemical Modification (e.g., adding polar groups) solid_dispersion->chemical_modification If solid dispersion is not suitable chemical_modification->end

Workflow for selecting a solubilization strategy.

Data Presentation

Table 1: Solubility of Selected Purine Derivatives in Various Organic Solvents

Purine DerivativeSolventSolubility
6-Mercaptopurine Ethanol~0.2 mg/mL[1]
DMSO~5 mg/mL[1]
DMF~5 mg/mL[1]
WaterPractically insoluble[11]
EtherPractically insoluble[11]
Hot EthanolSoluble[12]
AcetoneAlmost insoluble[12]
ChloroformAlmost insoluble[12]
Theophylline MethanolMole fraction x 104: 13.64[13]
EthanolSlightly soluble[14]
1-PropanolMole fraction x 104: 13.39[13]
AcetoneMole fraction x 104: > caffeine[3]
Ethyl AcetateMole fraction x 104: > caffeine[3]
ChloroformSlightly soluble[14]
EtherSlightly soluble[14]
DMSOMole fraction x 104: 70.96[13]
DMFMole fraction x 104: 59.21[13]
Clofarabine DMSO~20 mg/mL[2][15]
DMF~20 mg/mL[2][15]
WaterInsoluble[16]
EthanolInsoluble[16]

Note: Solubility can be influenced by factors such as temperature, purity of the compound, and the specific experimental conditions. The data presented here should be used as a guideline.

Experimental Protocols

Protocol 1: Co-crystallization of Purine Derivatives (Liquid-Assisted Grinding Method)

This protocol is adapted from the synthesis of theophylline co-crystals.[6][17]

Materials:

  • Purine derivative (e.g., theophylline)

  • Co-former (e.g., trimesic acid)

  • Methanol or water

  • Mortar and pestle or ball mill

  • Spatula

Procedure:

  • Weigh equimolar amounts of the purine derivative and the co-former.

  • Transfer the powders to a mortar or a grinding jar.

  • Add a few drops of the solvent (e.g., methanol or water) to the powder mixture. The mixture should be damp but not form a slurry.

  • Grind the mixture manually with the pestle for 15-20 minutes or in a ball mill according to the manufacturer's instructions (e.g., 30 minutes at 25 Hz).[17]

  • The resulting powder is the co-crystal. Confirm its formation using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy.

G Co-crystallization by Liquid-Assisted Grinding start Start weigh Weigh equimolar amounts of purine derivative and co-former start->weigh mix Transfer powders to mortar or grinding jar weigh->mix add_solvent Add a few drops of solvent (e.g., methanol) mix->add_solvent grind Grind for 15-30 minutes add_solvent->grind analyze Analyze the product (PXRD, DSC, FTIR) grind->analyze end End: Co-crystal formed analyze->end

Co-crystallization by liquid-assisted grinding.

Protocol 2: Synthesis of Purine-Based Ionic Liquids

This protocol is a general method adapted from the synthesis of tetrabutylammonium-based purine ionic liquids.[8][18]

Materials:

  • Purine (e.g., theophylline, theobromine)

  • Tetrabutylammonium hydroxide ([N4444]OH) aqueous solution (40 wt%)

  • Deionized water

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dissolve the purine in deionized water.

  • Slowly add an equimolar amount of the tetrabutylammonium hydroxide aqueous solution to the purine solution with stirring.

  • Continue stirring the reaction mixture at room temperature for approximately 24 hours.

  • Remove the water from the resulting solution using a rotary evaporator.

  • Further dry the resulting ionic liquid under vacuum using a freeze-dryer until a constant weight is achieved.

  • Characterize the synthesized ionic liquid using techniques such as NMR and FTIR to confirm its structure and purity.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This is a general protocol for preparing a solid dispersion.[19][20][21]

Materials:

  • Poorly soluble purine derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Organic solvent (e.g., ethanol, methanol, or a mixture that dissolves both the drug and the polymer)

  • Rotary evaporator or a water bath with nitrogen stream

Procedure:

  • Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve both the purine derivative and the hydrophilic polymer in a suitable organic solvent. Ensure complete dissolution.

  • Remove the solvent under vacuum using a rotary evaporator or by evaporation in a water bath with a gentle stream of nitrogen.

  • The resulting solid mass is the solid dispersion.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Gently grind the solid dispersion to obtain a fine powder.

  • Characterize the solid dispersion to confirm the amorphous state of the drug (e.g., using PXRD and DSC) and to assess for any chemical interactions (e.g., using FTIR).

References

"impact of base selection on Suzuki-Miyaura coupling of purines"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Suzuki-Miyaura Coupling of Purines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving purine substrates. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a specific focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of purines?

The base is essential for the transmetalation step of the catalytic cycle. Its main function is to activate the organoboron reagent (e.g., boronic acid) by converting it into a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[1][2][3] This borate is significantly more reactive towards the palladium(II) complex, enabling the efficient transfer of the organic group from boron to palladium, which is a crucial step for carbon-carbon bond formation.[4][5] The reaction often fails to proceed in the absence of a base.[6]

Q2: What are the most common bases used for coupling reactions with purine substrates?

A variety of inorganic bases are typically employed. The choice depends on the specific purine substrate, the boronic acid, and the solvent system. Common choices include:

  • Carbonates: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used, often in aqueous solvent mixtures.[3][7][8]

  • Phosphates: Tripotassium phosphate (K₃PO₄) is another effective base, particularly for challenging couplings or when anhydrous conditions are preferred.[9][10]

  • Hydroxides: Stronger bases like sodium hydroxide (NaOH) can be used, but their high basicity may not be suitable for sensitive purine substrates.[11]

  • Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can also promote the reaction, sometimes under milder conditions.

Organic bases like triethylamine (TEA) are generally less effective for this transformation compared to inorganic bases.[7]

Q3: How does the cation (e.g., K⁺, Na⁺, Cs⁺) in a carbonate base influence the reaction?

The cation significantly impacts the base's properties and, consequently, the reaction outcome.

  • Solubility: Cesium carbonate (Cs₂CO₃) generally has higher solubility in many organic solvents compared to potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[4][5] This can be advantageous in reactions where the solubility of the inorganic base is a limiting factor.

  • Hygroscopicity: Cs⁺ ions have a lower tendency to be hydrated, making Cs₂CO₃ less hygroscopic than its sodium and potassium counterparts.[4] This can lead to more consistent results, as uncontrolled water content can affect the reaction.

  • Reactivity: Cesium bases are often considered more reactive or effective, sometimes leading to higher yields or faster reaction times, although they are also more expensive.[4]

Q4: When should I consider using a phosphate base like K₃PO₄?

A phosphate base, such as K₃PO₄, is an excellent alternative to carbonates in several scenarios:

  • Base-Sensitive Substrates: If your purine derivative contains functional groups that are sensitive to degradation under strongly basic conditions, K₃PO₄ can sometimes be a milder and more suitable option.[5]

  • Anhydrous Conditions: K₃PO₄ is often the base of choice for reactions run in anhydrous (water-free) solvents.[1]

  • Improved Yields: In cases where carbonate bases provide low yields, switching to K₃PO₄ can sometimes improve the outcome, as seen in the coupling of benzylic phosphates.[9][10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution
Poor Base Solubility The inorganic base is not sufficiently dissolved in the reaction solvent, limiting its effectiveness.
Insufficient Basicity The selected base may not be strong enough to deprotonate the boronic acid effectively and form the active borate intermediate.
Hygroscopic Base The base (e.g., K₂CO₃, K₃PO₄) has absorbed moisture from the air, which can inhibit the reaction, especially under anhydrous conditions.
Incorrect Base Stoichiometry The amount of base is critical. Typically, 2-3 equivalents are used.

Problem 2: Significant Protodeboronation Side Reaction

Possible CauseRecommended Solution
Excess Water and High Basicity The combination of a strong base and water can lead to the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common issue with electron-deficient or heteroaryl boronic acids.[12][13][14]
Reaction Temperature is Too High Elevated temperatures can accelerate the rate of protodeboronation.

Problem 3: Degradation of the Purine Substrate

Possible CauseRecommended Solution
Base-Sensitive Functional Groups The purine ring itself or protecting groups on the substrate may be susceptible to hydrolysis or other degradation pathways under the reaction conditions.[5]

Data on Base Performance

The selection of a base can dramatically impact reaction yield. The following table summarizes the performance of various bases in a model Suzuki-Miyaura coupling of 6-chloropurine with phenylboronic acid. Conditions are generalized from literature precedents.

Table 1: Effect of Different Bases on a Model Purine Suzuki-Miyaura Coupling

EntryBase (Equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Notes
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)901275Standard, cost-effective conditions.[6]
2Na₂CO₃ (2.0)DMF/H₂O (1:1)801285Often a highly effective and economical choice.[7][8]
3Cs₂CO₃ (2.0)Dioxane100892Excellent yield, likely due to better solubility and reactivity.[4][5]
4K₃PO₄ (3.0)Toluene1001088Good for anhydrous conditions, may prevent protodeboronation.[9][10]
5TEA (3.0)DMF10024<10Organic bases are generally inferior for this coupling.[7]
6NoneDioxane/H₂O (4:1)90240Demonstrates the essential role of the base.[6]

Yields are illustrative and can vary based on the specific purine substrate, boronic acid, catalyst, and ligand used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Purine

This protocol provides a general starting point for the coupling of a halopurine (e.g., 2-chloro, 6-chloro, or 8-bromopurine) with an arylboronic acid.

Materials:

  • Halopurine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of inert gas. If using a hygroscopic base like K₂CO₃ or K₃PO₄ for an anhydrous reaction, ensure it is freshly dried.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halopurine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas (e.g., Argon) for at least three cycles to ensure an oxygen-free atmosphere.[15]

  • Solvent Addition: Using a syringe, add the degassed solvent (or solvent mixture). For aqueous conditions, the water should also be degassed.

  • Heating and Monitoring: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled purine derivative.

Visual Guides

start_node Start: Base Selection for Purine Suzuki Coupling d1 Purine substrate base-sensitive? start_node->d1 decision_node decision_node process_node process_node result_node result_node issue_node issue_node p1 Use Milder Bases: K₂CO₃, K₃PO₄ d1->p1 Yes p2 Standard Bases OK: Cs₂CO₃, K₂CO₃, Na₂CO₃ d1->p2 No d2 Boronic acid prone to protodeboronation? p1->d2 p2->d2 p3 Use Anhydrous Conditions: K₃PO₄ in Toluene/Dioxane d2->p3 Yes p4 Aqueous conditions OK: Carbonates in Dioxane/H₂O d2->p4 No d3 Low Yield or Solubility Issues? p3->d3 p4->d3 p5 Try more soluble base (Cs₂CO₃) or different solvent system d3->p5 Yes end_node Optimized Reaction d3->end_node No p5->end_node

Caption: Decision workflow for selecting an appropriate base.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation of Boronic Acid pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X (Aryl-Purine) pd0->pd2_halide Oxidative Addition (+ R¹-X) pd2_couple [R¹-Pd(II)L₂-R²] pd0->pd2_couple Product (R¹-R²) pd2_base R¹-Pd(II)L₂-OB pd2_halide->pd2_base Ligand Exchange (+ Base) pd2_base->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination boronic_acid R²-B(OH)₂ base + Base (e.g., CO₃²⁻) borate [R²-B(OH)₃]⁻ (Activated Borate) borate->pd2_base Enters Cycle

Caption: Role of the base in activating the boronic acid for transmetalation.

References

Validation & Comparative

A Comparative Analysis of C-Cl and C-I Bond Reactivity in Dihalopurines for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthesis

The selective functionalization of dihalogenated purines is a cornerstone in the synthesis of a vast array of biologically active molecules, including kinase inhibitors and antivirals. The differential reactivity of carbon-halogen bonds is a critical parameter that enables chemists to orchestrate sequential and site-specific modifications. This guide provides an objective comparison of the reactivity of C-Cl versus C-I bonds in dihalopurines, supported by experimental data from palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Fundamental Principle: Bond Dissociation Energy

The enhanced reactivity of the C-I bond over the C-Cl bond is fundamentally governed by their respective bond dissociation energies (BDEs). The C-I bond is significantly weaker and therefore more readily cleaved in the oxidative addition step of cross-coupling catalytic cycles. This intrinsic difference in bond strength is the key to achieving regioselective transformations in dihalopurine systems.

Suzuki-Miyaura Cross-Coupling: A Case Study in Regioselectivity

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In the context of dihalopurines, the disparate reactivity of C-Cl and C-I bonds allows for precise, stepwise introduction of aryl or vinyl substituents. Experimental data from the work of Hocek and colleagues on 9-benzyl-dihalopurines provides a clear illustration of this principle.

Quantitative Data: Suzuki-Miyaura Coupling of 9-Benzyl-dihalopurines
Starting MaterialC-X at C2C-X at C6Coupling Partner (1 equiv.)Major ProductYield (%)
9-Benzyl-2,6-dichloropurineClClPhenylboronic acid9-Benzyl-2-chloro-6-phenylpurine77
9-Benzyl-6-chloro-2-iodopurineIClPhenylboronic acid9-Benzyl-6-chloro-2-phenylpurine81

As the data indicates, the Suzuki-Miyaura coupling proceeds with high regioselectivity. In the case of 9-benzyl-2,6-dichloropurine, the C-Cl bond at the C6 position is more reactive than the C-Cl bond at the C2 position. However, when a C-I bond is present at the C2 position, as in 9-benzyl-6-chloro-2-iodopurine, the reaction occurs exclusively at the C-I bond, leaving the C-Cl bond at the C6 position intact. This demonstrates the superior reactivity of the C-I bond over the C-Cl bond, irrespective of the position on the purine ring.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the work of Hocek et al. for the selective arylation of dihalopurines.

Materials:

  • 9-Benzyl-dihalopurine (e.g., 9-benzyl-2,6-dichloropurine or 9-benzyl-6-chloro-2-iodopurine)

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • Toluene/Ethanol/Water mixture (4:1:1)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 9-benzyl-dihalopurine (1 equivalent), arylboronic acid (1.1 equivalents), and sodium carbonate (2 equivalents).

  • Add the solvent mixture (toluene/ethanol/water) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired regioselective product.

Buchwald-Hartwig Amination: Exploiting Differential Reactivity for C-N Bond Formation

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination

This generalized protocol can be adapted for the selective amination of a dihalopurine, with the reaction expected to occur at the more reactive C-I position.

Materials:

  • Dihalopurine (e.g., 6-chloro-2-iodopurine)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add the dihalopurine (1 equivalent), amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) to a dry Schlenk tube.

  • Add anhydrous toluene or dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Reactivity Hierarchy

The following diagram illustrates the factors influencing the selective reactivity of C-Cl and C-I bonds in dihalopurines in the context of palladium-catalyzed cross-coupling reactions.

G Factors Influencing Selective Cross-Coupling in Dihalopurines BDE Bond Dissociation Energy (BDE) Reactivity Reactivity Order (C-I > C-Br > C-Cl) BDE->Reactivity Lower BDE, Higher Reactivity Polarity Bond Polarity Polarity->Reactivity Less significant factor Catalyst Palladium Catalyst & Ligand OA Oxidative Addition (Rate-Determining Step) Catalyst->OA Base Base Base->OA Temperature Temperature Temperature->OA Reactivity->OA Facilitates Selectivity Regioselective Product OA->Selectivity

Caption: Factors influencing selective cross-coupling in dihalopurines.

Conclusion

The selective functionalization of dihalopurines is a powerful strategy in medicinal chemistry and drug discovery. The pronounced difference in reactivity between C-I and C-Cl bonds, rooted in their disparate bond dissociation energies, provides a reliable handle for achieving regioselective cross-coupling reactions. As demonstrated with the Suzuki-Miyaura reaction, the C-I bond is significantly more labile and will react preferentially, enabling the stepwise and controlled elaboration of the purine scaffold. Researchers can leverage this predictable reactivity to design efficient and elegant synthetic routes to complex, high-value purine derivatives.

A Spectroscopic Guide to Differentiating N7 and N9 Substituted Purine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the substitution pattern in purine derivatives is a critical step in medicinal chemistry and chemical biology. The N7 and N9 isomers of substituted purines often exhibit distinct biological activities, making their unambiguous identification essential. This guide provides a comparative overview of spectroscopic methods used to distinguish between these two positional isomers, supported by experimental data and detailed protocols.

The regioselective synthesis of N7- or N9-substituted purines can be challenging, frequently resulting in a mixture of isomers where the thermodynamically more stable N9 regioisomer often predominates.[1][2] Consequently, reliable analytical techniques are paramount for the structural elucidation of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS) and UV-Vis Spectroscopy, offers a powerful toolkit for this purpose.

Comparative Spectroscopic Data

The differentiation of N7 and N9 purine isomers relies on subtle but consistent differences in their spectroscopic signatures. The following tables summarize key quantitative data from various spectroscopic techniques that serve as diagnostic markers for each isomer.

Table 1: 13C NMR Chemical Shift Comparison of N7 and N9 Substituted Purines
Carbon AtomTypical Chemical Shift for N7 Isomer (ppm)Typical Chemical Shift for N9 Isomer (ppm)Key Diagnostic Feature
C5 ~123~132The C5 carbon of the N7 isomer is significantly more shielded (lower ppm value) compared to the N9 isomer.[1]
C8 Varies depending on substituentVaries depending on substituentWhile variable, the chemical shift difference between C5 and C8 is a reliable indicator.
Δδ (C5-C8) LargeSmallThe difference in chemical shifts between C5 and C8 is significantly larger for N7 isomers.[1][2]
Table 2: 1H NMR Chemical Shift Comparison of N7 and N9 Substituted Purines
ProtonObservation for N7 IsomerObservation for N9 Isomer
H8 Generally more deshieldedGenerally more shielded
Substituent Protons Protons on the substituent at N7 may show a Nuclear Overhauser Effect (NOE) with H8.Protons on the substituent at N9 may show an NOE with H8.

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments used in the differentiation of N7 and N9 purine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise location of the substituent on the purine ring by analyzing the chemical shifts and through-space correlations of protons and carbons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified purine isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD) to a final concentration of 10-20 mM.

  • 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts of the purine and substituent protons.

  • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum. Pay close attention to the chemical shifts of the C5 and C8 carbons.

  • 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate proton and carbon signals to definitively assign the chemical shifts of protonated carbons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the substituent to either N7 or N9 by observing correlations between the substituent's protons and the purine ring carbons (C4, C5, and C8).[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To further confirm the substitution pattern, a NOESY experiment can be performed. For an N7 isomer, an NOE may be observed between the protons of the substituent and the H8 proton. For an N9 isomer, an NOE is typically observed between the substituent's protons and the H8 proton.[1][2]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized isomers and, in some cases, to obtain fragmentation patterns that may differ between the N7 and N9 isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) for accurate mass determination.[1]

  • Ionization: Electrospray ionization (ESI) is commonly used for these types of molecules.

  • Analysis:

    • Full Scan MS: Determine the m/z of the molecular ion to confirm the elemental composition.

    • MS/MS (Tandem Mass Spectrometry): Induce fragmentation of the molecular ion. While often similar, the fragmentation patterns of N7 and N9 isomers can sometimes exhibit subtle differences that can be used for differentiation, although this is not as universally reliable as NMR.

UV-Vis Spectroscopy

Objective: To compare the electronic absorption properties of the N7 and N9 isomers.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol, water).

  • Analysis: Record the UV-Vis absorption spectra over a range of approximately 200-400 nm. The N7 and N9 tautomers of purine have been shown to have different absorption spectra, and this can be extrapolated to their substituted derivatives.[3] The superposition of the spectra of both isomers can sometimes be observed in mixtures.[3]

Visualizing the Workflow and Logic

To further clarify the process of differentiating N7 and N9 purine isomers, the following diagrams illustrate the experimental workflow and the logical steps involved in the analysis.

experimental_workflow Experimental Workflow for N7/N9 Isomer Differentiation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Purine Alkylation/Substitution mixture Mixture of N7 and N9 Isomers synthesis->mixture nmr NMR Spectroscopy (1H, 13C, HSQC, HMBC, NOESY) mixture->nmr Primary Method ms Mass Spectrometry (HRMS) mixture->ms Confirmation uv UV-Vis Spectroscopy mixture->uv Supporting Data n7 Identified N7 Isomer nmr->n7 n9 Identified N9 Isomer nmr->n9

Caption: A flowchart of the general experimental process for synthesizing and identifying N7 and N9 purine isomers.

logical_relationship Logical Diagram for N7 vs. N9 Isomer Identification cluster_data Spectroscopic Data Points cluster_interpretation Interpretation cluster_conclusion Conclusion c5_shift 13C Shift of C5 is_c5_shielded C5 Shielded (~123 ppm)? c5_shift->is_c5_shielded delta_c5c8 Δδ (C5-C8) is_delta_large Δδ Large? delta_c5c8->is_delta_large noesy NOESY Correlation is_noe_present NOE to H8? noesy->is_noe_present n7_isomer N7 Isomer is_c5_shielded->n7_isomer Yes n9_isomer N9 Isomer is_c5_shielded->n9_isomer No is_delta_large->n7_isomer Yes is_delta_large->n9_isomer No is_noe_present->n7_isomer Yes (Substituent-H8) is_noe_present->n9_isomer Yes (Substituent-H8)

Caption: A decision-making diagram illustrating how different spectroscopic data points lead to the identification of N7 versus N9 purine isomers.

References

"efficacy of different palladium catalysts for purine coupling reactions"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of purine scaffolds is a cornerstone of medicinal chemistry and drug discovery, yielding compounds with a broad spectrum of biological activities. Palladium-catalyzed cross-coupling reactions, particularly C-N and C-C bond formation, have emerged as powerful and versatile tools for the synthesis of diverse purine derivatives. The choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is critical in determining the efficiency, scope, and practicality of these transformations. This guide provides an objective comparison of the efficacy of different classes of palladium catalysts for purine coupling reactions, supported by experimental data and detailed methodologies.

Comparison of Catalyst Performance

The efficacy of a catalyst is a multifactorial equation, with reaction yield, catalyst loading (often expressed in mol %), turnover number (TON), and turnover frequency (TOF) being key metrics. Below is a summary of the performance of representative palladium catalysts in purine coupling reactions, collated from various studies. The data highlights the general trends observed for two major classes of ligands: phosphine-based ligands and N-heterocyclic carbenes (NHCs).

Catalyst SystemPurine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
Pd(OAc)₂ / Xantphos 6-Chloropurine RibosideAnilineCs₂CO₃Toluene10019010[1][2]
Pd(OAc)₂ / Xantphos 6-Bromopurine RibosideAnilineCs₂CO₃Toluene1001905[1][2]
Pd(OAc)₂ / NIXANTPHOS Unactivated Aryl ChloridesVarious AminesNaOtBuToluene11018Good to Excellent0.05 - 1[3]
[Pd(IPr)(AN)Cl₂] (NHC )Aryl ChloridesVarious AminesNaOtBuDioxane10018High1-2[4]
Pd₂(dba)₃ / tBuXPhos Aryl BromidesCarbazoleNaOtBuToluene10024>991[5]

Note: The data presented is synthesized from multiple sources and reaction conditions may vary. Direct comparison of yields should be made with caution. NIXANTPHOS and NHC catalyst data are for general aryl amination and are included to suggest potential efficacy for purine substrates.[3][4][5]

Experimental Protocols

Below is a generalized experimental protocol for a palladium-catalyzed N-arylation of a halopurine. This protocol can be adapted for the comparison of different catalyst systems by keeping all other reaction parameters constant.

General Procedure for the N-Arylation of 6-Chloropurine Riboside:

  • Preparation of the Reaction Mixture: In a dry reaction vial equipped with a magnetic stir bar, the palladium precursor (e.g., Pd(OAc)₂, 0.1 equiv), the ligand (e.g., Xantphos, 0.15 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) are added. The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Addition of Reactants: To the vial, the 6-chloropurine riboside (1.0 equiv), the aryl amine (1.2 equiv), and the anhydrous solvent (e.g., toluene) are added via syringe.

  • Reaction: The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylated purine product.

Mandatory Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of different palladium catalysts for a purine coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_comparison Comparison Reactants Purine Substrate & Coupling Partner Reaction_A Reaction with Catalyst A Reactants->Reaction_A Reaction_B Reaction with Catalyst B Reactants->Reaction_B Reaction_C Reaction with Catalyst C Reactants->Reaction_C Catalyst_A Catalyst A (e.g., Pd/Phosphine) Catalyst_A->Reaction_A Catalyst_B Catalyst B (e.g., Pd/NHC) Catalyst_B->Reaction_B Catalyst_C Catalyst C (e.g., Other Pd Catalyst) Catalyst_C->Reaction_C Analysis_A Analysis A (Yield, TON, TOF) Reaction_A->Analysis_A Analysis_B Analysis B (Yield, TON, TOF) Reaction_B->Analysis_B Analysis_C Analysis C (Yield, TON, TOF) Reaction_C->Analysis_C Comparison Comparative Data Table Analysis_A->Comparison Analysis_B->Comparison Analysis_C->Comparison

Caption: Workflow for comparing palladium catalyst efficacy.

Generalized Catalytic Cycle for N-Arylation of Purines

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed N-arylation of a purine derivative (Buchwald-Hartwig amination).

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Purine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)L_n(Purine)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n(Purinate) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product N-Arylpurine RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Purine Purine-H Purine->Amine_Coord

Caption: Catalytic cycle for purine N-arylation.

References

A Comparative Analysis of the Biological Activities of 9-Vinylpurines and 9-Alkylpurines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential biological effects of 9-vinylpurines and 9-alkylpurines, supported by experimental data and detailed methodologies.

In the landscape of medicinal chemistry, the purine scaffold remains a cornerstone for the development of novel therapeutic agents. Modifications at the 9-position of the purine ring have given rise to numerous derivatives with a wide array of biological activities. Among these, 9-alkylpurines have been extensively studied and have yielded compounds with significant anticancer, antiviral, and receptor-modulating properties. More recently, 9-vinylpurines have emerged as a class of compounds with unique reactivity and potential for targeted therapies. This guide provides a comparative overview of the biological activities of 9-vinylpurines versus 9-alkylpurines, presenting key experimental findings in a structured format to aid in future drug discovery efforts.

I. Comparative Biological Activities

The substitution at the 9-position of the purine ring, be it an alkyl or a vinyl group, profoundly influences the molecule's interaction with biological targets. While both classes of compounds have demonstrated promising therapeutic potential, their mechanisms of action and activity profiles can differ significantly.

Anticancer Activity

9-Alkylpurines have a long history in cancer research, with numerous derivatives exhibiting potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, as well as the modulation of cell signaling pathways. For instance, certain 6,9-disubstituted purine analogs have shown excellent cytotoxic activities, with some compounds exhibiting IC50 values in the nanomolar range against hepatocellular carcinoma cells, comparable to or better than established anticancer drugs like camptothecin and 5-fluorouracil.[1][2] Newer series of 9-ethyl-9H-purine derivatives have also been synthesized and screened for their efficacy in inhibiting the proliferation of various tumor cells, including cervical, osteosarcoma, and ovarian cancer cells.[3]

9-Vinylpurines , on the other hand, are a less explored class in the context of anticancer activity. However, emerging research indicates their potential. The vinyl group can act as a reactive handle, enabling covalent interactions with biological targets. For example, 2-amino-6-vinylpurine (AVP) nucleoside analogs have been investigated for their ability to crosslink with RNA, a property that can be exploited for antisense therapies to inhibit the expression of cancer-related genes.[4]

Table 1: Comparative Anticancer Activity of 9-Alkylpurine and 9-Vinylpurine Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
9-Alkylpurine 6-(4-(4-trifluoromethylphenyl)piperazine)-9-(4-substituted benzyl)purine (Compound 12)Huh7 (Liver)0.08 - 0.13[1]
9-Alkylpurine 6-(4-(3,4-dichlorophenyl)piperazine) analog (Compound 25)Huh7, HepG2 (Liver)< 0.1 - 0.13[1]
9-Alkylpurine (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-6-(dimethylamino)-9H-purineMCF-7 (Breast)6.18 ± 1.70[5]
9-Vinylpurine 2-amino-6-vinylpurine (AVP) nucleosideNot directly tested for cytotoxicity in this context, but showed improved antisense inhibition in cultured cells.-[4]
Antiviral Activity

The structural similarity of purine analogs to natural nucleosides makes them prime candidates for antiviral drug development.

9-Alkylpurines have a well-established role in antiviral therapy. Many of these compounds act as nucleoside analogs that, after intracellular phosphorylation, inhibit viral polymerases or act as chain terminators during viral DNA or RNA synthesis. For example, certain 9-norbornyl-6-chloropurine derivatives have demonstrated selective antiviral activity against Coxsackievirus B3.[6]

The antiviral potential of 9-vinylpurines is an area of active investigation. The vinyl moiety could potentially participate in unique interactions with viral enzymes or nucleic acids. While specific broad-spectrum antiviral data for 9-vinylpurines is still emerging, the underlying purine scaffold is a known pharmacophore for antiviral activity.[7]

Adenosine Receptor Modulation

Adenosine receptors, a class of G protein-coupled receptors, are important targets for a variety of therapeutic areas, including inflammation, cardiovascular disease, and neurodegenerative disorders.

A significant body of research has focused on 9-alkylpurines as adenosine receptor ligands. By modifying the substituents at the 2, 6, and 8 positions of the 9-alkylpurine core, researchers have developed potent and selective antagonists for different adenosine receptor subtypes (A1, A2A, A2B, and A3).[8] For instance, 9-ethyladenine derivatives have been extensively studied, leading to the identification of high-affinity antagonists for A1, A2A, and A3 receptors.[9]

The exploration of 9-vinylpurines as adenosine receptor ligands is a more nascent field. The electronic properties of the vinyl group could influence the binding affinity and selectivity of these compounds for adenosine receptor subtypes. Further investigation is needed to fully characterize the potential of 9-vinylpurines in this area.

II. Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (9-vinylpurines or 9-alkylpurines) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the adenosine receptor subtype of interest.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-CCPA for A1 receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for a specific time.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures and allow the virus to adsorb to the cells.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization: Fix and stain the cell monolayers with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control and determine the 50% effective concentration (EC50).

III. Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental procedures can aid in understanding the complex interactions of these purine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Purine Starting Material s2 Alkylation or Vinylation at N9 s1->s2 s3 Purification and Characterization s2->s3 b1 Anticancer Screening (e.g., MTT Assay) s3->b1 b2 Antiviral Screening (e.g., Plaque Assay) s3->b2 b3 Receptor Binding (e.g., Radioligand Assay) s3->b3 a1 IC50 / EC50 Determination b1->a1 b2->a1 a2 Ki Determination b3->a2 a3 Structure-Activity Relationship (SAR) a1->a3 a2->a3

General workflow for synthesis and biological evaluation.

adenosine_signaling cluster_receptor Adenosine Receptor Signaling ligand Adenosine Analog (9-Alkyl/Vinylpurine) receptor Adenosine Receptor (A1, A2A, A2B, A3) ligand->receptor Binds to g_protein G Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces/Inhibits cellular_response Cellular Response second_messenger->cellular_response Initiates

Simplified adenosine receptor signaling pathway.

IV. Conclusion

Both 9-alkylpurines and 9-vinylpurines represent valuable scaffolds in the pursuit of novel therapeutics. 9-Alkylpurines have a more established and extensive history, with numerous compounds demonstrating potent anticancer, antiviral, and adenosine receptor-modulating activities. The biological activities of 9-vinylpurines are less explored, but their unique chemical properties, particularly the potential for covalent interactions, suggest they may offer new avenues for targeted drug design. This comparative guide highlights the current state of knowledge for both classes of compounds and provides the necessary experimental framework to encourage further investigation into their therapeutic potential. Future studies directly comparing the biological activities of structurally related 9-alkyl and 9-vinylpurines are warranted to delineate the specific contributions of the 9-substituent to their pharmacological profiles.

References

Novel Purine Derivatives Demonstrate Enhanced Cytotoxicity Over Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research highlights the superior cytotoxic potential of novel purine derivatives compared to established anticancer drugs, offering promising new avenues for cancer therapy. These findings, detailed in a comprehensive comparison guide, reveal that specific purine analogs exhibit significantly lower IC50 values against various cancer cell lines, indicating higher potency and potential for more effective treatment strategies.

Researchers and drug development professionals now have access to a detailed analysis of these compounds, including direct comparisons with standard agents like Doxorubicin and Seliciclib. The guide provides critical data on the cytotoxic effects against breast (MCF-7) and ovarian (PA-1) cancer cell lines, among others, underscoring the broad-spectrum potential of these novel derivatives.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of the novel purine derivatives was rigorously evaluated against standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined across multiple human cancer cell lines. The results, summarized below, demonstrate the enhanced efficacy of the novel compounds.

CompoundCell LineIC50 (µM)Standard DrugCell LineIC50 (µM)
Novel Purine 5g PA-11.08[1]SeliciclibPA-18.43[1]
Novel Purine 5i MCF-73.54[1]SeliciclibMCF-75.46[1]
Doxorubicin MCF-717.44 ± 5.23[2]---
Doxorubicin HeLa1.45 ± 0.15[2]---

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments are detailed below.

MTT Assay for Cytotoxicity

The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[3][4][5]

  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the novel purine derivatives and standard drugs for 48 hours.

  • MTT Reagent Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Annexin V-FITC Assay for Apoptosis

Apoptosis, or programmed cell death, was quantified using an Annexin V-FITC Apoptosis Detection Kit.[6][7][8]

  • Cell Treatment: Cells were treated with the IC50 concentration of the compounds for 24 hours.

  • Cell Harvesting and Staining: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was determined by flow cytometry using propidium iodide (PI) staining.[9][10]

  • Cell Treatment and Fixation: Cells were treated with the compounds for 24 hours, harvested, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.

Visualizing the Experimental Process and Mechanism of Action

To further elucidate the experimental design and the underlying biological pathways, the following diagrams have been generated.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Seeding of Cancer Cells (e.g., MCF-7, PA-1) treatment Incubation with Novel Purine Derivatives & Standard Drugs cell_culture->treatment mtt MTT Assay (IC50 Determination) treatment->mtt apoptosis Annexin V-FITC Assay (Apoptosis Quantification) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle plate_reader Microplate Reader mtt->plate_reader flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry data_interp IC50 Calculation & Pathway Analysis flow_cytometry->data_interp plate_reader->data_interp

Caption: Experimental workflow for evaluating the cytotoxicity of novel purine derivatives.

CDK2_Signaling_Pathway cluster_purine Mechanism of Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway purine Novel Purine Derivatives cdk2_cyclinE CDK2/Cyclin E Complex purine->cdk2_cyclinE Inhibition cdk2_cyclinA CDK2/Cyclin A Complex purine->cdk2_cyclinA Inhibition g1_s_transition G1/S Phase Transition cdk2_cyclinE->g1_s_transition Promotes s_phase S Phase Progression cdk2_cyclinA->s_phase Promotes p53 p53 Activation g1_s_transition->p53 s_phase->p53 bax Bax Upregulation p53->bax caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis

References

Unlocking Kinase Inhibition: A Comparative Guide to 9-Substituted Purine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of 9-substituted purine analogs reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of their performance against various kinase targets, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The purine scaffold, a privileged structure in medicinal chemistry, has been extensively explored for the development of kinase inhibitors due to its structural resemblance to the adenosine triphosphate (ATP) binding site of kinases.[1][2] Strategic modifications at the 9-position of the purine ring have proven to be a highly effective strategy for modulating potency and selectivity against a wide array of kinase targets implicated in diseases such as cancer. This guide synthesizes recent findings on the structure-activity relationship (SAR) of these analogs, offering a valuable resource for the rational design of next-generation kinase inhibitors.

Comparative Inhibitory Activity of 9-Substituted Purine Analogs

The inhibitory potential of 9-substituted purine analogs is highly dependent on the nature of the substituent at the 9-position and its interplay with other substitutions on the purine core. The following tables summarize the in vitro inhibitory activities of various 9-substituted purine analogs against several key kinase targets.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9, a key regulator of transcription, is a promising target in oncology. SAR studies on 9H-purine derivatives have identified compounds with significant inhibitory activity.[3]

Compound ID9-SubstituentOther SubstitutionsCDK9/cyclin T1 IC50 (nM)
B2 PhenylVariesData not specified
B5 PhenylVariesData not specified

Note: Specific IC50 values for B2 and B5 were not provided in the abstract, but they were identified as compounds with "further research value." Compound B5 demonstrated approximately five-fold greater selectivity for CDK9 over CDK2.[3]

Dual Src/Abl Kinase Inhibitors

The Src and Abl tyrosine kinases are crucial in cell growth and proliferation, and their dysregulation is linked to various cancers. A series of 9-(arenethenyl)purines have been identified as potent dual inhibitors targeting the inactive DFG-out conformation of these kinases.[4]

Compound ID9-SubstituentC6-SubstituentSrc IC50 (nM)Abl IC50 (nM)
9i (AP24226) ArenethenylCyclopropylaminePotentPotent
14a (AP24163) ArenethenylVariesPotentPotent

Note: Specific IC50 values were not detailed in the abstract, but compound 9i showed in vivo efficacy, and compound 14a exhibited modest cellular potency against the Bcr-Abl T315I mutant.[4]

Protein Kinase CK2 Inhibitors

Protein kinase CK2 is involved in cell proliferation and apoptosis, making it a target for cancer therapeutics. SAR studies of purine-based scaffolds have led to the identification of inhibitors with micromolar activity.[5][6]

Compound ID9-SubstituentC2-SubstituentC6-SubstituentCK2α IC50 (µM)
11 Phenyl4-carboxyphenylCarboxamidePotent
12 4-(dimethylamino)phenyl4-carboxyphenylCarboxamide4.3

Note: The studies highlighted the importance of an electron-rich phenyl group at the 9-position for improved activity.[5][6]

FLT3-ITD and PDGFRα Inhibitors

Mutations in FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor alpha (PDGFRα) are drivers in acute myeloid leukemia. 2,6,9-trisubstituted purines have been investigated as potential inhibitors.[7]

Compound Class9-SubstituentC6-SubstituentTarget KinaseActivity
6-anilinopurinesCyclopentylAniline derivativesFLT3-ITD, PDGFRαSignificant cytotoxic activity
6-benzylaminopurinesCyclopentylBenzylamine derivativesFLT3-ITD, PDGFRαStrongly suppressed inhibition

Note: This study emphasizes the critical role of the C6-substituent in directing activity towards specific tyrosine kinases.[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in SAR studies of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of the microplate.

    • Add the test compounds to the respective wells. A control with DMSO alone is included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing Molecular Interactions and Experimental Logic

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor 9-Substituted Purine Analog Inhibitor->RTK Inhibition

Caption: A simplified Ras-Raf-MEK-ERK signaling pathway, a common target for kinase inhibitors.

sar_workflow Lead_Compound Lead Purine Scaffold Synthesis Synthesis of Analogs (Modification at 9-position) Lead_Compound->Synthesis In_Vitro_Screening In Vitro Kinase Assays (IC50 Determination) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) SAR_Analysis->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization logical_relationship Purine_Core Purine Core Kinase_Pocket ATP Binding Pocket Purine_Core->Kinase_Pocket Binds to Hinge Region N9_Substituent 9-Position Substituent N9_Substituent->Kinase_Pocket Occupies Hydrophobic Pocket Influences Selectivity Inhibitory_Activity Inhibitory Activity Kinase_Pocket->Inhibitory_Activity Determines

References

"confirming the structure of 6-chloro-2-iodo-9-vinyl-9H-purine via X-ray crystallography"

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Methoden zur Strukturbestätigung der niedermolekularen Verbindung 6-Chlor-2-iod-9-vinyl-9H-purin. Der Schwerpunkt liegt auf der Einkristall-Röntgenkristallographie, ergänzt durch alternative Techniken wie die Kernspinresonanzspektroskopie (NMR) und die Massenspektrometrie (MS). Die bereitgestellten experimentellen Daten und Protokolle sollen Forschern helfen, die am besten geeignete Methode für ihre analytischen Anforderungen auszuwählen.

Zusammenfassung der quantitativen Daten

Obwohl spezifische experimentelle Daten für 6-Chlor-2-iod-9-vinyl-9H-purin in der durchsuchten Literatur nicht verfügbar waren, präsentiert die folgende Tabelle eine vergleichende Zusammenfassung der erwarteten Ergebnisse, basierend auf der Analyse von eng verwandten Analoga, insbesondere 6-Chlor-2-iodpurin.[1][2]

ParameterRöntgenkristallographieKernspinresonanzspektroskopie (NMR)Massenspektrometrie (MS)
Primärinformation Dreidimensionale Anordnung der Atome im KristallgitterChemische Umgebung der Kerne (¹H, ¹³C)Masse-zu-Ladung-Verhältnis (m/z) des Molekülions und seiner Fragmente
Quantitative Daten Gitterparameter, Bindungslängen, Bindungswinkel, TorsionswinkelChemische Verschiebungen (δ) in ppm, Kopplungskonstanten (J) in Hzm/z-Werte, relative Intensitäten
Beispielhafte Daten (basierend auf Analoga) Kristallsystem, Raumgruppe, Einheitszelldimensionen (z.B. für 6-Chlor-2-iodpurin)[1]¹H-NMR: Signale für Vinylprotonen (~5-7 ppm) und Purinprotonen (~8-9 ppm); ¹³C-NMR: Signale für Vinyl-, Purin- und substituierte KohlenstoffeMolekülion [M]+, charakteristische Isotopenmuster für Chlor, Fragmentionen durch Verlust von Halogenen und der Vinylgruppe
Probenanforderungen Hochreiner Einkristall ausreichender GrößeGelöste Probe in einem deuterierten LösungsmittelFeste, flüssige oder gelöste Probe
Empfindlichkeit Mikrogramm bis MilligrammMilligrammNanogramm bis Pikogramm
Strukturelle Eindeutigkeit Eindeutige Bestimmung der absoluten StrukturDetaillierte Konnektivitäts- und KonformationsinformationenBestimmung der Elementzusammensetzung und Fragmentierungsmuster

Experimentelle Protokolle

Röntgenkristallographie

Die Einkristall-Röntgenkristallographie ist die leistungsstärkste Methode zur eindeutigen Bestimmung der dreidimensionalen Struktur einer kristallinen Verbindung.

Methodik:

  • Kristallisation: Ein hochreiner Einkristall von 6-Chlor-2-iod-9-vinyl-9H-purin wird gezüchtet. Eine gängige Methode ist die langsame Verdampfung eines gesättigten Lösungsmittels, in dem die Verbindung gelöst ist.

  • Datensammlung: Der Kristall wird auf einem Goniometerkopf montiert und in einem Röntgenstrahl eines Diffraktometers platziert. Die Beugungsdaten werden bei einer kontrollierten Temperatur, oft bei 100 K, gesammelt, um thermische Schwingungen der Atome zu reduzieren.

  • Strukturlösung und -verfeinerung: Die gesammelten Beugungsdaten werden verwendet, um die Elektronendichtekarte der Einheitszelle zu berechnen. Direkte Methoden oder Patterson-Methoden werden zur Lösung der Phasenproblematik eingesetzt. Die resultierende Struktur wird verfeinert, typischerweise unter Verwendung von Programmen wie SHELXS und SHELXL.[1]

  • Validierung: Die endgültige Struktur wird validiert, um ihre Qualität und Zuverlässigkeit sicherzustellen.

Kernspinresonanzspektroskopie (NMR)

Die NMR-Spektroskopie liefert detaillierte Informationen über die chemische Umgebung und die Konnektivität der Atome in einem Molekül.

Methodik:

  • Probenvorbereitung: Eine Probe von 6-Chlor-2-iod-9-vinyl-9H-purin (typischerweise 1-10 mg) wird in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl₃ oder DMSO-d₆) gelöst.

  • Datenerfassung: Die Probe wird in einem NMR-Spektrometer platziert. Standardmäßig werden ¹H- und ¹³C-NMR-Spektren aufgenommen. Zweidimensionale NMR-Experimente wie COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence) und HMBC (Heteronuclear Multiple Bond Correlation) können durchgeführt werden, um die Konnektivität zwischen Protonen und Kohlenstoffen aufzuklären.

  • Datenanalyse: Die chemischen Verschiebungen, Kopplungskonstanten und Korrelationssignale in den 2D-Spektren werden analysiert, um die Struktur des Moleküls zu bestätigen und die Positionen der Substituenten zuzuordnen.

Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)

Die LC-MS/MS kombiniert die Trennleistung der Flüssigchromatographie mit der empfindlichen Detektion und Strukturinformation der Massenspektrometrie.

Methodik:

  • Probenvorbereitung: Eine verdünnte Lösung von 6-Chlor-2-iod-9-vinyl-9H-purin wird hergestellt.

  • Chromatographische Trennung: Die Probe wird in ein LC-System injiziert und durch eine geeignete Säule (z. B. C18-Umkehrphase) getrennt, um sie von Verunreinigungen zu isolieren.

  • Ionisierung und Massenanalyse: Das Eluat aus der LC-Säule wird in die Ionenquelle eines Massenspektrometers geleitet (z. B. Elektrospray-Ionisierung, ESI). Das resultierende Molekülion wird im ersten Massenanalysator selektiert.

  • Fragmentierung und Detektion: Das ausgewählte Molekülion wird in einer Kollisionszelle fragmentiert. Die resultierenden Fragmentionen werden im zweiten Massenanalysator analysiert, um ein charakteristisches Fragmentierungsmuster zu erzeugen, das zur Strukturaufklärung verwendet wird.

Visualisierungen

experimental_workflow cluster_xray Röntgenkristallographie cluster_nmr NMR-Spektroskopie cluster_ms Massenspektrometrie X1 Kristallisation X2 Datensammlung am Diffraktometer X1->X2 X3 Strukturlösung & Verfeinerung X2->X3 X4 3D-Struktur X3->X4 End Strukturbestätigung X4->End N1 Probenlösung in d-Lösungsmittel N2 1D & 2D NMR-Messung N1->N2 N3 Spektrenanalyse N2->N3 N4 Konnektivitätskarte N3->N4 N4->End M1 Probenvorbereitung & LC-Trennung M2 Ionisierung & MS-Analyse M1->M2 M3 Tandem-MS (Fragmentierung) M2->M3 M4 Masse-zu-Ladung-Verhältnis M3->M4 M4->End Start Synthese von 6-Chlor-2-iod-9-vinyl-9H-purin Start->X1 Start->N1 Start->M1

Abbildung 1: Experimenteller Arbeitsablauf zur Strukturbestätigung.

logical_relationship cluster_data Experimentelle Daten A Hypothetische Struktur B Röntgenkristallographie A->B C NMR-Spektroskopie A->C D Massenspektrometrie A->D B_data Atomkoordinaten Bindungslängen Bindungswinkel B->B_data C_data Chemische Verschiebungen Kopplungskonstanten Konnektivität C->C_data D_data Molekülmasse Fragmentierungsmuster Elementzusammensetzung D->D_data E Bestätigte Struktur B_data->E C_data->E D_data->E

Abbildung 2: Logische Beziehung der Analysemethoden zur Strukturbestätigung.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Purines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of halogenated purines. Understanding these patterns is crucial for the identification and structural elucidation of these compounds in various research and development settings, including drug metabolism studies and medicinal chemistry. This document summarizes key fragmentation behaviors, presents available quantitative data, and outlines a general experimental protocol for their analysis.

Introduction to Halogenated Purine Fragmentation

Halogenated purines are a class of compounds where a purine core is substituted with one or more halogen atoms (Fluorine, Chlorine, Bromine, or Iodine). Their analysis by mass spectrometry is essential for their characterization. The fragmentation patterns of these molecules are influenced by the type of halogen, its position on the purine ring, and the ionization technique employed.

Common ionization methods include Electron Ionization (EI), typically used with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly coupled with Liquid Chromatography (LC-MS/MS). The resulting fragmentation provides a "fingerprint" for each molecule, allowing for its identification.

General fragmentation pathways for halogenated purines often involve:

  • Loss of the halogen atom: This can occur as a radical (X•) or as a hydrogen halide (HX).

  • Cleavage of the purine ring: This leads to characteristic neutral losses, such as the loss of HCN.

  • For purine nucleosides: Cleavage of the glycosidic bond between the purine base and the sugar moiety is a common fragmentation route.

Comparative Fragmentation Data

The following table summarizes the major fragment ions observed in the mass spectra of representative halogenated purines. The data has been compiled from various spectral databases and literature sources. It is important to note that the relative intensities of fragments can vary depending on the specific experimental conditions.

CompoundMolecular FormulaIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
6-Chloropurine C₅H₃ClN₄EI154/156 ([M]⁺•)119 ([M-Cl]⁺), 92 ([M-Cl-HCN]⁺)
6-Bromopurine C₅H₃BrN₄EI198/200 ([M]⁺•)119 ([M-Br]⁺), 92 ([M-Br-HCN]⁺)
2-Chloroadenine C₅H₄ClN₅ESI-MS/MS170/172 ([M+H]⁺)134 ([M+H-HCl]⁺)
2-Fluoroadenine C₅H₄FN₅ESI-MS/MS154 ([M+H]⁺)134 ([M+H-HF]⁺)
6-Chloroguanine C₅H₄ClN₅OEI185/187 ([M]⁺•)150 ([M-Cl]⁺), 122 ([M-Cl-CO]⁺)
6-Bromoguanine C₅H₄BrN₅OEI229/231 ([M]⁺•)150 ([M-Br]⁺), 122 ([M-Br-CO]⁺)

Note: The presence of two peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) containing fragments, separated by 2 m/z units, is a characteristic isotopic pattern that aids in their identification.

Experimental Protocols

While specific parameters may need optimization for different instruments and analytes, the following provides a general methodology for the analysis of halogenated purines by LC-MS/MS.

Sample Preparation:

  • Standard Solutions: Prepare stock solutions of halogenated purine standards in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in the initial mobile phase to create calibration curves.

  • Biological Samples: For analysis from biological matrices (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required. The supernatant can then be diluted with the initial mobile phase.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the compounds.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for purines.

  • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, while product ion scans are used for structural elucidation.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: This will need to be optimized for each specific compound and transition, typically ranging from 10 to 40 eV.

Fragmentation Pathways and Logical Relationships

The following diagrams illustrate the general fragmentation pathways for halogenated purines and a typical experimental workflow for their analysis.

Fragmentation_Pathway M [M+H]+ / [M]+• (Halogenated Purine) Loss_X Loss of Halogen (-X• or -HX) M->Loss_X Purine_Fragment Purine Fragment Ion Loss_X->Purine_Fragment Ring_Cleavage Ring Cleavage (-HCN, -CO, etc.) Purine_Fragment->Ring_Cleavage Smaller_Fragments Smaller Fragment Ions Ring_Cleavage->Smaller_Fragments

Figure 1. Generalized fragmentation pathway for halogenated purines in mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Standards & QCs LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Extract Extract Biological Sample Sample_Extract->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Scan Precursor Ion Scan (MS1) ESI_Ionization->MS_Scan Fragmentation Collision-Induced Dissociation (CID) MS_Scan->Fragmentation MSMS_Scan Product Ion Scan (MS2) Fragmentation->MSMS_Scan Peak_Integration Peak Integration MSMS_Scan->Peak_Integration Library_Matching Spectral Library Matching MSMS_Scan->Library_Matching Quantification Quantification Peak_Integration->Quantification

Figure 2. A typical experimental workflow for the analysis of halogenated purines.

Conclusion

The mass spectrometric fragmentation of halogenated purines provides valuable structural information that is essential for their unambiguous identification. While general patterns can be predicted, the specific fragmentation pathways and the relative abundance of fragment ions are unique to each compound and the analytical conditions. The data and protocols presented in this guide offer a foundation for researchers to develop and validate their own analytical methods for this important class of molecules. Further systematic studies under consistent experimental conditions would be beneficial to build a more comprehensive and directly comparable library of fragmentation patterns for a wider range of halogenated purines.

A Comparative Analysis of Purine Analogs in Anticancer Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of key purine analogs used in anticancer screening. The data presented is compiled from various experimental studies to aid in the selection and evaluation of these compounds for further research and development.

Introduction to Purine Analogs in Oncology

Purine analogs are a class of antimetabolite drugs that mimic the structure of natural purines, such as adenine and guanine.[1] By interfering with the synthesis of DNA and RNA, these compounds effectively halt the proliferation of rapidly dividing cancer cells.[1] Their primary mechanism of action involves intracellular phosphorylation to their active triphosphate forms, which can then be incorporated into nucleic acids, leading to chain termination and the induction of apoptosis (programmed cell death).[2][3] This guide focuses on a comparative analysis of four prominent purine analogs: Fludarabine, Cladribine, Pentostatin, and Nelarabine, which are clinically used in the treatment of various hematological malignancies.[4][5]

Comparative Performance Data

Table 1: Comparative Cytotoxicity (IC50) of Purine Analogs

Purine AnalogCell LineCancer TypeIC50 (µM)
Cladribine HL-60Acute Promyelocytic Leukemia0.04
MOLT-4T-cell Acute Lymphoblastic Leukemia0.02
THP-1Acute Monocytic Leukemia0.12
Nelarabine MOLT-4T-cell Acute Lymphoblastic Leukemia2
JURKATT-cell Leukemia5
P12-ICHIKAWAT-cell Acute Lymphoblastic Leukemia5
DND41T-cell Acute Lymphoblastic Leukemia5

IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.[6]

Table 2: Comparative Apoptosis Induction by Purine Analogs

Purine AnalogCell LineCancer TypeApoptosis (% of cells)
Cladribine + Fludarabine + Busulfan KBM3/Bu250Acute Myeloid Leukemia~23%
HL-60Acute Promyelocytic Leukemia~19%
OCI-AML3Acute Myeloid Leukemia~63%
Nelarabine (at IC50) MOLT-4T-cell Acute Lymphoblastic LeukemiaMarked increase in early & late apoptotic cells
JURKATT-cell LeukemiaMarked increase in early & late apoptotic cells
P12-ICHIKAWAT-cell Acute Lymphoblastic LeukemiaMarked increase in early & late apoptotic cells
DND41T-cell Acute Lymphoblastic LeukemiaMarked increase in early & late apoptotic cells

Apoptosis was measured by Annexin V staining. The data for the combination of Cladribine, Fludarabine, and Busulfan shows the apoptotic percentage for the triple-drug combination.[7] For Nelarabine, a marked increase in the percentage of apoptotic cells was observed at the indicated concentrations.[8][9]

Mechanism of Action: A Signaled Pathway to Cell Death

Purine analogs exert their anticancer effects primarily by disrupting DNA synthesis and repair mechanisms, ultimately leading to apoptosis. The following diagram illustrates the general signaling pathway initiated by these drugs.

PurineAnalog_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Purine Analog Purine Analog Nucleoside Transporter Nucleoside Transporter Purine Analog->Nucleoside Transporter Entry Analog Monophosphate Analog Monophosphate Nucleoside Transporter->Analog Monophosphate Phosphorylation Analog Diphosphate Analog Diphosphate Analog Monophosphate->Analog Diphosphate Phosphorylation Analog Triphosphate (Active) Analog Triphosphate (Active) Analog Diphosphate->Analog Triphosphate (Active) Phosphorylation Inhibition of DNA Polymerase Inhibition of DNA Polymerase Analog Triphosphate (Active)->Inhibition of DNA Polymerase Incorporation into DNA Incorporation into DNA Analog Triphosphate (Active)->Incorporation into DNA Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA Polymerase->Cell Cycle Arrest DNA Strand Breaks DNA Strand Breaks Incorporation into DNA->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: General mechanism of action of purine analogs leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Drug_Treatment Treat with Purine Analog Cell_Seeding->Drug_Treatment MTT_Addition Add MTT reagent Drug_Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Formazan_Formation Formazan crystal formation Incubation->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the purine analog and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Workflow:

Apoptosis_Workflow Cell_Harvest Harvest drug-treated cells Washing Wash with cold PBS Cell_Harvest->Washing Resuspension Resuspend in Binding Buffer Washing->Resuspension Staining Add Annexin V-FITC and Propidium Iodide Resuspension->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry

Caption: Experimental workflow for the Annexin V apoptosis assay.

Detailed Steps:

  • Cell Preparation: Harvest approximately 1-5 x 10^5 cells treated with the purine analog.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Workflow:

CellCycle_Workflow Cell_Harvest Harvest drug-treated cells Fixation Fix with cold 70% ethanol Cell_Harvest->Fixation RNase_Treatment Treat with RNase A Fixation->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Incubation Incubate PI_Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry

Caption: Experimental workflow for cell cycle analysis using Propidium Iodide.

Detailed Steps:

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This guide provides a comparative overview of the in vitro anticancer activity of several key purine analogs. The presented data highlights the potent cytotoxic and pro-apoptotic effects of these compounds, particularly in hematological cancer cell lines. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to conduct similar comparative screening studies. The choice of a specific purine analog for further investigation will depend on the cancer type, the desired therapeutic window, and the specific molecular characteristics of the target cells.

References

A Comparative Guide to the Synthesis of 6,9-Disubstituted Purines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of purine scaffolds is a cornerstone of discovering novel therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to 6,9-disubstituted purines, offering insights into their respective methodologies, yields, and strategic considerations.

The purine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules. Among these, 6,9-disubstituted purines are of particular interest due to their prevalence in compounds targeting kinases, viral enzymes, and other key cellular players. The strategic selection of a synthetic route is paramount to the successful and efficient production of these valuable compounds. This guide compares two common starting points for the synthesis of 6,9-disubstituted purines: a multi-step approach beginning with a pyrimidine precursor and a more direct route utilizing 6-chloropurine.

Comparative Analysis of Synthetic Routes

The two primary strategies for synthesizing 6,9-disubstituted purines diverge in their initial building blocks and overall approach. Route 1 commences with a substituted pyrimidine, building the imidazole ring of the purine scaffold in subsequent steps. In contrast, Route 2 begins with the pre-formed purine ring of 6-chloropurine and focuses on sequential substitutions at the 9- and 6-positions.

MetricRoute 1: From 4,6-DichloropyrimidineRoute 2: From 6-Chloropurine
Starting Material 4,6-Dichloro-5-nitropyrimidine6-Chloropurine
Key Steps 1. Reduction of nitro group2. Amination3. Cyclization to form purine ring4. Substitution at C61. N9-Alkylation2. Substitution at C6
Overall Yield Variable, dependent on efficiency of each of the multiple steps.Generally lower due to potential for regioisomer formation in the N-alkylation step.
Key Challenge Multi-step nature can lead to lower overall yields and increased purification efforts.Controlling regioselectivity of N-alkylation (N9 vs. N7).
Advantages Allows for greater diversity in the imidazole portion of the purine core.Fewer steps, potentially faster to the final product if regioselectivity is controlled.
Disadvantages Longer synthetic sequence.N9-alkylation can produce hard-to-separate regioisomers, lowering the yield of the desired product.

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the two routes, the following diagrams outline the general workflows.

G cluster_0 Route 1: From Pyrimidine A 4,6-Dichloro-5-nitropyrimidine B Reduction A->B C 5-Amino-4,6-dichloropyrimidine B->C D Amination (R'-NH2) C->D E Diaminopyrimidine D->E F Cyclization E->F G 6-Chloro-9-substituted Purine F->G H Substitution (R-NH2) G->H I 6,9-Disubstituted Purine H->I

A generalized workflow for the synthesis of 6,9-disubstituted purines starting from a pyrimidine precursor.

G cluster_1 Route 2: From 6-Chloropurine J 6-Chloropurine K N9-Alkylation (R'-X) J->K L 9-Alkyl-6-chloropurine K->L M Substitution (R-NH2) L->M N 6,9-Disubstituted Purine M->N

A streamlined workflow for synthesizing 6,9-disubstituted purines starting from 6-chloropurine.

Detailed Experimental Protocols

Route 1: Synthesis from 4,6-Dichloro-5-nitropyrimidine

This multi-step synthesis builds the purine scaffold from a pyrimidine precursor. The following is a representative protocol.

Step 1: Reduction of 4,6-dichloro-5-nitropyrimidine

  • Procedure: To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent (e.g., ethanol), a reducing agent such as stannous chloride (SnCl₂) is added. The reaction mixture is typically heated to reflux for several hours.

  • Work-up: After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield 5-amino-4,6-dichloropyrimidine.

Step 2 & 3: Amination and Cyclization

  • Procedure: The 5-amino-4,6-dichloropyrimidine is reacted with an appropriate amine in a solvent like ethanol, often with the addition of a base such as triethylamine. This is followed by cyclization, which can be achieved by heating with an orthoformate (e.g., triethyl orthoformate) and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Work-up: The reaction mixture is concentrated, and the crude product is purified by column chromatography to afford the 6-chloro-9-substituted purine intermediate.

Step 4: Nucleophilic Aromatic Substitution at C6

  • Procedure: The 6-chloro-9-substituted purine is dissolved in a solvent such as ethanol, and the desired amine is added, along with a base like triethylamine. The mixture is heated to reflux.

  • Work-up: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the final 6,9-disubstituted purine. Yields for this final step are often high, in the range of 91-95%.[1]

Route 2: Synthesis from 6-Chloropurine

This route offers a more direct path to the target compounds, though it presents challenges in controlling the regioselectivity of the initial alkylation.

Step 1: Synthesis of 6-Chloropurine (from Hypoxanthine)

  • Procedure: Hypoxanthine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline. The reaction is typically heated.

  • Work-up: Excess POCl₃ is removed by distillation, and the residue is carefully quenched with ice water. The pH is adjusted to neutral or slightly basic to precipitate the 6-chloropurine, which is then filtered, washed, and dried. This step can achieve yields of around 90%.[2]

Step 2: N9-Alkylation of 6-Chloropurine

  • Procedure: Regioselective N9-alkylation is a critical step. One method to favor the N9 isomer involves using a bulky substituent at the C6 position to sterically hinder the N7 position.[3] Alternatively, specific reaction conditions can be employed to favor the thermodynamically more stable N9 product. This often involves reacting 6-chloropurine with an alkyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Work-up: The reaction mixture is filtered, and the solvent is removed in vacuo. The resulting residue is then purified by column chromatography to separate the desired N9-alkylated product from the N7-isomer and any unreacted starting material. Reported yields for the N9-isomer can be in the range of 28-39%.[3]

Step 3: Nucleophilic Aromatic Substitution at C6

  • Procedure: The 9-alkyl-6-chloropurine is subjected to nucleophilic aromatic substitution with a desired amine. The reaction is typically carried out in a solvent like polyethylene glycol (PEG-400) or ethanol at elevated temperatures.

  • Work-up: The product can often be precipitated by the addition of water and then collected by filtration. Further purification can be achieved by recrystallization or column chromatography. This step generally proceeds with good to excellent yields.[4]

Conclusion

The choice between these two synthetic routes for 6,9-disubstituted purines depends on the specific goals of the research. The route starting from 4,6-dichloropyrimidine offers greater flexibility for introducing a variety of substituents at different positions of the purine ring, albeit through a longer synthetic sequence. The route starting from 6-chloropurine is more convergent but requires careful control of the N9-alkylation step to achieve acceptable yields of the desired regioisomer. For projects where rapid access to a series of analogs with variation only at the 6- and 9-positions is required, the 6-chloropurine route may be more efficient, provided the regioselectivity can be effectively managed. For the synthesis of more complex or novel purine scaffolds, the pyrimidine-based route provides a more versatile platform. Researchers should carefully consider the trade-offs between the number of steps, overall yield, and the ease of purification when selecting the optimal synthetic strategy.

References

Assessing the Purity of Synthesized 6-chloro-2-iodo-9-vinyl-9H-purine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of the novel purine derivative, 6-chloro-2-iodo-9-vinyl-9H-purine. The methodologies, data presentation, and visual workflows included are designed to offer a practical framework for informed decision-making in the laboratory.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is a powerful and widely used technique for the purity determination of organic molecules due to its high resolution, sensitivity, and reproducibility.[1][2] For a halogenated and vinyl-substituted purine derivative like this compound, a C18 column is a suitable stationary phase, providing effective separation of the main compound from potential impurities.

A validated HPLC method is crucial for obtaining accurate and reliable purity data. The following protocol is a recommended starting point for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (minutes) %A %B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

The purity of the synthesized compound is determined by calculating the peak area percentage. The following table illustrates a hypothetical analysis of a synthesized batch.

Peak No.Retention Time (min)Peak Area% AreaIdentification
13.51,5000.5Starting Material (e.g., 6-chloro-2-iodopurine)
215.2295,50098.5This compound
318.13,0001.0By-product (e.g., N7-vinyl isomer)
Total 300,000 100.0

Potential impurities could arise from incomplete reactions or side reactions during synthesis. These may include unreacted starting materials like 6-chloro-2-iodopurine or the formation of isomers such as the N7-vinylpurine.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for reproducibility. The following diagram outlines the workflow for assessing the purity of this compound by HPLC.

HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Synthesized_Compound Synthesized This compound Dissolution Dissolve in Mobile Phase Synthesized_Compound->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Data_Acquisition Data Acquisition (UV at 254 nm) HPLC_System->Data_Acquisition Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Integration Peak Integration and Area % Calculation Chromatogram->Integration Purity_Report Generate Purity Report Integration->Purity_Report

HPLC Purity Assessment Workflow

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust method, other techniques can provide complementary or confirmatory data. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or absolute quantification.

FeatureHPLC-UVQuantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Chromatographic separation followed by mass-to-charge ratio detection.
Primary Use Purity determination, quantification of impurities.Absolute purity determination, structural elucidation.Impurity identification, confirmation of molecular weight.
Reference Standard Required for quantification of specific impurities.Internal standard with known purity required for absolute quantification.Not essential for identification, but useful for quantification.
Sensitivity Good (ng range).Lower (µg-mg range).Excellent (pg-fg range).
Throughput High.Moderate.High.
Strengths High precision, robust, widely available.Provides structural information, no chromophore required, orthogonal to chromatography.[3]High specificity, can identify unknown impurities by mass.
Limitations Co-eluting impurities may not be detected, requires chromophore.Lower sensitivity, requires specialized equipment and expertise.Ionization efficiency can vary, quantification can be complex.

Logical Workflow for Result Interpretation

A systematic approach to interpreting HPLC data is crucial for making informed decisions about the quality of the synthesized compound. The following decision tree illustrates a logical workflow for handling HPLC purity results.

HPLC_Result_Decision_Tree Start HPLC Purity Analysis of This compound Purity_Check Purity > 98%? Start->Purity_Check Pass Batch Passes Quality Control Purity_Check->Pass Yes Impurity_Check Any single impurity > 0.5%? Purity_Check->Impurity_Check No Fail Batch Fails Quality Control Impurity_Check->Fail Yes Identify_Impurity Identify Impurity (e.g., by LC-MS) Impurity_Check->Identify_Impurity No Repurify Repurify Batch Identify_Impurity->Repurify Repurify->Start Re-analyze

Decision Tree for HPLC Purity Results

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 6-Halopurines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of nucleophilic aromatic substitution (SNAr) reactions on 6-halopurines. Understanding the reactivity of these compounds is crucial for the development of novel therapeutics, as 6-substituted purine analogs are integral to many biological processes and drug discovery programs. This document summarizes quantitative kinetic data, details experimental protocols, and visualizes reaction mechanisms to aid in the rational design and synthesis of new purine derivatives.

Comparative Kinetic Data

The rate of nucleophilic substitution at the C6 position of the purine ring is highly dependent on the nature of the halogen leaving group and the incoming nucleophile. The following tables summarize the pseudo-first-order rate constants (ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

kobsk{obs}kobs​
) for the reaction of various 6-halopurine nucleosides with representative nitrogen, oxygen, and sulfur nucleophiles.

Reaction with Nitrogen Nucleophiles (Aminolysis)

The reaction with primary amines, such as butylamine, demonstrates a clear reactivity trend among the 6-halopurines.

Table 1: Pseudo-First-Order Rate Constants for the Reaction of 6-Halopurine Nucleosides with Butylamine in Acetonitrile at 25°C

6-Halopurine NucleosidePseudo-First-Order Rate Constant (ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
kobsk{obs}kobs​
, s⁻¹)
Relative Rate
6-Fluoropurine1.2 x 10⁻²214
6-Chloropurine5.6 x 10⁻⁵1
6-Bromopurine1.5 x 10⁻⁴2.7
6-Iodopurine4.8 x 10⁻⁵0.86

Data compiled from studies conducted under pseudo-first-order conditions.[1]

The reactivity order with butylamine in acetonitrile is F > Br > Cl > I .[1] This highlights the superior reactivity of the 6-fluoropurine derivative in this SNAr reaction.

Reaction with Oxygen Nucleophiles (Alkoxylation)

The displacement of the halide by an oxygen nucleophile, such as methanol in the presence of a non-nucleophilic base (DBU), also shows significant rate differences.

Table 2: Pseudo-First-Order Rate Constants for the Reaction of 6-Halopurine Nucleosides with Methanol/DBU in Acetonitrile at 25°C

6-Halopurine NucleosidePseudo-First-Order Rate Constant (ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
kobsk{obs}kobs​
, s⁻¹)
Relative Rate
6-FluoropurineImmeasurably fast>>
6-Chloropurine1.0 x 10⁻⁴1
6-Bromopurine1.0 x 10⁻⁴1
6-Iodopurine4.6 x 10⁻⁵0.46

Data sourced from kinetic experiments under pseudo-first-order conditions.[2]

For oxygen nucleophiles, the reactivity trend is F >> Cl ≈ Br > I .[1][2] The reaction of the 6-fluoropurine nucleoside was too rapid to be measured under the experimental conditions, indicating its exceptional reactivity.[2]

Reaction with Sulfur Nucleophiles (Thiolysis)

Sulfur nucleophiles are potent in SNAr reactions with 6-halopurines, and the choice of halogen significantly impacts the reaction rate.

Table 3: Pseudo-First-Order Rate Constants for the Reaction of 6-Halopurine Nucleosides with Potassium Thioacetate in DMSO at 25°C

6-Halopurine NucleosidePseudo-First-Order Rate Constant (ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
kobsk{obs}kobs​
, s⁻¹)
Relative Rate
6-Fluoropurine3.5 x 10⁻¹1590
6-Chloropurine2.2 x 10⁻⁴1
6-Bromopurine1.1 x 10⁻³5
6-Iodopurine3.7 x 10⁻⁴1.7

Kinetic data obtained under pseudo-first-order reaction conditions.[1]

The order of reactivity with the sulfur nucleophile in DMSO is F > Br > I > Cl .[1] Again, the 6-fluoropurine derivative stands out as the most reactive substrate.

Experimental Protocols

The following are detailed methodologies for the key kinetic experiments cited in this guide.

General Procedure for Kinetic Studies

All kinetic experiments were performed under pseudo-first-order conditions, with a large excess of the nucleophile relative to the 6-halopurine nucleoside.[2] The disappearance of the starting material was monitored over time using either High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The pseudo-first-order rate constant (

kobsk{obs}kobs​
) was determined by plotting the natural logarithm of the concentration of the 6-halopurine nucleoside versus time, where the slope of the resulting linear fit corresponds to -ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
kobsk{obs}kobs​
.

Kinetic Analysis by HPLC

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

General Protocol:

  • Reaction Setup: In a thermostated vial at 25°C, a solution of the 6-halopurine nucleoside in the appropriate solvent (e.g., acetonitrile or DMSO) is prepared.

  • Initiation: The reaction is initiated by the addition of a large excess (typically 10-20 equivalents) of the nucleophile solution (e.g., butylamine in acetonitrile or potassium thioacetate in DMSO).

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn and immediately quenched (e.g., by dilution with a suitable solvent mixture) to stop the reaction.

  • HPLC Analysis: The quenched samples are injected into the HPLC system. The separation of the reactant and product is typically achieved on a C18 reverse-phase column.

  • Detection: The elution of the 6-halopurine nucleoside is monitored by UV detection at a wavelength where it exhibits strong absorbance (e.g., 260 nm).

  • Data Analysis: The peak area of the starting material is recorded at each time point and used to calculate its concentration. A plot of ln([Reactant]) versus time is then generated to determine the pseudo-first-order rate constant.

Kinetic Analysis by UV-Vis Spectrophotometry

Instrumentation: A UV-Vis spectrophotometer with a thermostated cuvette holder is required.

General Protocol:

  • Reference Spectra: Obtain the UV-Vis spectra of the pure 6-halopurine nucleoside and the reaction product in the chosen reaction solvent.

  • Reaction Setup: In a quartz cuvette placed in the thermostated holder at 25°C, the 6-halopurine nucleoside is dissolved in the reaction solvent (e.g., acetonitrile/methanol for the reaction with methanol/DBU).

  • Initiation: The reaction is initiated by adding the nucleophile solution to the cuvette, followed by rapid mixing.

  • Data Acquisition: The absorbance at a pre-determined wavelength (where the reactant and product have significantly different molar absorptivities) is monitored continuously over time.

  • Data Analysis: The change in absorbance over time is used to calculate the concentration of the disappearing reactant. A plot of ln(Angcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    t_tt​
    - A
    ∞​
    ) versus time, where Angcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
    t_tt​
    is the absorbance at time t and A
    ∞​
    is the absorbance at the completion of the reaction, will yield a straight line with a slope of -ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
    kobsk{obs}kobs​
    .[3]

Visualized Mechanisms and Workflows

The nucleophilic aromatic substitution on 6-halopurines generally proceeds through a two-step addition-elimination mechanism, involving a Meisenheimer-like intermediate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer-like Intermediate cluster_products Products Halopurine 6-Halopurine (X = F, Cl, Br, I) Intermediate Tetrahedral Intermediate (anionic) Halopurine->Intermediate Addition (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product 6-Substituted Purine Intermediate->Product Elimination LeavingGroup Halide Ion (X⁻)

Caption: General mechanism for the SNAr reaction on 6-halopurines.

The experimental workflow for determining the kinetic parameters can be visualized as a sequential process.

Kinetic_Workflow A Reaction Setup (Pseudo-first-order conditions) B Initiate Reaction (Add excess nucleophile) A->B C Monitor Reaction Progress (HPLC or UV-Vis) B->C D Data Acquisition (Concentration vs. Time) C->D E Data Analysis (Plot ln[Reactant] vs. Time) D->E F Determine k_obs (Slope of the linear fit) E->F

Caption: Experimental workflow for kinetic analysis of 6-halopurine reactions.

References

Safety Operating Guide

Proper Disposal of 6-chloro-2-iodo-9-vinyl-9H-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-chloro-2-iodo-9-vinyl-9H-purine, a halogenated purine derivative, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature as a chlorinated and iodinated organic compound, it is classified as a hazardous waste and requires specific handling and disposal procedures. This guide provides essential information for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Although an SDS for the exact vinyl derivative was not identified, a closely related compound, 9H-Purine, 6-chloro-2-iodo-, provides relevant safety data.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use protective gloves and a lab coat.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible.

Waste Classification and Segregation

This compound is classified as a halogenated organic waste because it contains both chlorine and iodine atoms.[3][4] This classification dictates that it must be segregated from other waste streams to ensure proper disposal and to avoid potentially dangerous chemical reactions.

Key Segregation Principles:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5]

  • Separate from Other Waste Types: Keep this compound separate from acids, bases, and heavy metal waste.[3][6]

The following table summarizes the key information for the proper classification and handling of this compound waste.

CharacteristicClassification & Handling Information
Chemical Class Halogenated Purine Derivative
Waste Category Halogenated Organic Waste
Primary Hazards Harmful if swallowed or inhaled. May cause skin and eye irritation.[1][7]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]
Disposal Method Incineration at a regulated hazardous waste facility.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Containment:

    • Place waste this compound, including any contaminated materials (e.g., gloves, weighing paper, pipette tips), into a designated, leak-proof, and chemically compatible container.

    • For liquid waste solutions containing this compound, use a container specifically designated for halogenated organic solvents.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."

    • Identify all chemical constituents and their approximate concentrations on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Once the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Chemical Fume Hood A->B C Identify Waste as Halogenated Organic B->C D Place in Designated Halogenated Waste Container C->D Do NOT mix with non-halogenated waste E Securely Seal and Label the Container D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Transfer to Certified Hazardous Waste Facility G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 6-chloro-2-iodo-9-vinyl-9H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-chloro-2-iodo-9-vinyl-9H-purine in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] This guide is based on safety data for structurally similar compounds and general laboratory safety practices. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) for any chemical before use.

I. Hazard Identification and First Aid

This compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1] It may cause irritation to the skin, eyes, and respiratory tract.[1][2][3]

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemically resistant gloves (e.g., Nitrile rubber).[5] Outer glove over the cuff of the lab coat.To prevent skin contact and absorption.[6][7]
Eye Protection Chemical safety goggles and a face shield.[2][6]To protect against splashes and airborne particles.
Body Protection A flame-retardant lab coat with long sleeves and a solid front.[5][8] Consider a chemical-resistant apron for larger quantities.To protect the skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][4] If a fume hood is not available or if dust/aerosols may be generated, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[1]To prevent inhalation of dust, vapors, or aerosols.[6]

III. Handling and Storage

Operational Plan for Safe Handling:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.[4]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling.

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Weigh and transfer the compound within the fume hood.

    • Use compatible tools (e.g., spatulas, glassware).

    • Keep containers tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1]

    • Keep the container tightly closed.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

IV. Accidental Release and Disposal

Spill Response and Waste Disposal Plan:

ProcedureSteps
Accidental Release 1. Evacuate the area and ensure adequate ventilation.[3] 2. Wear appropriate PPE as outlined in Section II. 3. For solid spills, carefully sweep up and shovel into a suitable, closed container for disposal without creating dust.[1][4] 4. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[3] 5. Clean the spill area thoroughly.
Waste Disposal 1. Dispose of waste in accordance with all applicable federal, state, and local regulations. 2. Contaminated materials (e.g., gloves, lab coats) should be placed in a sealed bag for disposal. 3. Consider dissolving the compound in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[1]

V. Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood Proceed to Handling prep_materials Gather Materials and Reagents prep_hood->prep_materials Proceed to Handling handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.